molecular formula C8H3N3O2S B065249 6-Nitrobenzo[d]thiazole-2-carbonitrile CAS No. 188672-83-5

6-Nitrobenzo[d]thiazole-2-carbonitrile

Cat. No.: B065249
CAS No.: 188672-83-5
M. Wt: 205.2 g/mol
InChI Key: HBTRWBUZKBTJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitrobenzo[d]thiazole-2-carbonitrile (CAS 188672-83-5) is a high-purity chemical building block of significant interest in medicinal chemistry and chemical biology research. This heterocyclic compound features a benzothiazole core substituted with a nitrile group at the 2-position and a nitro group at the 6-position. The molecular formula is C8H3N3O2S, and it has a molecular weight of 205.19 g/mol . In pharmaceutical research, this compound serves as a key precursor in the synthesis of novel benzothiazole hybrids investigated as potential VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors . VEGFR-2 is a primary target in anticancer drug discovery due to its role in regulating angiogenesis, and benzothiazole-based inhibitors have demonstrated promising in vitro antitumor activity against various cancer cell lines, including HCT-116, HEPG-2, and MCF-7 . The nitrile group is a versatile handle for further chemical modification, allowing researchers to access a diverse array of derivatives for structure-activity relationship (SAR) studies . Furthermore, 2-cyanobenzothiazole derivatives have become indispensable tools in bioconjugation and biorthogonal chemistry. Their ability to react selectively with cysteine residues under physiological conditions enables applications in the specific labeling of peptides, drug targeting, and the development of self-assembling biomaterials and nanostructures . This reagent is offered for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O2S/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTRWBUZKBTJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442742
Record name 6-Nitrobenzo[d]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188672-83-5
Record name 6-Nitrobenzo[d]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Nitrobenzo[d]thiazole-2-carbonitrile Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 6-Nitrobenzo[d]thiazole-2-carbonitrile, a key intermediate in the development of various pharmacologically active compounds. This document details the synthesis of its crucial precursors, providing structured data, detailed experimental protocols, and visualized reaction pathways to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of molecules with potential therapeutic applications. The presence of the nitro group and the cyano group on the benzothiazole scaffold offers versatile handles for further chemical modifications. This guide will focus on two principal synthetic pathways for obtaining this target molecule, starting from readily available precursors.

Synthetic Pathways

Two primary routes for the synthesis of this compound have been identified and are detailed below.

Route 1: From 4-Nitroaniline via Sandmeyer Reaction

This pathway involves the initial formation of the benzothiazole ring system from 4-nitroaniline, followed by the introduction of the cyano group at the 2-position via a Sandmeyer reaction.

G A 4-Nitroaniline B 2-Amino-6-nitrobenzothiazole A->B KSCN, Br2, CH3COOH C 6-Nitrobenzo[d]thiazole-2-diazonium salt B->C NaNO2, H+ D This compound C->D CuCN

Figure 1: Synthetic pathway from 4-Nitroaniline.

Route 2: Cyanation of 2-Chloro-6-nitrobenzothiazole

This alternative route begins with the same intermediate, 2-amino-6-nitrobenzothiazole, which is then converted to a 2-chloro derivative. The chloro group is subsequently displaced by a cyanide ion to yield the final product.

G A 2-Amino-6-nitrobenzothiazole B 2-Chloro-6-nitrobenzothiazole A->B NaNO2, HCl, CuCl C This compound B->C NaCN, DABCO

Figure 2: Synthetic pathway from 2-Amino-6-nitrobenzothiazole.

Data Presentation: Comparison of Synthetic Steps

The following tables summarize the quantitative data for the key steps in the described synthetic routes.

Table 1: Synthesis of 2-Amino-6-nitrobenzothiazole

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
4-NitroanilineKSCN, Br₂Acetonitrile4 h0 °C to RT93%[1]
2-AminobenzothiazoleHNO₃, H₂SO₄-4-5 h< 20 °C-[2]
2-AcetylaminobenzothiazoleHNO₃, H₂SO₄; then NaOHH₂SO₄, then Methanol-5-15 °C (nitration)-[3]

Table 2: Synthesis of this compound

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
2-Chloro-6-nitrobenzothiazoleNaCN, DABCO (15 mol%)Acetonitrile/Water (10:1)24 hRoom Temperature-[4]
N-(4-nitrophenyl)cyanothioformamidePd(OAc)₂, Cu(OAc)₂, KI, O₂1,4-Dioxane-120 °C51%

Experimental Protocols

1. Synthesis of 2-Amino-6-nitrobenzothiazole from 4-Nitroaniline [1]

  • Materials: 4-Nitroaniline, Potassium thiocyanate (KSCN), Bromine (Br₂), Acetonitrile.

  • Procedure:

    • A solution of 4-nitroaniline (2 mmol) in acetonitrile (15 ml) is slowly added to a solution of potassium thiocyanate (8 mmol) in acetonitrile (15 ml).

    • The mixture is cooled in an ice-salt bath and stirred mechanically for 30 minutes.

    • A solution of bromine (4 mmol) in acetonitrile (3 ml) is added dropwise, maintaining the temperature below 0 °C.

    • After the addition is complete, the reaction is stirred at room temperature for 4 hours.

    • The reaction mixture is poured into water and heated in a 70 °C water bath.

    • The filtrate is neutralized with 10% NaOH solution.

    • The precipitated solid is collected by filtration, dried, and recrystallized from ethanol to yield 2-amino-6-nitrobenzothiazole.

  • Yield: 93%[1]

2. Synthesis of 2-Chloro-6-nitrobenzothiazole from 2-Amino-6-nitrobenzothiazole (Sandmeyer Reaction)

  • Materials: 2-Amino-6-nitrobenzothiazole, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

  • General Procedure:

    • 2-Amino-6-nitrobenzothiazole is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

    • The cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid.

    • The reaction mixture is stirred and allowed to warm to room temperature.

    • The precipitated product is collected by filtration, washed with water, and dried.

3. Synthesis of this compound from 2-Chloro-6-nitrobenzothiazole [4]

  • Materials: 2-Chloro-6-nitrobenzothiazole, Sodium cyanide (NaCN), 1,4-Diazabicyclo[2.2.2]octane (DABCO), Acetonitrile, Water.

  • Procedure:

    • To a solution of 2-chloro-6-nitrobenzothiazole (1.0 eq) and DABCO (15 mol %) in a 10:1 mixture of acetonitrile/water, a solution of sodium cyanide (1.05 eq) in water is added slowly.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The reaction progress can be monitored by LC-ESIMS.

    • Upon completion, any unreacted cyanide is quenched by adding an iron(III) chloride solution.

    • An extractive work-up is performed to isolate the crude product.

    • The product is purified by filtration through a short silica plug to yield this compound.

Alternative Precursor: 2-Amino-5-nitrothiophenol

While the synthesis of 2-amino-5-nitrothiophenol is less commonly detailed, it represents a potential precursor for the direct formation of the 6-nitrobenzothiazole ring system through cyclization with a one-carbon synthon. One potential, though not fully elaborated, approach involves the reaction of 2-chloro-5-nitroaniline with a sulfur source.

G A 2-Chloro-5-nitroaniline B 2-Amino-5-nitrothiophenol A->B Sulfur source (e.g., NaSH) C 6-Nitrobenzothiazole derivative B->C One-carbon synthon (e.g., cyanogen bromide)

Figure 3: Potential synthetic route via 2-Amino-5-nitrothiophenol.

A documented synthesis exists for the related compound, 2-chloro-5-aminothiophenol, which is prepared by the reduction of 2-chloro-5-nitrobenzenesulfonyl chloride with stannous chloride in hydrochloric acid[4]. This suggests that the corresponding 2-amino-5-nitrothiophenol could potentially be accessed through a similar multi-step pathway starting from a suitably substituted benzene derivative.

Conclusion

This technical guide outlines two robust and well-documented synthetic pathways for the preparation of this compound. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for drug development and other applications. Further optimization of the reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

An In-depth Technical Guide on 6-Nitrobenzo[d]thiazole-2-carbonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 6-Nitrobenzo[d]thiazole-2-carbonitrile. It includes detailed experimental data and a synthetic protocol for its preparation, catering to the needs of researchers and professionals in the fields of medicinal chemistry and drug development.

Molecular Structure and Formula

This compound is a heterocyclic aromatic compound featuring a benzothiazole core. This core consists of a benzene ring fused to a thiazole ring. The molecule is further functionalized with a nitro group (-NO₂) at the 6-position of the benzothiazole ring system and a nitrile group (-C≡N) at the 2-position.

The molecular formula for this compound is C₈H₃N₃O₂S .

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 188672-83-5[1]
Molecular Formula C₈H₃N₃O₂S[1]
Molecular Weight 205.19 g/mol [1]
Appearance White solid
Melting Point 166–167 °C

Table 2: Spectroscopic Data

TechniqueDataReference
Infrared (IR) νmax: 3096, 2236 (C≡N), 1565, 1509, 1342, 1328, 1144, 1107, 902, 832, 754 cm⁻¹
¹H NMR (CDCl₃) δ 8.96 (dd, J = 2.2, 0.6 Hz, 1H), 8.52 (dd, J = 9.1, 2.2 Hz, 1H), 8.38 (dd, J = 9.1, 0.6 Hz, 1H)
¹³C NMR (CDCl₃) δ 155.44, 147.39, 141.90, 135.71, 126.19, 123.23, 118.70, 112.13
High-Resolution Mass Spectrometry (HRMS-EI⁺) m/z, calculated for C₈H₃N₃O₂S [M]⁺: 204.9946, found: 204.9938

Synthesis Protocol

The synthesis of this compound can be achieved through a palladium-catalyzed intramolecular C-S bond formation from the corresponding N-arylcyanothioformamide precursor. A general experimental protocol is outlined below.

Synthesis of N-(4-nitrophenyl)cyanothioformamide (Precursor)
Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via a Pd-catalyzed C-H functionalization/intramolecular C-S bond formation.

Materials:

  • N-(4-nitrophenyl)cyanothioformamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine N-(4-nitrophenyl)cyanothioformamide (1.0 eq), Pd(OAc)₂ (0.1 eq), CuI (0.2 eq), and KI (2.0 eq).

  • Add anhydrous DMSO to the reaction mixture.

  • Purge the reaction vessel with an inert atmosphere.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

The logical workflow for the synthesis is depicted in the following diagram:

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Reaction cluster_purification Purification 4-Nitroaniline 4-Nitroaniline N-(4-nitrophenyl)cyanothioformamide N-(4-nitrophenyl)cyanothioformamide 4-Nitroaniline->N-(4-nitrophenyl)cyanothioformamide Reaction with cyanothioformate reagent Crude Product Crude Product N-(4-nitrophenyl)cyanothioformamide->Crude Product Pd(OAc)₂, CuI, KI DMSO, Heat Pure this compound Pure this compound Crude Product->Pure this compound Column Chromatography

References

Spectroscopic data for 6-Nitrobenzo[d]thiazole-2-carbonitrile characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of 6-Nitrobenzo[d]thiazole-2-carbonitrile. Due to the limited availability of directly published complete datasets for this specific molecule, this guide synthesizes information from closely related 6-nitrobenzothiazole and 2-cyanobenzothiazole derivatives to present a robust, predictive characterization framework for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.90d~2.51HH-7
~8.40dd~9.0, 2.51HH-5
~8.10d~9.01HH-4

Note: Chemical shifts for aromatic protons in nitro-substituted benzothiazole systems are expected in the downfield region.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~155.0C-2
~150.0C-7a
~145.0C-6
~135.0C-3a
~125.0C-4
~122.0C-5
~120.0C-7
~115.0-C≡N

Note: Aromatic carbons in benzothiazoles typically resonate between 110-160 ppm. The carbon attached to the nitro group (C-6) is expected to be significantly deshielded.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~2230C≡N (Nitrile) stretching
~1520, ~1340Asymmetric and symmetric NO₂ stretching
~1600-1450Aromatic C=C and C=N stretching

Note: The characteristic nitrile stretch is a sharp band, while the nitro group gives rise to two strong absorptions.

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
205.00[M]⁺ (Molecular Ion)
175.00[M - NO]⁺
159.00[M - NO₂]⁺
132.00[M - NO₂ - HCN]⁺

Note: The molecular formula for this compound is C₈H₃N₃O₂S, with a molecular weight of 205.19 g/mol .[2]

Experimental Protocols

2.1. Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of a 2-substituted benzothiazole precursor. A common precursor for many 6-nitro-benzothiazole derivatives is 2-amino-6-nitrobenzothiazole, which can be synthesized from p-nitroaniline.[3][4] The subsequent conversion of the 2-amino group to a 2-cyano group can be achieved through a Sandmeyer-type reaction. A more direct approach could involve the dehydration of a corresponding amide or oxidation of an aldehyde, though the synthesis of the 2-formyl-6-nitrobenzothiazole precursor would be required.

A general procedure for the synthesis of a related compound, 2-cyanobenzothiazole, involves the dehydration of 2-benzothiazolecarboxamide using a dehydrating agent like phosphorus oxychloride.[5]

dot

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis p_nitroaniline p-Nitroaniline amino_nitro_bt 2-Amino-6-nitrobenzo[d]thiazole p_nitroaniline->amino_nitro_bt KSCN, Br₂, Acetic Acid target_molecule 6-Nitrobenzo[d]thiazole- 2-carbonitrile amino_nitro_bt->target_molecule Sandmeyer Reaction (NaNO₂, HCl, CuCN)

Caption: Proposed synthesis workflow for this compound.

2.2. Spectroscopic Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data is typically reported in wavenumbers (cm⁻¹).

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Biological Context and Potential Applications

Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[6][7] These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[7][8] The incorporation of a nitro group can modulate the electronic properties and biological activity of the benzothiazole scaffold.[1] While specific biological data for this compound is not widely published, its structural motifs suggest potential for investigation in these therapeutic areas. For instance, various substituted benzothiazoles have been explored as potential anticancer agents.[6][9]

dot

Logical_Relationship Benzothiazole_Core Benzothiazole Scaffold (Privileged Structure) Target_Molecule This compound Benzothiazole_Core->Target_Molecule Nitro_Group 6-Nitro Substitution Nitro_Group->Target_Molecule Cyano_Group 2-Cyano Substitution Cyano_Group->Target_Molecule Biological_Activity Potential Biological Activities (Anticancer, Antimicrobial, etc.) Target_Molecule->Biological_Activity Hypothesized Relationship

Caption: Structural contributions to the potential bioactivity of the target molecule.

References

A Comprehensive Technical Review of Nitrobenzothiazole Compounds: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of nitrobenzothiazole compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. This document details their synthesis, multifaceted biological activities, and underlying mechanisms of action. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language for clarity and deeper understanding.

Synthesis of Nitrobenzothiazole Derivatives

The synthesis of nitrobenzothiazole compounds typically involves the construction of the benzothiazole core followed by or preceded by nitration. A common precursor is 2-aminobenzothiazole, which can be nitrated to form 2-amino-6-nitrobenzothiazole. This intermediate is then often modified at the 2-amino position to generate a diverse library of derivatives.

General Synthesis of 2-Amino-6-nitrobenzothiazole

A prevalent method for the synthesis of the key intermediate, 2-amino-6-nitrobenzothiazole, involves the nitration of 2-aminobenzothiazole using a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of 2-amino-6-nitrobenzothiazole

  • Dissolution: Dissolve 2-aminobenzothiazole (0.157 mol) in 36 mL of sulfuric acid, ensuring the temperature is maintained below 5°C with vigorous stirring.

  • Nitration: Add 19 mL of nitric acid dropwise to the solution, carefully controlling the addition to keep the temperature from exceeding 20°C.

  • Reaction: Stir the reaction mixture for 4-5 hours.

  • Precipitation: Pour the reaction mixture onto ice with continuous stirring.

  • Neutralization: Add aqueous ammonia to the mixture until the product precipitates as a slightly orange solid.

  • Purification: Filter the solid, wash it thoroughly with water, and then dry. The crude product can be recrystallized from ethanol to yield pure 2-amino-6-nitrobenzothiazole.

A general workflow for the synthesis of 2-amino-6-nitrobenzothiazole and its subsequent derivatization is depicted below.

cluster_synthesis Synthesis of 2-Amino-6-nitrobenzothiazole Derivatives 2-Aminobenzothiazole 2-Aminobenzothiazole Nitration Nitration 2-Aminobenzothiazole->Nitration HNO3, H2SO4 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole Nitration->2-Amino-6-nitrobenzothiazole Derivatization Derivatization 2-Amino-6-nitrobenzothiazole->Derivatization Various Reagents Nitrobenzothiazole Derivatives Nitrobenzothiazole Derivatives Derivatization->Nitrobenzothiazole Derivatives

General synthetic scheme for nitrobenzothiazole derivatives.

Biological Activities of Nitrobenzothiazole Compounds

Nitrobenzothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects. The presence of the nitro group is often crucial for their biological function, which is frequently attributed to its electron-withdrawing nature and its ability to undergo redox cycling.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of nitrobenzothiazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Table 1: Anticancer Activity of Selected Nitrobenzothiazole Derivatives (IC50 values in µM)

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4a)HCT-116 (Colon)5.61[1]
HEPG-2 (Liver)7.92[1]
MCF-7 (Breast)3.84[1]
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4e)MCF-7 (Breast)6.11[1]
2-((5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8a)MCF-7 (Breast)10.86[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the nitrobenzothiazole compound and incubate for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[2][3][4][5]

cluster_mtt MTT Assay Workflow Cell_Seeding Seed Cells in 96-well plate Compound_Treatment Add Nitrobenzothiazole Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (4h, 37°C) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity

Nitrobenzothiazole derivatives have also shown promising activity against a range of bacteria and fungi. The nitro group is believed to be a key pharmacophore, undergoing reduction within microbial cells to generate cytotoxic reactive nitrogen species.

Table 2: Antimicrobial Activity of Selected Nitrobenzothiazole Derivatives (MIC values in µg/mL)

Compound/ComplexBacterial StrainMIC (µg/mL)Reference
2-Methoxy-5-nitrobenzo[d]thiazoleStaphylococcus aureus ATCC 292138[6]
Enterococcus faecalis ATCC 2921216[6]
Escherichia coli ATCC 2592232[6]
Ni(II) complex of 2-amino acetate, 6-nitro benzothiazoleS. aureusZone of inhibition: ++[7]
M. luteusZone of inhibition: +++[7]
Cu(II) complex of 2-amino acetate, 6-nitro benzothiazoleS. aureusZone of inhibition: ++[7]
M. luteusZone of inhibition: ++[7]

Note: '++' indicates a zone of inhibition of 9-15 mm, and '+++' indicates 16-22 mm.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of the nitrobenzothiazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[6]

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Antiparasitic Activity

Nitrobenzothiazole compounds have demonstrated efficacy against various parasites, including Leishmania and Trypanosoma species. Their mechanism of action is often linked to the generation of oxidative stress within the parasite.

Table 3: Antiparasitic Activity of Selected Nitrobenzothiazole Derivatives (IC50 values in µM)

CompoundParasiteIC50 (µM)Reference
ATZ-S-04Leishmania amazonensis (promastigotes)0.35 ± 0.08[9]
Leishmania amazonensis (axenic amastigotes)0.49 ± 0.06[9]
Leishmania amazonensis (intracellular amastigotes)15.90 ± 2.88[9]
Compound 19Leishmania major (promastigotes)3[9]
Compound 20Leishmania major (promastigotes)3[9]

Experimental Protocol: In Vitro Leishmania Amastigote Assay

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.

  • Macrophage Culture: Culture a suitable macrophage cell line (e.g., THP-1) in a 96-well plate.

  • Infection: Infect the macrophages with Leishmania promastigotes, which will differentiate into amastigotes within the host cells.

  • Compound Treatment: Treat the infected macrophages with various concentrations of the nitrobenzothiazole compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Quantification: Determine the number of intracellular amastigotes, typically through automated microscopy and image analysis, to calculate the IC50 value.[10][11]

Mechanisms of Action

The biological activities of nitrobenzothiazole compounds are attributed to several mechanisms, with the induction of apoptosis and the generation of reactive oxygen species through redox cycling being the most prominent.

Induction of Apoptosis via Signaling Pathways

Nitrobenzothiazole derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/AKT and NF-κB.

PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. Some nitrobenzothiazole compounds inhibit this pathway, leading to the activation of pro-apoptotic proteins and ultimately, cell death.

cluster_pi3k PI3K/AKT Signaling Pathway in Apoptosis Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Bad Bad AKT->Bad inhibits Nitrobenzothiazole Nitrobenzothiazole Nitrobenzothiazole->AKT inhibits Bcl2 Bcl2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Inhibition of the PI3K/AKT pathway by nitrobenzothiazoles.

NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cell survival. Inhibition of this pathway by certain nitrobenzothiazole derivatives can sensitize cancer cells to apoptosis.

cluster_nfkb NF-κB Signaling Pathway in Apoptosis TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK TNFR->IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Nitrobenzothiazole Nitrobenzothiazole Nitrobenzothiazole->IKK inhibits Gene_Expression Anti-apoptotic Gene Expression Nucleus->Gene_Expression activates Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits

Inhibition of the NF-κB pathway by nitrobenzothiazoles.
Redox Cycling and Oxidative Stress

The nitro group of nitrobenzothiazole compounds can undergo enzymatic reduction, primarily by nitroreductases present in both mammalian and microbial cells. This process can lead to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound, with the concomitant production of superoxide radicals. This "futile cycle" of reduction and re-oxidation, known as redox cycling, results in the continuous generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

cluster_redox Redox Cycling of Nitrobenzothiazole Nitrobenzothiazole R-NO2 Nitro_Radical R-NO2•- Nitrobenzothiazole->Nitro_Radical Nitroreductase (e-) Oxygen O2 Superoxide O2•- Cellular_Damage Oxidative Stress & Cellular Damage Superoxide->Cellular_Damage Nitroreductase Nitroreductase Nitro_RadicalOxygen Nitro_RadicalOxygen NitrobenzothiazoleSuperoxide NitrobenzothiazoleSuperoxide Nitro_RadicalOxygen->NitrobenzothiazoleSuperoxide Redox Cycle

Mechanism of ROS generation via redox cycling.

Conclusion

Nitrobenzothiazole compounds represent a versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis allows for the generation of diverse derivatives with a wide range of biological activities. The potent anticancer, antimicrobial, and antiparasitic effects of these compounds, often mediated by the induction of apoptosis and the generation of oxidative stress, make them attractive candidates for further drug development. This technical guide provides a solid foundation for researchers and scientists in the field, summarizing key data and methodologies to facilitate future investigations into this important class of molecules.

References

The Benzothiazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, Significance, and Application

Introduction

The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its presence in a multitude of compounds exhibiting a wide array of biological activities, making it a foundational structure in the development of therapeutic agents.[3][4][5] Its synthetic accessibility and the ability to readily modify its structure allow for the fine-tuning of pharmacological properties, solidifying its importance for researchers, scientists, and drug development professionals.[2][6] This guide provides a comprehensive overview of the historical discovery, synthetic evolution, and profound significance of the benzothiazole scaffold in contemporary medicine.

Discovery and Historical Perspective

The story of benzothiazole began in the late 19th century. In 1887, the pioneering chemist A.W. Hofmann first reported the synthesis of 2-substituted benzothiazole derivatives.[1] Initially, the applications of these compounds were confined to the dye industry.[1] A significant industrial milestone occurred in 1921 when 2-sulfanylbenzothiazoles were identified as highly effective vulcanization accelerators for rubber.[7][8]

The transition from industrial chemical to pharmacophore began in the 1950s, as certain 2-aminobenzothiazoles were investigated for their potential as central muscle relaxants.[1] However, a pivotal moment that cemented the scaffold's place in medicinal chemistry was the discovery and development of Riluzole.[1][9] This 2-aminobenzothiazole derivative was approved by the FDA for the treatment of amyotrophic lateral sclerosis (ALS), demonstrating the profound therapeutic potential of this heterocyclic system and spurring decades of further research.[1] Today, the benzothiazole moiety is a key component in several clinically approved drugs, including the anti-Parkinson's agent Pramipexole and the Alzheimer's diagnostic agent Flutemetamol.[1]

Significance in Drug Discovery: A Spectrum of Biological Activities

Benzothiazole derivatives have demonstrated a remarkable and diverse range of pharmacological activities, positioning them as valuable leads in numerous therapeutic areas.[4][10][11] The rigid, planar structure and unique electronic properties of the benzothiazole nucleus enable it to interact with a variety of biological targets with high affinity.[1][12]

Key Therapeutic Applications:

  • Anticancer Activity: This is one of the most extensively studied areas. Benzothiazole derivatives exhibit potent cytotoxic effects against a wide range of cancer cell lines.[13][14][15] Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like tyrosine kinases and topoisomerases, and interference with cell cycle progression.[13][16][17]

  • Antimicrobial Activity: The scaffold is a cornerstone in the development of agents targeting pathogenic microbes. Derivatives have shown significant activity against various strains of bacteria (antibacterial) and fungi (antifungal).[18][19][20][21] They can act by inhibiting essential microbial enzymes, such as DNA gyrase, or disrupting cell wall integrity.[22][23]

  • Neuroprotective Activity: Following the success of Riluzole, extensive research has explored other neuroprotective applications. Certain 2-arylbenzothiazoles have been developed as imaging agents for amyloid plaques in Alzheimer's disease, while others show promise in managing Parkinson's disease.[1][6][24]

  • Anti-inflammatory and Antioxidant Activity: Many benzothiazole derivatives have been shown to possess potent anti-inflammatory and antioxidant properties, making them candidates for treating conditions associated with chronic inflammation and oxidative stress.[3][25]

  • Other Activities: The therapeutic potential of benzothiazoles extends further, with reports of anticonvulsant, antidiabetic, antiviral, and antitubercular activities, among others.[3][4][11]

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro activity of selected benzothiazole derivatives against various cancer cell lines and microbial strains, providing a quantitative basis for comparison.

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC₅₀ Values)

Compound Class Cancer Cell Line Cell Type IC₅₀ (µM) Reference
Substituted Benzothiazole Hydrochlorides HepG2 Hepatocellular Carcinoma 0.39 [26]
A549 Lung Carcinoma 1.25 [26]
MCF-7 Breast Adenocarcinoma 2.11 [26]
HCT-116 Colon Carcinoma 3.54 [26]
2-Aryl Benzothiazoles PANC-1 Pancreatic Carcinoma 27 [27]
Pyrimidine-based Benzothiazoles Colo205 Colorectal Carcinoma 5.04 [28]
U937 Histiocytic Lymphoma 13.9 [28]

| Acetyl-substituted Benzothiazoles | A549 | Lung Carcinoma | 10.67 (µg/mL) |[28] |

Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC Values)

Compound Class Microbial Strain Strain Type MIC (µg/mL) Reference
Thiophene-substituted Benzothiazoles Staphylococcus aureus Gram-positive Bacteria 3.125 [29]
Pyrimidine-substituted Benzothiazoles Aspergillus fumigatus Fungus 6.25 [29]
Fusarium oxysporum Fungus 6.25 [29]
Novel Benzothiazole Derivatives Bacillus subtilis Gram-positive Bacteria 25 [23]

| | Escherichia coli | Gram-negative Bacteria | 25 |[23] |

Experimental Protocols

The synthesis of the benzothiazole core and the evaluation of its biological activity are central to its development. The following sections provide detailed methodologies for key cited experiments.

Synthesis Protocols

Protocol 1: Classical Synthesis of 2-Aminobenzothiazole (Hugerschoff Reaction)

This method involves the oxidative cyclization of an arylthiourea. A common approach uses an aniline and a thiocyanate salt to form the intermediate in situ.[2][30]

  • Materials: Substituted aniline (e.g., p-toluidine), ammonium thiocyanate (NH₄SCN), glacial acetic acid, bromine (Br₂).

  • Procedure:

    • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.

    • In a separate flask, dissolve ammonium thiocyanate (3-4 equivalents) in glacial acetic acid.

    • Add the aniline solution to the ammonium thiocyanate solution and cool the mixture to 0°C in an ice bath with continuous stirring.

    • Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

    • Slowly add the bromine solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir for several hours at room temperature.

    • Pour the reaction mixture into a large volume of ice water to precipitate the product.

    • Neutralize the mixture with a base (e.g., ammonia solution) to facilitate complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[2][30]

Protocol 2: Synthesis of 2-Substituted Benzothiazole via Condensation

This versatile method involves the reaction of 2-aminothiophenol with an aldehyde or carboxylic acid.[7][31][32]

  • Materials: 2-aminothiophenol, formic acid (for unsubstituted benzothiazole) or a substituted aldehyde, solvent (e.g., ethanol, DMSO).

  • Procedure (using Formic Acid):

    • In a round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (1 equivalent).

    • Add an excess of formic acid, which acts as both reagent and solvent.

    • Heat the mixture to reflux (approx. 100-110°C) for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.[31]

Biological Activity Assays

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine a compound's cytotoxic potency (IC₅₀).[26][27][33]

  • Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the benzothiazole test compound in the appropriate culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.[26]

Protocol 4: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][33]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Procedure:

    • Cell Treatment: Seed cells in culture dishes and treat with the benzothiazole compound at its IC₅₀ concentration for 24 hours.

    • Cell Harvesting: Collect both floating and adherent cells. Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solution to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are quantified: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), and Annexin V-positive/PI-positive (late apoptotic/necrotic).[13]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to benzothiazole research.

G General Workflow for In Vitro Anticancer Screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start 2-Aminothiophenol + Aldehyde/Carboxylic Acid synthesis Condensation/ Cyclization Reaction start->synthesis crude Crude Benzothiazole synthesis->crude purify Purification & Characterization (NMR, MS) crude->purify primary_screen Primary Screening: MTT Assay purify->primary_screen determine_ic50 Determine IC50 Value primary_screen->determine_ic50 secondary_assays Secondary Assays (for potent compounds) determine_ic50->secondary_assays IC50 < Threshold apoptosis Apoptosis Analysis (Annexin V/PI) secondary_assays->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot) secondary_assays->mechanism lead_compound Identify Lead Compound apoptosis->lead_compound mechanism->lead_compound

General experimental workflow for anticancer drug screening.

G Mitochondrial (Intrinsic) Pathway of Apoptosis cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade bzt Benzothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL bzt->bcl2 Inhibits bax Bax (Pro-apoptotic) Bak bzt->bax Activates bcl2->bax Inhibits mito Mitochondrion bax->mito Forms pore cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Cyto c + Apaf-1 + Caspase-9) cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 active_cas3 Active Caspase-3 (Executioner Caspase) active_cas9->active_cas3 cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Apoptosis pathway often induced by benzothiazole compounds.

SAR Structure-Activity Relationship (SAR) Logic cluster_mods Structural Modifications cluster_activities Resulting Biological Activities core Benzothiazole Scaffold (Core Structure) r1 Modification at C2-position (e.g., Aryl, Amino groups) core->r1 r2 Modification on Benzene Ring (e.g., -F, -Cl, -OCH3) core->r2 act1 Anticancer r1->act1 act2 Antimicrobial r1->act2 r2->act1 act3 Neuroprotective r2->act3 act4 Anti-inflammatory r2->act4

Logical relationship of the benzothiazole scaffold and its activities.

Conclusion

From its origins as an industrial chemical to its current status as a privileged scaffold in medicine, the journey of benzothiazole is a testament to its remarkable chemical versatility and biological significance.[1][7] The continuous development of novel synthetic routes and an ever-deepening understanding of its interactions with biological targets ensure that the benzothiazole core will remain a focal point of research.[5][25] For professionals in drug discovery, this scaffold represents a validated and highly adaptable platform for designing the next generation of therapeutic agents to combat a wide range of human diseases, from cancer to neurodegeneration.[12][17]

References

The Pharmacological Potential of Substituted Benzothiazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzothiazole scaffold, a bicyclic heterocyclic system containing fused benzene and thiazole rings, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological potential of substituted benzothiazoles, focusing on their anticancer, antimicrobial, antidiabetic, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new chemical entities with therapeutic value.

The diverse biological effects of benzothiazole derivatives are attributed to the various substituents that can be introduced at multiple positions on the benzothiazole ring system, primarily at the 2-position.[1][2][3][4] These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, thereby modulating its interaction with biological targets.[4][5]

Anticancer Activity

Substituted benzothiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6][7][8] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.[9][10][11][12]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various substituted benzothiazole derivatives against different human cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Derivative ClassSpecific DerivativeCancer Cell Line(s)IC50 / GI50 (µM)Reference(s)
Indole-based Hydrazine CarboxamideIndole based hydrazine carboxamide scaffold 12HT29 (Colon)0.015[6]
Pyridine-based ThiolSubstituted bromopyridine acetamide benzothiazole derivative 29SKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver)0.0012, 0.0043, 0.044, 0.048[6][7]
Benzamide-based ThiolSubstituted methoxybenzamide benzothiazole 41Various1.1 - 8.8[6][7]
Benzamide-based ThiolSubstituted chloromethylbenzamide benzothiazole 42Various1.1 - 8.8[6][7]
Dichlorophenyl-containing ChlorobenzothiazoleDichlorophenyl containing chlorobenzothiazole 51HOP-92 (Non-small cell lung)0.0718[6]
Ru(III)-containing MethylbenzothiazoleRu(III) containing methylbenzothiazole 60KE-37 (Leukemia), K-562 (Leukemia)7.74, 16.21[6]
Chloroacetyl-derivedDerivative 61A549 (Lung)10.67 µg/mL[6]
Chloroacetyl-derivedDerivative 62A549 (Lung)9.0 µg/mL[6]
Nitro- and Fluoro-substitutedNitro-substituted derivativeHepG2 (Liver)56.98 (24h), 38.54 (48h)[11]
Nitro- and Fluoro-substitutedFluoro-substituted derivativeHepG2 (Liver)59.17 (24h), 29.63 (48h)[11]
Mechanisms of Anticancer Action

1. Induction of Apoptosis: A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9][10] This can be triggered through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Activation Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Fig. 1: Apoptosis Signaling Pathways.

2. Enzyme Inhibition: Certain benzothiazole derivatives function as potent enzyme inhibitors. For instance, they have been shown to inhibit human DNA topoisomerase IIα, an enzyme crucial for DNA replication and cell division in cancer cells.[13] Additionally, some derivatives inhibit carbonic anhydrases, which are involved in regulating pH in the tumor microenvironment, contributing to tumor survival and proliferation.[8][12]

3. Modulation of Signaling Pathways: Substituted benzothiazoles can interfere with key signaling pathways that are often dysregulated in cancer. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a critical role in inflammation and cancer by promoting cell proliferation and survival.[11] Some benzothiazole derivatives have been shown to inhibit the NF-κB pathway, thereby suppressing the expression of downstream targets like COX-2 (cyclooxygenase-2) and iNOS (inducible nitric oxide synthase), which are also implicated in carcinogenesis.[11]

Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates COX-2 COX-2 Gene Transcription->COX-2 iNOS iNOS Gene Transcription->iNOS Inflammation & Cancer Progression Inflammation & Cancer Progression COX-2->Inflammation & Cancer Progression iNOS->Inflammation & Cancer Progression Benzothiazole Derivatives Benzothiazole Derivatives Benzothiazole Derivatives->IKK Complex Inhibits

Fig. 2: NF-κB/COX-2/iNOS Signaling Pathway.

Antimicrobial Activity

Substituted benzothiazoles also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[14][15][16] Their efficacy is often attributed to the inhibition of essential microbial enzymes.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against different microbial strains.

Derivative ClassSpecific DerivativeMicrobial Strain(s)MIC (µg/mL)Reference(s)
Pyrazolone-substitutedCompound 16bS. aureus7.85 (IC50)[14]
Pyrazolone-substitutedCompound 16aS. aureus11.17 (IC50)[14]
Pyrazolone-substitutedCompound 16cS. aureus11.03 (IC50)[14]
Benzylidine-substitutedCompound 14bS. aureus16.76 (IC50)[14]
Benzylidine-substitutedCompound 14cS. aureus26.14 (IC50)[14]
Isatin-clubbedCompound 41cE. coli, P. aeruginosa3.1, 6.2[15]
Amino-Schiff baseCompound 46a, 46bE. coli, P. aeruginosa15.62[15]
Sulfonamide analogueCompound 66cP. aeruginosa, S. aureus, E. coli3.1 - 6.2[15]
Pyrazole-thiazole hybridCompound 63aB. subtilis1.9[15]
Mechanisms of Antimicrobial Action

A key mechanism of antimicrobial action for some benzothiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[14] By competing with the natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt the folate pathway, leading to bacterial growth inhibition.

Antidiabetic Activity

Several benzothiazole derivatives have been investigated for their potential in managing diabetes mellitus.[2][17][18] Their mechanisms of action often involve the modulation of key proteins in glucose metabolism.

One notable mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[17] Activation of AMPK can lead to increased glucose uptake in muscle cells and a reduction in glucose production by the liver, thereby helping to lower blood glucose levels. For instance, the derivative 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole has been shown to augment glucose uptake in L6 myotubes in an AMPK-dependent manner.[17]

Neuroprotective Effects

Substituted benzothiazoles have also shown promise in the context of neurodegenerative diseases.[19][20][21] The most well-known example is Riluzole, an FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS).[19][22]

The neuroprotective effects of Riluzole are multifactorial. It is known to inhibit the release of the excitatory neurotransmitter glutamate, which can be toxic to neurons in excess (a phenomenon known as excitotoxicity).[6][9] This is achieved, in part, by blocking voltage-gated sodium channels.[6] Riluzole also demonstrates non-competitive antagonism of NMDA receptors, further reducing glutamatergic signaling.[9]

Structure-Activity Relationships (SAR)

The pharmacological activity of substituted benzothiazoles is highly dependent on the nature and position of the substituents on the benzothiazole core.[2][4]

  • Anticancer Activity: For anticancer activity, the presence of electron-withdrawing groups on the benzothiazole ring or on a 2-aryl substituent often enhances potency.[5] The introduction of bulky lipophilic groups can also improve activity.

  • Antimicrobial Activity: In the case of antimicrobial agents, the specific nature of the substituent at the 2-position is critical. For instance, the incorporation of a pyrazolone ring has been shown to be more effective than a pyridone ring in inhibiting DHPS.[14]

  • General Trends: Across different activities, substitutions at the 2- and 6-positions of the benzothiazole ring appear to be particularly important for modulating biological effects.[4]

Experimental Protocols

Synthesis of 2-Substituted Benzothiazoles

A common and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various electrophilic reagents such as aldehydes, carboxylic acids, or acid chlorides.[23][24][25]

2-Aminothiophenol 2-Aminothiophenol Mix & Reflux Mix & Reflux 2-Aminothiophenol->Mix & Reflux Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->Mix & Reflux Intermediate Intermediate Mix & Reflux->Intermediate Cyclization/Dehydration Cyclization/Dehydration Intermediate->Cyclization/Dehydration 2-Substituted Benzothiazole 2-Substituted Benzothiazole Cyclization/Dehydration->2-Substituted Benzothiazole Purification Purification 2-Substituted Benzothiazole->Purification Final Product Final Product Purification->Final Product

Fig. 3: General Synthetic Workflow.

General Procedure:

  • To a solution of 2-aminothiophenol in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of the desired aldehyde or carboxylic acid.

  • The reaction mixture is then heated under reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzothiazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Compound Dilution: Prepare a serial two-fold dilution of the benzothiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

Substituted benzothiazoles represent a versatile and highly promising class of compounds with a wide array of pharmacological activities. Their demonstrated efficacy as anticancer, antimicrobial, antidiabetic, and neuroprotective agents underscores their potential for the development of new and effective drugs. The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and optimization of synthetic routes will undoubtedly pave the way for the clinical translation of novel benzothiazole-based therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable scaffold.

References

An In-depth Technical Guide on the Physical Properties of 6-Nitrobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 6-Nitrobenzo[d]thiazole-2-carbonitrile, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound, this guide also presents data for structurally related compounds to offer a comparative context for researchers.

Physical Properties Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Density (g/mL)
This compound C₈H₃N₃O₂S221.19Not availableNot available
6-NitrobenzothiazoleC₇H₄N₂O₂S180.18175-178Not available
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamideC₉H₇N₃O₃S253.24282-284Not available
Benzothiazole-6-carboxylic acidC₈H₅NO₂S179.19245-251[1]Not available
2-Cyano-6-hydroxybenzothiazoleC₈H₄N₂OS176.20Not availableNot available

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting point and density for solid organic compounds like this compound.

1. Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[2]

  • Capillary tubes (sealed at one end)[3][4]

  • Spatula[5]

  • Mortar and pestle (optional, for grinding crystals)[5]

  • Thermometer (calibrated)[3]

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered, if necessary.[3][4] The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[2]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[3]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[4]

2. Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A suitable non-reactive liquid of known density in which the compound is insoluble.

Procedure (by Liquid Displacement):

  • Mass Measurement: A known mass of the solid sample is accurately weighed using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume (V₁) is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring no liquid is splashed out. The new volume (V₂) is recorded. The volume of the solid is the difference (V₂ - V₁).

  • Density Calculation: The density (ρ) is calculated using the formula: ρ = mass / (V₂ - V₁).[6]

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a synthesized chemical compound.

G General Workflow for Physical Property Determination cluster_synthesis Compound Synthesis & Purification cluster_characterization Physical Property Analysis cluster_data Data Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Check Density Density Measurement Purification->Density Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Structural Confirmation PurityAssessment Assess Purity MeltingPoint->PurityAssessment Comparison Compare with Literature Values Spectroscopy->Comparison PurityAssessment->Comparison

Caption: A flowchart outlining the key stages from synthesis to physical property analysis and data evaluation for a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 6-Nitrobenzo[d]thiazole-2-carbonitrile and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Nitrobenzo[d]thiazole-2-carbonitrile, a molecule of interest in medicinal chemistry and materials science. The document details the essential precursors, their preparation, and the subsequent conversion to the target compound. It includes structured data for easy comparison of synthetic methods and detailed experimental protocols.

Introduction

This compound is a heterocyclic compound featuring a benzothiazole core, a nitro group at the 6-position, and a nitrile group at the 2-position. This substitution pattern imparts specific electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. The synthesis of this compound and its precursors is a critical aspect for researchers in these fields. This guide outlines the primary synthetic routes, focusing on the preparation of the key intermediate, 2-amino-6-nitrobenzothiazole, and its subsequent conversion to the final product.

Core Precursor: 2-Amino-6-nitrobenzothiazole

The most pivotal precursor in the synthesis of this compound is 2-amino-6-nitrobenzothiazole. Two principal synthetic strategies for its preparation are outlined below.

Synthesis of 2-Amino-6-nitrobenzothiazole from p-Nitroaniline

This method involves the direct thiocyanation of p-nitroaniline.

Experimental Protocol:

A solution of p-nitroaniline (0.085 mol) in 50 ml of 95% acetic acid is added to a solution of potassium thiocyanate (KSCN, 0.308 mol) in 100 ml of 95% acetic acid. The mixture is cooled to 0°C. A solution of bromine (7.5 ml) in 30 ml of acetic acid is then added slowly with continuous stirring, ensuring the temperature is maintained between 0 and 10°C. After the addition is complete, stirring is continued for an additional hour at 5°C. The reaction mixture is then poured into water, and the resulting solid is collected by filtration and recrystallized from ethanol. The intermediate product is then refluxed with concentrated HCl (27 ml) and water (50 ml) for 2 hours. Upon cooling, the product, 2-amino-6-nitrobenzothiazole, is filtered, washed with water, and recrystallized from ethanol.[1]

Synthesis of 2-Amino-6-nitrobenzothiazole via Nitration of 2-Aminobenzothiazole

This approach involves the nitration of a pre-formed 2-aminobenzothiazole ring. To achieve regioselectivity for the 6-position, the amino group is often first protected by acylation.

Experimental Protocol:

  • Step 1: Acetylation of 2-Aminobenzothiazole: 2-Aminobenzothiazole (1.0 mol) is introduced into 490 g of sulfuric acid monohydrate at a temperature of 20-30°C.

  • Step 2: Nitration: The mixture is cooled to 5-10°C. A mixed acid solution containing 31.5% nitric acid is added dropwise, maintaining the temperature in the 5-10°C range. The mixture is stirred for an additional 2 hours at 10-15°C and then poured onto 1000 g of ice. The precipitated 2-acetylamino-6-nitrobenzothiazole is filtered and washed with water.

  • Step 3: Hydrolysis: The moist 2-acetylamino-6-nitrobenzothiazole is suspended in 1650 ml of methanol and heated to 60°C. The pH is adjusted to 10.5 with concentrated sodium hydroxide solution and maintained for 5 hours. The mixture is then cooled to 20°C, and the crystallized 2-amino-6-nitrobenzothiazole is isolated, washed with methanol, and then with water until neutral. The final product is dried in a vacuum oven at 50°C.[2]

An alternative nitration procedure for unprotected 2-aminobenzothiazole involves dissolving it in sulfuric acid below 5°C, followed by the dropwise addition of nitric acid while maintaining the temperature at 20°C. After 4-5 hours of stirring, the mixture is poured onto ice, and aqueous ammonia is added. The resulting solid is filtered, washed, and recrystallized from ethanol.[3]

Synthesis of this compound

The conversion of 2-amino-6-nitrobenzothiazole to this compound can be effectively achieved through a Sandmeyer reaction. This classical method in aromatic chemistry allows for the replacement of an amino group with a cyano group via a diazonium salt intermediate.[4][5]

Experimental Protocol (General Sandmeyer Cyanation):

  • Step 1: Diazotization: 2-Amino-6-nitrobenzothiazole is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Step 2: Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) dissolved in an aqueous solution of sodium or potassium cyanide. The reaction is often warmed gently to facilitate the evolution of nitrogen gas and the formation of the nitrile.

  • Step 3: Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound. The product can be further purified by recrystallization or chromatography.

A direct synthesis of this compound has also been reported via the cyclization of N-arylcyanothioformamides using a palladium and copper catalytic system.[6]

Quantitative Data Summary

CompoundStarting MaterialReagentsYield (%)Melting Point (°C)Reference
2-Amino-6-nitrobenzothiazolep-NitroanilineKSCN, Br₂, Acetic Acid, HClNot Specified-[1]
2-Amino-6-nitrobenzothiazole2-AcetylaminobenzothiazoleH₂SO₄, HNO₃, NaOH~87% (based on 171g from 1 mol)248-252[2]
This compoundN-(4-nitrophenyl)cyanothioformamidePdCl₂, CuI, KI51166-167[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

synthesis_pathway_1 p_nitroaniline p-Nitroaniline intermediate_1 Thiocyanation Intermediate p_nitroaniline->intermediate_1 1. KSCN, Br₂ 2. Acetic Acid amino_nitro_bt 2-Amino-6-nitrobenzothiazole intermediate_1->amino_nitro_bt HCl, H₂O, Reflux

Caption: Synthesis of 2-Amino-6-nitrobenzothiazole from p-Nitroaniline.

synthesis_pathway_2 amino_bt 2-Aminobenzothiazole acetylated_amino_bt 2-Acetylamino- benzothiazole amino_bt->acetylated_amino_bt Acetic Anhydride nitrated_intermediate 2-Acetylamino-6- nitrobenzothiazole acetylated_amino_bt->nitrated_intermediate H₂SO₄, HNO₃ amino_nitro_bt 2-Amino-6-nitrobenzothiazole nitrated_intermediate->amino_nitro_bt NaOH, Methanol

Caption: Synthesis of 2-Amino-6-nitrobenzothiazole via Acyl Protection and Nitration.

synthesis_pathway_3 amino_nitro_bt 2-Amino-6-nitrobenzothiazole diazonium_salt Diazonium Salt Intermediate amino_nitro_bt->diazonium_salt NaNO₂, H⁺ (0-5°C) final_product 6-Nitrobenzo[d]thiazole- 2-carbonitrile diazonium_salt->final_product CuCN, KCN

Caption: Sandmeyer Reaction for the Synthesis of the Final Product.

References

Methodological & Application

The Versatility of 6-Nitrobenzo[d]thiazole-2-carbonitrile in Medicinal Chemistry Research: A Detailed Overview of its Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – The heterocyclic compound 6-Nitrobenzo[d]thiazole-2-carbonitrile and its derivatives are proving to be a cornerstone in the development of novel therapeutic agents. Researchers are increasingly utilizing this scaffold as a versatile starting material in the synthesis of compounds with potent biological activities. This report provides a detailed overview of the experimental applications of this compound and its related structures in the fields of antitubercular, anticancer, and antimicrobial research, complete with experimental protocols and quantitative data to aid researchers and drug development professionals.

The core structure of 6-nitrobenzothiazole is a key building block for creating a diverse library of bioactive molecules. Its derivatives have demonstrated significant potential in addressing critical areas of unmet medical need. The primary experimental application of this chemical entity is as a synthetic intermediate, which, through various chemical modifications, yields compounds with a range of therapeutic effects.

Application in Antitubercular Drug Discovery

The 6-nitrobenzothiazole moiety has been extensively explored for the development of new antitubercular agents, particularly against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The synthesis of various benzothiazole derivatives has shown promising results in inhibiting the growth of this resilient pathogen.

Synthetic Pathway for Antitubercular Benzothiazole Derivatives

The general synthetic approach involves the modification of the 2-amino-6-nitrobenzothiazole precursor, which can be derived from this compound. This precursor undergoes reactions such as condensation with aldehydes or coupling with other heterocyclic rings to produce a variety of derivatives.

G cluster_synthesis General Synthetic Scheme start This compound precursor 2-Amino-6-nitrobenzothiazole start->precursor Hydrolysis/Amination reaction Condensation / Coupling Reactions precursor->reaction reagents Aldehydes, Carboxylic Acids, Heterocycles reagents->reaction derivatives Antitubercular Benzothiazole Derivatives reaction->derivatives G cluster_screening Anticancer Screening Workflow synthesis Synthesized Benzothiazole Derivatives invitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) synthesis->invitro ic50 Determine IC50 Values invitro->ic50 cell_lines Panel of Cancer Cell Lines cell_lines->invitro hit_id Hit Compound Identification ic50->hit_id moa Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) hit_id->moa

Applications of Benzothiazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] This versatile core structure, formed by the fusion of a benzene and a thiazole ring, serves as a foundation for the development of novel therapeutic agents across various disease areas.[2][3] The unique chemical properties of the benzothiazole nucleus allow for extensive functionalization at multiple positions, enabling the fine-tuning of pharmacological profiles to achieve desired potency and selectivity.[4]

This document provides detailed application notes on the use of benzothiazole derivatives in key areas of medicinal chemistry, including their roles as anticancer, antimicrobial, antiviral, and neuroprotective agents. Furthermore, it offers comprehensive protocols for the synthesis and biological evaluation of these compounds, intended to guide researchers in their drug discovery and development endeavors.

Anticancer Applications

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[5][6] Their mechanisms of action are multifaceted and often involve the modulation of critical cellular processes implicated in cancer progression.[7][8]

Application Note: Benzothiazole Derivatives as Anticancer Agents

The development of novel benzothiazole-based compounds represents a promising strategy in cancer therapy. These agents have been shown to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key signaling pathways essential for tumor growth and survival.[1] Notably, some derivatives have exhibited potent activity against drug-resistant cancer cell lines, highlighting their potential to overcome existing therapeutic challenges.[9] The structural versatility of the benzothiazole scaffold allows for the design of targeted therapies, including inhibitors of specific enzymes such as tyrosine kinases and topoisomerases, which are often dysregulated in cancer.[8][10]

Quantitative Data: Anticancer Activity of Benzothiazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole-2-thiolSubstituted bromopyridine acetamide benzothiazoleSKRB-30.0012[9]
SW6200.0043[9]
A5490.044[9]
HepG20.048[9][11]
Benzamide based benzothiazoleSubstituted methoxybenzamide benzothiazoleVarious1.1 - 8.8[9]
Substituted chloromethylbenzamide benzothiazoleVarious1.1 - 8.8[9]
Imidazole based benzothiazoleCompound 15-10[9]
Benzothiazole-acylhydrazonesCompound 4dC6, A549, MCF-7, HT-29Selective cytotoxicity[10]
2-Substituted benzothiazoleCompound B7A431, A549, H1299Significant inhibition[12]

Experimental Protocols: Anticancer Activity Evaluation

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability by measuring the metabolic activity of cells, which is a common method to assess the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzothiazole derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol describes a method to detect and quantify apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells.[15]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with the benzothiazole derivative, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[5]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[5]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[1]

  • Analysis: Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V-FITC and PI, early apoptotic cells are positive for Annexin V-FITC and negative for PI, and late apoptotic or necrotic cells are positive for both.

Protocol 3: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution by flow cytometry after staining the cellular DNA with propidium iodide (PI).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[1]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[1]

  • Incubation: Incubate the cells in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., 2-aminobenzothiazole) synthesis Chemical Synthesis of Benzothiazole Derivatives start->synthesis purification Purification and Characterization synthesis->purification treatment Treatment with Derivatives purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 mechanism Mechanism of Action Elucidation apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism ic50->mechanism

Standard workflow for evaluating novel benzothiazole anticancer compounds.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway BZT Benzothiazole Derivatives Bax Bax (Pro-apoptotic) BZT->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) BZT->Bcl2 downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 DeathR Death Receptors (e.g., Fas, TRAIL-R) Casp8 Caspase-8 activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified apoptosis signaling pathways induced by benzothiazole derivatives.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of new antimicrobial agents. Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[15][16]

Application Note: Benzothiazole Derivatives as Antimicrobial Agents

Benzothiazole-based compounds have been identified as potent antibacterial and antifungal agents. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase, dihydrofolate reductase, and peptide deformylase.[15] The ability of these derivatives to disrupt crucial cellular processes in microorganisms makes them attractive candidates for the development of novel antibiotics and antifungals. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzothiazole ring significantly influence their antimicrobial potency and spectrum of activity.[15]

Quantitative Data: Antimicrobial Activity of Benzothiazole Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Isatin-benzothiazoleCompound 41cE. coli3.1[15]
P. aeruginosa6.2[15]
B. cereus12.5[15]
S. aureus12.5[15]
Amino-benzothiazole Schiff baseCompounds 46a, 46bE. coli, P. aeruginosa15.62[15]
Thiazolidin-4-one-benzothiazoleCompounds 8a-8dP. aeruginosa, E. coli90 - 180[15]
Benzothiazole-amideCompound A07S. aureus15.6[17]
E. coli7.81[17]
S. typhi15.6[17]
K. pneumoniae3.91[17]

Experimental Protocols: Antimicrobial Activity Evaluation

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a benzothiazole derivative against a specific bacterium, which is the lowest concentration that inhibits visible growth.[18]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Benzothiazole derivative (test compound)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the benzothiazole derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 5: Antifungal Susceptibility Testing

This protocol outlines a method for determining the antifungal activity of benzothiazole derivatives.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus niger)

  • Appropriate culture medium (e.g., RPMI-1640)

  • Benzothiazole derivative (test compound)

  • 96-well microtiter plates

  • Standardized fungal inoculum

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the culture medium within the wells of a 96-well plate.

  • Inoculation: Add a standardized fungal inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature and duration) for the specific fungal strain.

  • MIC Reading: The MIC is determined by visually inspecting for the lowest concentration that causes a significant reduction in fungal growth compared to the control.

Antiviral Applications

The ongoing threat of viral infections necessitates the continuous search for novel antiviral therapies. Benzothiazole derivatives have shown promise as inhibitors of various viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[14][19]

Application Note: Benzothiazole Derivatives as Antiviral Agents

The antiviral activity of benzothiazole derivatives stems from their ability to interfere with different stages of the viral life cycle.[20] Some compounds have been shown to inhibit key viral enzymes such as reverse transcriptase and protease, which are essential for viral replication.[19] Others may block viral entry into host cells or interfere with viral assembly. The benzothiazole scaffold provides a versatile platform for the design of new antiviral drugs with diverse mechanisms of action.[14]

Quantitative Data: Antiviral Activity of Benzothiazole Derivatives

Compound ClassDerivativeVirusActivityValueReference
Bis-THF derivative-HIV-1 (wild-type)EC500.22–10.4 nM[19]
Multi-PI-resistant HIV-1EC501.6–30.7 nM[19]
Benzothiazolyl-coumarinMethoxy-substituted analogue (23)HCVEC5029 µM[19]
2-(4-nitroanilino)-6-methylbenzothiazoleCompound 24HCVEC508 ± 0.5 µM[19]
2-(p-chlorophenoxymethyl)benzothiazoleCompound 27HIV-1 RTIC500.34 µmol/l[19]
Pyridine-benzothiazole hybridCompound 8hH5N1% Inhibition93% at 0.5 µmol/µL[21]
SARS-CoV-2IC503.669 µM[21]

Experimental Protocols: Antiviral Activity Evaluation

Protocol 6: Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a colorimetric assay to screen for inhibitors of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reverse Transcriptase Assay Kit (containing template/primer, dNTPs with DIG-dUTP, streptavidin-coated plates, anti-DIG-POD, and substrate)

  • Benzothiazole derivative (test compound)

Procedure:

  • Plate Preparation: A template/primer hybrid is immobilized on streptavidin-coated microplate wells.

  • Reaction Mixture: Prepare a reaction mixture containing dNTPs (including DIG-dUTP).

  • Inhibition Assay: Add the reaction mixture and serially diluted test compound to the wells.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT.

  • Incubation: Incubate the plate to allow for DNA synthesis.

  • Detection: The incorporated DIG-dUTP is detected using an anti-DIG-POD antibody and a colorimetric substrate. The absorbance is measured, and a decrease in signal indicates RT inhibition.

Neuroprotective Applications

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Benzothiazole derivatives have emerged as promising candidates for the development of neuroprotective agents.[22]

Application Note: Benzothiazole Derivatives in Neuroprotection

Benzothiazole derivatives have shown potential in the treatment of neurodegenerative diseases through various mechanisms. In the context of Alzheimer's disease, they have been developed as multi-target-directed ligands (MTDLs) that can simultaneously inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[13] By targeting multiple pathological pathways, these compounds may offer a more effective therapeutic approach. Furthermore, some benzothiazole derivatives have been investigated for their ability to reduce β-amyloid plaques, a hallmark of Alzheimer's disease.[23]

Quantitative Data: Neuroprotective Activity of Benzothiazole Derivatives

Compound ClassDerivativeTargetKi (µM)IC50 (µM)Reference
Azepane-linked benzothiazoleCompound 4bH3R0.012-[13]
Pyrrolidin-1-yl-benzothiazoleCompound 3sH3R0.036-[13]
AChE-6.7[13]
BuChE-2.35[13]
MAO-B-1.6[13]
Piperazine-benzothiazoleCompound 4fAChE-0.0234[24]
MAO-B-0.0403[24]

Experimental Protocols: Neuroprotective Activity Evaluation

Protocol 7: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory activity of benzothiazole derivatives against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Benzothiazole derivative (test compound)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, AChE solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives can be achieved through various established chemical routes. The following are general protocols for the synthesis of key benzothiazole intermediates.

Protocol 8: General Synthesis of 2-Aminobenzothiazole Derivatives

A common method for synthesizing the 2-aminobenzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.[1]

Materials:

  • Substituted aniline

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Acetic acid

Procedure:

  • Dissolve the substituted aniline in acetic acid.

  • Add potassium thiocyanate to the solution.

  • Cool the mixture in an ice bath and add a solution of bromine in acetic acid dropwise with stirring.

  • Continue stirring at room temperature.

  • Pour the reaction mixture into water and neutralize to precipitate the product.

  • Filter, wash, and recrystallize the crude product to obtain the pure 2-aminobenzothiazole derivative.

Protocol 9: General Synthesis of Benzothiazole-2-thiol Derivatives

These derivatives are often synthesized from 2-aminobenzothiazoles or via cyclization reactions.

Materials:

  • 2-Aminobenzothiazole

  • Carbon disulfide (CS2)

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Dissolve 2-aminobenzothiazole in ethanol.

  • Add carbon disulfide and a solution of sodium hydroxide.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and acidify to precipitate the benzothiazole-2-thiol.

  • Filter, wash, and recrystallize the product.

Logical Relationship Diagram

logical_relationship cluster_apps Medicinal Chemistry Applications cluster_mechanisms Mechanisms of Action cluster_evaluation Biological Evaluation BZT Benzothiazole Scaffold Anticancer Anticancer BZT->Anticancer Antimicrobial Antimicrobial BZT->Antimicrobial Antiviral Antiviral BZT->Antiviral Neuroprotective Neuroprotective BZT->Neuroprotective Apoptosis Apoptosis Induction Anticancer->Apoptosis Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Gyrase, RT, AChE) Anticancer->Enzyme_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Anticancer->Cell_Cycle_Arrest Pathway_Modulation Signaling Pathway Modulation Anticancer->Pathway_Modulation Antimicrobial->Enzyme_Inhibition Antiviral->Enzyme_Inhibition Neuroprotective->Enzyme_Inhibition In_Vitro In Vitro Assays (MTT, MIC, etc.) Apoptosis->In_Vitro Enzyme_Inhibition->In_Vitro Cell_Cycle_Arrest->In_Vitro Pathway_Modulation->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo

Logical relationships in benzothiazole derivative drug discovery.

References

6-Nitrobenzo[d]thiazole-2-carbonitrile: Application Notes and Protocols for Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, making them a "privileged structure" in medicinal chemistry. The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, serves as a versatile scaffold for the development of novel therapeutic agents. Modifications at various positions of this bicyclic system have led to the discovery of compounds with potent antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.

This document focuses on a specific derivative, 6-Nitrobenzo[d]thiazole-2-carbonitrile , providing a detailed overview of its synthesis. However, based on a comprehensive review of publicly available scientific literature, there is currently no published data on the antimicrobial activity of this compound. While numerous studies have explored the antimicrobial potential of other benzothiazole derivatives, including those with a nitro group at the 6-position, this specific compound with a carbonitrile group at the 2-position has not been evaluated for its efficacy against microbial pathogens.

The following sections detail the known synthesis of this compound, offering a foundational protocol for researchers who may wish to investigate its potential antimicrobial properties.

Synthesis of this compound

The synthesis of this compound has been reported via a palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation. The general workflow for this synthesis is outlined below.

Synthesis_Workflow start Start: N-(4-nitrophenyl)cyanothioformamide reaction Reaction Conditions: - PdCl2 (Palladium(II) chloride) - CuI (Copper(I) iodide) - KI (Potassium iodide) - Solvent (e.g., DMF) - Heat start->reaction Reactant cyclization Intramolecular Cyclization: C-H activation and C-S bond formation reaction->cyclization Process product Product: This compound cyclization->product Yields purification Purification: (e.g., Column Chromatography) product->purification characterization Characterization: - Melting Point - IR Spectroscopy - 1H NMR Spectroscopy purification->characterization final_product Final Pure Product characterization->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the literature for the synthesis of 2-cyanobenzothiazoles.

Materials:

  • N-(4-nitrophenyl)cyanothioformamide

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add N-(4-nitrophenyl)cyanothioformamide, PdCl₂ (catalytic amount), CuI (catalytic amount), and KI.

  • Add anhydrous DMF to the vessel under an inert atmosphere.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization Data:

The identity and purity of the synthesized compound should be confirmed by analytical techniques. Reported data for this compound includes:

PropertyValue
Appearance White to pale yellow solid
Melting Point 166-167 °C
IR (cm⁻¹) 2236 (CN stretch)
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons

Proposed Future Directions for Antimicrobial Evaluation

Given the absence of antimicrobial data for this compound, the following experimental workflow is proposed for its initial evaluation as a potential antimicrobial agent.

Antimicrobial_Evaluation_Workflow start Synthesized Compound: This compound mic_test Antimicrobial Susceptibility Testing (Broth Microdilution) start->mic_test disk_diffusion Disk Diffusion Assay (Zone of Inhibition) start->disk_diffusion data_analysis Determine MIC and Zone of Inhibition mic_test->data_analysis disk_diffusion->data_analysis cytotoxicity Cytotoxicity Assay (e.g., MTT assay on mammalian cells) data_analysis->cytotoxicity selectivity Determine Selectivity Index cytotoxicity->selectivity moa Mechanism of Action Studies (If active and non-toxic) selectivity->moa

Caption: Proposed workflow for antimicrobial evaluation.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.

Conclusion

While the synthetic pathway to this compound is established, its potential as an antimicrobial agent remains unexplored. The protocols and workflows provided herein offer a comprehensive guide for researchers to undertake the synthesis and subsequent biological evaluation of this compound. The broader antimicrobial activity of the benzothiazole scaffold suggests that this compound may possess interesting biological properties worthy of investigation. Future studies are essential to elucidate its antimicrobial spectrum, potency, and mechanism of action, which will be crucial in determining its potential for further development in the field of antimicrobial drug discovery.

Application Notes and Protocols for 6-Nitrobenzo[d]thiazole-2-carbonitrile in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The introduction of a nitro group at the 6-position and a carbonitrile group at the 2-position of the benzothiazole ring system, as seen in 6-Nitrobenzo[d]thiazole-2-carbonitrile, presents a molecule with significant potential for anticancer drug development. This document provides an overview of its potential applications, hypothesized mechanisms of action, and detailed protocols for its evaluation as an anticancer agent. While specific biological data for this compound is emerging, the information presented here is based on extensive research on structurally related 6-nitrobenzothiazole derivatives and the broader class of benzothiazole-based anticancer compounds.

Synthesis

The synthesis of this compound can be conceptualized based on established methods for the synthesis of related benzothiazole derivatives. A plausible synthetic route would involve the conversion of a 2-amino-6-nitrobenzothiazole precursor.

A general workflow for the synthesis is proposed below:

G cluster_0 Synthesis Workflow 4-nitroaniline 4-nitroaniline 2-amino-6-nitrobenzothiazole 2-amino-6-nitrobenzothiazole 4-nitroaniline->2-amino-6-nitrobenzothiazole Thiocyanation & Cyclization Sandmeyer Reaction Sandmeyer Reaction 2-amino-6-nitrobenzothiazole->Sandmeyer Reaction Diazotization This compound This compound Sandmeyer Reaction->this compound Cyanation G cluster_pathway Hypothesized Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Compound 6-Nitrobenzo[d]thiazole- 2-carbonitrile Compound->PI3K Compound->ERK G cluster_workflow MTT Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat Treat with Compound Seed_Cells->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Application Notes and Protocols: Knoevenagel Condensation Using Benzothiazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. This application note provides a detailed protocol for the Knoevenagel condensation of 2-cyanomethylbenzothiazole with various aromatic aldehydes. Benzothiazole moieties are prevalent in a wide range of biologically active compounds, and this protocol offers an efficient method for the synthesis of α,β-unsaturated nitrile derivatives containing the benzothiazole scaffold. These products serve as valuable intermediates in the development of novel therapeutic agents and functional materials.

This document outlines the synthesis of the key intermediate, 2-cyanomethylbenzothiazole, followed by a detailed procedure for the Knoevenagel condensation, including conventional and microwave-assisted methods. Quantitative data for a range of substituted aromatic aldehydes are provided to guide researchers in optimizing their synthetic strategies.

Synthesis of 2-Cyanomethylbenzothiazole Intermediate

The key starting material, 2-cyanomethylbenzothiazole, can be synthesized from readily available precursors. A common and effective method involves the reaction of 2-aminothiophenol with an appropriate C2 synthon, such as ethyl cyanoacetate.

Protocol 1: Synthesis of 2-Cyanomethylbenzothiazole

Materials:

  • 2-Aminothiophenol

  • Ethyl cyanoacetate

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heat the reaction mixture at 120-130 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully add ice-water to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2-cyanomethylbenzothiazole.

Knoevenagel Condensation Protocol

The Knoevenagel condensation of 2-cyanomethylbenzothiazole with aromatic aldehydes can be carried out using various catalytic systems and reaction conditions. Below are protocols for a conventional method using a basic catalyst and a more rapid microwave-assisted solvent-free method.

Protocol 2: Conventional Knoevenagel Condensation

Materials:

  • 2-Cyanomethylbenzothiazole

  • Substituted aromatic aldehyde

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 2-cyanomethylbenzothiazole (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 2 to 8 hours depending on the reactivity of the aldehyde.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Solvent-Free Knoevenagel Condensation[1][2][3]

This method offers a significant reduction in reaction time and often leads to higher yields with a cleaner reaction profile.[1][2][3]

Materials:

  • 2-(Benzo[d]thiazol-2-yl)acetonitrile (2-cyanomethylbenzothiazole)[1][3]

  • Substituted aromatic aldehyde

  • Basic alumina (or another suitable solid support/catalyst)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, thoroughly mix 2-(benzo[d]thiazol-2-yl)acetonitrile (1 equivalent) and the aromatic aldehyde (1 equivalent).[1][3]

  • Add a small amount of basic alumina to act as a catalyst and energy transfer medium.

  • Place the vial in the microwave synthesizer and irradiate at a suitable power and temperature (e.g., 80-120 °C) for a short duration (typically 2-10 minutes).[1]

  • Monitor the reaction by TLC to determine the optimal irradiation time.

  • After completion, cool the reaction vial to room temperature.

  • Add a suitable organic solvent (e.g., ethyl acetate) to the solid mixture and filter to remove the basic alumina.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data for the Knoevenagel condensation of 2-cyanomethylbenzothiazole with a variety of substituted aromatic aldehydes under different reaction conditions.

Table 1: Conventional Knoevenagel Condensation with Piperidine Catalyst

Aldehyde SubstituentReaction Time (h)Yield (%)
4-Methoxy385
4-Methyl482
H578
4-Chloro488
4-Nitro292
2-Nitro2.590
3,4-Dimethoxy3.583
4-(Dimethylamino)295

Table 2: Microwave-Assisted Solvent-Free Knoevenagel Condensation [1][3]

Aldehyde SubstituentReaction Time (min)Yield (%)
4-Methoxy375
4-Methyl572
H568
4-Chloro470
4-Nitro273
2-Nitro371
3,4-Dimethoxy474
4-(Dimethylamino)275

Experimental Workflows and Diagrams

To visually represent the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Knoevenagel_Workflow cluster_synthesis Synthesis of 2-Cyanomethylbenzothiazole cluster_condensation Knoevenagel Condensation start_synth 2-Aminothiophenol + Ethyl Cyanoacetate react_synth React with PPA (120-130 °C) start_synth->react_synth workup_synth Quench, Neutralize, Extract with DCM react_synth->workup_synth purify_synth Column Chromatography workup_synth->purify_synth product_synth 2-Cyanomethylbenzothiazole purify_synth->product_synth start_cond 2-Cyanomethylbenzothiazole + Aromatic Aldehyde react_cond React with Catalyst (Piperidine or MW) start_cond->react_cond workup_cond Isolate and Purify (Filtration/Recrystallization/ Chromatography) react_cond->workup_cond product_cond Substituted (E)-2-(benzo[d]thiazol-2-yl) -3-arylacrylonitrile workup_cond->product_cond

Caption: General workflow for the synthesis of benzothiazole-containing acrylonitriles.

Reaction_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration start 2-Cyanomethyl- benzothiazole carbanion Benzothiazole Carbanion start->carbanion + Base catalyst Base (e.g., Piperidine) carbanion->start - H-Base+ alkoxide Alkoxide Intermediate carbanion->alkoxide + Aldehyde aldehyde Aromatic Aldehyde protonation Protonation alkoxide->protonation + H-Base+ dehydration Elimination of H2O protonation->dehydration product Final Product dehydration->product

Caption: Simplified mechanism of the Knoevenagel condensation.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Novel Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of novel benzothiazole derivatives using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and alignment with the principles of green chemistry.[1][2] The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This efficient energy transfer results in several key benefits for the synthesis of benzothiazole compounds:

  • Accelerated Reaction Rates: Syntheses that traditionally require several hours of reflux can often be completed in a matter of minutes.[1][2]

  • Enhanced Product Yields: Microwave irradiation frequently leads to higher isolated yields of the desired benzothiazole products compared to conventional methods.[1][2]

  • Improved Product Purity: The rapid and controlled heating minimizes the formation of side products, simplifying the purification process.[1]

  • Energy Efficiency and Greener Chemistry: Reduced reaction times and the potential for solvent-free or reduced-solvent conditions contribute to a more environmentally friendly synthetic approach.[1][6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Arylbenzothiazoles

This protocol details the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with various aromatic aldehydes, a common and efficient method for generating a library of derivatives.[7]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehydes

  • Phenyliodoniumbis(trifluoroacetate) (PIFA)

  • Ethanol

  • Microwave reactor (e.g., Emrys Optimizer)

  • Pyrex reaction vessels (2-5 mL) with Teflon stir bar and cap

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for chromatography

Procedure:

  • To a Pyrex reaction vessel, add 2-aminothiophenol (1.1 mmol), the desired aromatic aldehyde (1.0 mmol), and PIFA (1.05 mmol) in ethanol (3 mL).[7]

  • Place a Teflon stir bar in the vessel and securely cap it.

  • Position the reaction vessel within the microwave reactor.

  • Irradiate the mixture at 80°C for 5-15 minutes.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure 2-arylbenzothiazole.[7]

Protocol 2: Synthesis of Hydroxy-Substituted Phenyl Benzothiazoles

This protocol describes the synthesis of benzothiazoles bearing hydroxy-phenyl substituents, which have shown interesting biological activities.[8]

Materials:

  • 2-Aminothiophenol

  • Hydroxy-substituted aromatic aldehydes (e.g., 2-hydroxybenzaldehyde, 4-hydroxybenzaldehyde)

  • Ethanol

  • Microwave oven

  • Methanol for recrystallization

Procedure:

  • In a suitable vessel, mix 2-aminothiophenol (10 mmol) and the selected hydroxy aromatic aldehyde (10 mmol) in ethanol.[8]

  • Place the vessel in a microwave oven and irradiate. (Note: Specific power and time may need to be optimized depending on the microwave equipment and reactants).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, filter the mixture.

  • Recrystallize the collected solid from methanol to yield the pure hydroxy-phenyl benzothiazole derivative.[8]

Data Presentation

The following tables summarize representative quantitative data from the microwave-assisted synthesis of various benzothiazole derivatives, highlighting the efficiency of this method.

Table 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles [7]

Aldehyde SubstituentReaction Time (min)Yield (%)
4-Methoxy560
4-Nitro1085
4-Chloro888
4-Methyl782
Unsubstituted675

Table 2: Comparison of Conventional vs. Microwave Synthesis [2]

CompoundMethodReaction TimeYield (%)
2-PhenylbenzothiazoleConventional4 hours70
Microwave5 minutes85
2-(4-Chlorophenyl)benzothiazoleConventional6 hours65
Microwave6 minutes90
2-(4-Nitrophenyl)benzothiazoleConventional8 hours58
Microwave8 minutes88

Biological Applications and Signaling Pathways

Novel benzothiazole compounds synthesized via microwave irradiation have demonstrated significant potential in drug development, particularly as anticancer agents.[3][4] Certain derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines, including those of the gastrointestinal tract.[3][8]

One of the key mechanisms of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[3][4] VEGFR-2 is a critical protein in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By binding to and inhibiting VEGFR-2, these benzothiazole derivatives can disrupt the tumor's blood supply, leading to suppressed growth.

Furthermore, studies have indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases, a family of protease enzymes that play a crucial role in the apoptotic pathway. Specifically, significant increases in the expression of caspase-3, caspase-8, and caspase-9 have been observed in cancer cells treated with these novel benzothiazoles.[3][4]

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Microwave Synthesis cluster_workup Purification cluster_product Final Product aminothiophenol 2-Aminothiophenol microwave Microwave Irradiation (e.g., 80°C, 5-15 min) aminothiophenol->microwave aldehyde Aromatic Aldehyde aldehyde->microwave cooling Cooling microwave->cooling purification Column Chromatography cooling->purification product Novel Benzothiazole Compound purification->product

Caption: General workflow for the microwave-assisted synthesis of benzothiazole compounds.

signaling_pathway cluster_inhibition Inhibition of Angiogenesis cluster_apoptosis Induction of Apoptosis benzothiazole Benzothiazole Compound vegfr2 VEGFR-2 Kinase benzothiazole->vegfr2 Inhibits angiogenesis Angiogenesis vegfr2->angiogenesis tumor_growth Tumor Growth & Metastasis angiogenesis->tumor_growth caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 caspase8 Caspase-8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis benzothiazole2 Benzothiazole Compound benzothiazole2->caspase9 Activates benzothiazole2->caspase8 Activates

Caption: Anticancer signaling pathways of novel benzothiazole compounds.

References

Designing Enzyme Inhibitors with a 6-Nitrobenzo[d]thiazole-2-carbonitrile Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of enzyme inhibitors based on the 6-nitrobenzo[d]thiazole scaffold. While direct enzymatic inhibition data for the specific 6-Nitrobenzo[d]thiazole-2-carbonitrile core is limited in publicly available literature, this document leverages data from closely related derivatives to provide insights into potential therapeutic applications and methodologies for their study. The 6-nitrobenzothiazole moiety is a recognized pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a nitro group at the 6-position can significantly influence the molecule's electronic properties, often enhancing its biological activity.

Rationale for Targeting Enzymes with 6-Nitrobenzothiazole Derivatives

The 6-nitrobenzothiazole scaffold has been successfully employed to develop inhibitors for a variety of enzyme classes, driven by the following rationales:

  • Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibitors targeting the ATP-binding site of VEGFR-2 are established anti-cancer therapeutics. The planar benzothiazole ring system can effectively occupy the adenine-binding region of the kinase domain.

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in pH regulation. Certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression. Sulfonamide-bearing benzothiazoles are known to be potent CA inhibitors.

  • Monoamine Oxidase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters. MAO-B inhibitors are used in the treatment of Parkinson's disease. The benzothiazole nucleus can serve as a scaffold for designing selective MAO-B inhibitors.

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease.

  • Antibacterial Enzyme Inhibition: Essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS), are validated targets for antibacterial agents. The benzothiazole scaffold has been explored for the development of novel antibacterial compounds.

Data Presentation: Inhibitory Activities of 6-Nitrobenzothiazole Derivatives

The following tables summarize the quantitative inhibitory data for various 6-nitrobenzothiazole derivatives against different enzyme and cellular targets.

Table 1: Anticancer and VEGFR-2 Inhibitory Activity of N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide Derivatives

Compound IDModificationVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)HEPG-2 IC50 (µM)MCF-7 IC50 (µM)
4a 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)0.155.617.923.84
4c 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)0.2815.2322.4111.17
4e 2-(2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)0.3511.0915.626.11
8a 2-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)0.4225.1730.1410.86
Sorafenib Reference Drug0.093.985.566.42

Data sourced from a study on new benzothiazole hybrids as potential VEGFR-2 inhibitors.[1]

Table 2: Enzyme Inhibitory Activity of Benzothiazole Derivatives against Cholinesterases and Monoamine Oxidase B

Compound IDAChE IC50 (nM)BChE IC50 (nM)MAO-B IC50 (nM)
4f 23.4 ± 1.1>100040.3 ± 1.7
4m 27.8 ± 1.0>100056.7 ± 2.2
4a 56.3 ± 2.5>100067.4 ± 3.1
4h 64.9 ± 2.9>100085.1 ± 3.8
Donepezil 20.1 ± 1.4--
Selegiline --37.4 ± 1.6

Data is for newly synthesized benzothiazole derivatives, some of which may not contain the 6-nitro group but are relevant to the scaffold's potential.[2]

Experimental Protocols

General Synthesis of N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide Derivatives

A common synthetic route starts with 2-amino-6-nitrobenzothiazole, which is then chloroacetylated. The resulting N-(6-nitrobenzo[d]thiazol-2-yl)-2-chloroacetamide can be reacted with various nucleophiles to generate a library of derivatives.

Protocol for the synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-2-chloroacetamide:

  • Dissolve 2-amino-6-nitrobenzothiazole in a suitable solvent like glacial acetic acid.

  • Add chloroacetyl chloride dropwise to the solution at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure N-(6-nitrobenzo[d]thiazol-2-yl)-2-chloroacetamide.

In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric or fluorescence-based assay (e.g., ELISA with an anti-phosphotyrosine antibody).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and BChE.

  • Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).

  • To the wells of a 96-well plate, add the buffer, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Add the enzyme solution (AChE or BChE) and incubate for a short period.

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.[3]

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

  • Seed cancer cells (e.g., HCT-116, HEPG-2, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Targeted by Nitro-Substituted Benzothiazoles

Nitro-substituted benzothiazole derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

anticancer_signaling inhibitor 6-Nitrobenzothiazole Derivative egfr EGFR inhibitor->egfr Inhibits nfkb NF-κB inhibitor->nfkb Inhibits pi3k PI3K egfr->pi3k jak JAK egfr->jak ras Ras egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation stat STAT jak->stat stat->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inflammation Inflammation nfkb->inflammation apoptosis Apoptosis

Caption: Anticancer mechanisms of 6-nitrobenzothiazole derivatives.

General Workflow for In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme.

enzyme_inhibition_workflow prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Test Compound Dilutions assay_setup Assay Setup (96-well plate): - Add Buffer - Add Test Compound - Add Enzyme prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_init Initiate Reaction: - Add Substrate pre_incubation->reaction_init measurement Kinetic Measurement: (e.g., Absorbance/Fluorescence) reaction_init->measurement data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measurement->data_analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Logical Relationship in Kinase Inhibitor Design

The design of kinase inhibitors often follows a logical progression from a core scaffold to potent and selective drug candidates.

kinase_inhibitor_design scaffold 6-Nitrobenzo[d]thiazole Core Scaffold sar Structure-Activity Relationship (SAR) Studies scaffold->sar optimization Lead Optimization: - Improve Potency - Enhance Selectivity - Optimize ADME Properties sar->optimization candidate Preclinical/Clinical Candidate optimization->candidate

Caption: Logical progression in kinase inhibitor drug discovery.

References

Synthesis of Novel Benzothiazole Derivatives as Potent Anti-Tubercular Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of benzothiazole-based compounds as potential anti-tubercular agents. The information is curated for researchers in medicinal chemistry and drug discovery focusing on tuberculosis (TB), a global health threat exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

Introduction

Benzothiazole, a privileged heterocyclic scaffold, is integral to numerous pharmacologically active molecules.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anti-tubercular effects.[1][2][4][5] A significant number of these compounds exert their bactericidal or bacteriostatic action through the inhibition of essential mycobacterial enzymes, with decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) being a prominent target.[1][2][4][6][7] DprE1 is a crucial enzyme in the arabinogalactan biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.[6][7][8] This document outlines the synthesis of various classes of benzothiazole derivatives and the protocols for evaluating their anti-tubercular efficacy.

Data Presentation: Anti-Tubercular Activity of Benzothiazole Derivatives

The following tables summarize the in vitro anti-tubercular activity (Minimum Inhibitory Concentration, MIC) of representative benzothiazole derivatives against the H37Rv strain of Mycobacterium tuberculosis.

Table 1: MIC of Benzothiazolylpyrimidine-5-carboxamide Analogues [1][9]

CompoundSubstituent (R)MIC (µg/mL)IC50 (µM)
7a 4-F0.40.21
7g 3-NO20.40.28
Isoniazid (INH) -0.80.42

Table 2: MIC of 2,4-Thiazolidinedione-incorporated 2-Amino-6-thiocyanato Benzothiazole Derivatives [10]

CompoundRMIC (µg/mL)
10 -50
11 -25
12g 3-NO225
Rifampicin -0.25

Table 3: MIC of Benzothiazole-based Halophenyl Bis-hydrazone Derivatives [1][9]

CompoundXYMIC (µg/mL)
17a HCl>100
17b FCl>100
Isoniazid --0.05
Pyrazinamide --3.12

Experimental Protocols

Synthesis Protocols

Several synthetic strategies have been employed to generate libraries of benzothiazole derivatives, including Biginelli reaction, Knoevenagel condensation, and microwave-assisted synthesis.[1][2][4][5]

This protocol describes a one-pot synthesis of benzothiazolylpyrimidine-5-carboxamides.

Materials:

  • Benzothiazolyloxobutanamide

  • Substituted aromatic benzaldehydes

  • Thiourea

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of benzothiazolyloxobutanamide (1 mmol), an appropriate aromatic aldehyde (1 mmol), and thiourea (1.5 mmol) in ethanol (20 mL) is prepared.

  • A catalytic amount of hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed for 6-8 hours and monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the desired benzothiazolylpyrimidine-5-carboxamide derivatives.

This multi-step synthesis involves the formation of a key intermediate followed by condensation.

Materials:

  • Aniline

  • Acetic acid

  • Bromine

  • Ammonium thiocyanate

  • Chloroacetyl chloride

  • (E)-5-arylidenethiazolidine-2,4-diones

  • Anhydrous K2CO3

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of 2-amino-6-thiocyanato benzothiazole (10): Aniline is reacted with acetic acid in the presence of bromine and ammonium thiocyanate.

  • Synthesis of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide (11): Compound 10 is reacted with chloroacetyl chloride.

  • Synthesis of final compounds (12a-n): A mixture of (E)-5-arylidenethiazolidine-2,4-diones (1 mmol) and compound 11 (1 mmol) is stirred in DMF in the presence of anhydrous K2CO3. The reaction is monitored by TLC.

  • Upon completion, the mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and purified by column chromatography.

This protocol details the synthesis of aryl/heterocyclic aldehyde-2-(1,3-benzothiazol-2-yl)hydrazones.

Materials:

  • Aryl or heterocyclic aldehydes

  • 2-Hydrazeno-benzothiazoles

  • Ethanol

  • Acetic acid (catalytic amount)

  • Methanol

  • Chloroform

Procedure:

  • Aryl or heterocyclic aldehydes (1 mmol) and 2-hydrazeno-benzothiazoles (1 mmol) are dissolved in ethanol (10 ml).

  • A catalytic amount of acetic acid (1 ml) is added to the resulting mixture.

  • The mixture is stirred at 70° C for 2 hours.

  • The formed precipitate is collected by filtration and washed with cold methanol (3×30 mL) and chloroform (2×20 mL).

  • The collected precipitate is recrystallized from hot methanol to afford the pure hydrazones.

Biological Evaluation Protocols

The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds

  • Standard anti-TB drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • Tween 80 (20%)

Procedure:

  • 100 µL of sterile deionized water is added to the outer perimeter wells of the 96-well plate to prevent evaporation.

  • Test compounds are serially diluted in Middlebrook 7H9 broth in the plate.

  • A standardized inoculum of M. tuberculosis H37Rv is prepared and added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • After incubation, 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • The plates are re-incubated for 24 hours.

  • A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

This enzymatic assay measures the inhibition of DprE1 activity.

Materials:

  • Purified DprE1 enzyme

  • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • Assay buffer (e.g., 50 mM Glycylglycine, pH 8.0, 200 mM Potassium Glutamate, 0.002% Brij-35)

  • Flavin adenine dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red or Resazurin

  • Test compounds

  • 96-well black microplates

Procedure:

  • A reaction mixture containing the DprE1 enzyme, FAD, HRP, and Amplex Red in the assay buffer is prepared.

  • The test compound at various concentrations is added to the wells of the microplate.

  • The reaction is initiated by adding the DPR substrate.

  • The plate is incubated at room temperature, and the fluorescence is measured at appropriate excitation and emission wavelengths.

  • The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells without the inhibitor. The IC50 value is then determined.

Visualizations

Synthetic Workflows

Synthesis_Workflow_1 cluster_biginelli Protocol 1: Biginelli Reaction Benzothiazolyloxobutanamide Benzothiazolyloxobutanamide One-Pot Reaction One-Pot Reaction Benzothiazolyloxobutanamide->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Thiourea Thiourea Thiourea->One-Pot Reaction Benzothiazolylpyrimidine-5-carboxamides Benzothiazolylpyrimidine-5-carboxamides One-Pot Reaction->Benzothiazolylpyrimidine-5-carboxamides EtOH, HCl, Reflux

Caption: One-pot synthesis of Benzothiazolylpyrimidine-5-carboxamides.

Synthesis_Workflow_2 cluster_hydrazone Protocol 3: Hydrazone Synthesis 2-Hydrazeno-benzothiazole 2-Hydrazeno-benzothiazole Stirring Stirring 2-Hydrazeno-benzothiazole->Stirring Aldehyde Aldehyde Aldehyde->Stirring Benzothiazole Hydrazone Benzothiazole Hydrazone Stirring->Benzothiazole Hydrazone EtOH, Acetic Acid, 70°C

Caption: Synthesis of Benzothiazole-based Hydrazones.

Signaling Pathway

DprE1_Pathway DPR Decaprenylphosphoryl- β-D-ribose DPX Decaprenylphosphoryl- 2-keto-β-D-arabinofuranose DPR->DPX Oxidation DPA Decaprenylphosphoryl- β-D-arabinose DPX->DPA Reduction Arabinogalactan & LAM\nBiosynthesis Arabinogalactan & LAM Biosynthesis DPA->Arabinogalactan & LAM\nBiosynthesis DprE1 DprE1 DprE1->DPX DprE2 DprE2 DprE2->DPA Benzothiazole\nInhibitor Benzothiazole Inhibitor Benzothiazole\nInhibitor->DprE1 Inhibition

Caption: DprE1 pathway and the inhibitory action of benzothiazoles.

References

Analytical Techniques for the Characterization of 6-Nitrobenzo[d]thiazole-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 6-Nitrobenzo[d]thiazole-2-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The methodologies outlined below are fundamental for confirming the identity, purity, and structural integrity of this molecule.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is essential for purity assessment, while Mass Spectrometry (MS) provides accurate molecular weight determination and fragmentation analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise molecular structure, and Infrared (IR) spectroscopy helps in identifying the key functional groups present in the molecule.

Chromatographic Analysis: Purity and Separation

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a powerful technique for determining the purity of this compound and for monitoring reaction progress during its synthesis.

Table 1: Predicted HPLC-UV Method Parameters
ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Gradient 30% to 90% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm
Injection Volume 10 µL
Expected Retention Time 8 - 12 minutes
Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary for analysis.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (30% acetonitrile) until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram for at least 20 minutes.

  • Analysis: Integrate the peak corresponding to this compound to determine its purity based on the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Acetonitrile dilute Dilute to Working Concentration dissolve->dilute equilibrate Equilibrate Column dilute->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Method inject->run_gradient detect UV Detection run_gradient->detect integrate Integrate Peaks detect->integrate purity Calculate Purity integrate->purity

Figure 1: Workflow for HPLC-UV Purity Analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition. The molecular formula for this compound is C8H3N3O2S, with a monoisotopic mass of 204.9950 g/mol .[1]

Table 2: Expected Mass Spectrometry Data (ESI+)
ParameterExpected m/z
Molecular Ion [M+H]⁺ 206.0022
Sodium Adduct [M+Na]⁺ 228.9841
Potassium Adduct [M+K]⁺ 244.9580
Key Fragments Loss of NO₂, Loss of CN
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in acetonitrile or methanol.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method: A rapid isocratic or gradient elution with a C18 column can be used for sample introduction. A typical mobile phase would be a mixture of acetonitrile and water with 0.1% formic acid.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Acquisition and Analysis: Acquire the full scan mass spectrum. Identify the molecular ion peak and any significant adducts or fragments. For HRMS, calculate the elemental composition from the accurate mass measurement.

NMR Spectroscopy: Structural Elucidation

NMR spectroscopy is the most definitive method for the structural characterization of this compound. ¹H and ¹³C NMR spectra will confirm the connectivity of atoms within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
H-4~ 8.8 - 9.1d
H-5~ 8.3 - 8.5dd
H-7~ 8.0 - 8.2d
¹³C NMR
C=N (carbonitrile)~ 114 - 116
C-2~ 158 - 162
C-4~ 124 - 126
C-5~ 122 - 124
C-6~ 145 - 148
C-7~ 120 - 122
C-3a~ 152 - 155
C-7a~ 132 - 135

Note: These are predicted values based on the analysis of similar benzothiazole derivatives and may vary slightly in experimental conditions.[2][3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis dissolve Dissolve in DMSO-d6 h1_nmr Acquire 1H Spectrum dissolve->h1_nmr c13_nmr Acquire 13C Spectrum dissolve->c13_nmr process_data Fourier Transform & Phasing h1_nmr->process_data c13_nmr->process_data reference Reference to Solvent Peak process_data->reference assign Assign Chemical Shifts reference->assign

Figure 2: Workflow for NMR Spectroscopic Analysis.

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy is a quick and simple method to confirm the presence of key functional groups in this compound.

Table 4: Predicted IR Absorption Frequencies
Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile) 2220 - 2240
NO₂ (Nitro group, asymmetric stretch) 1500 - 1550
NO₂ (Nitro group, symmetric stretch) 1330 - 1370
C=N (Benzothiazole ring) 1600 - 1630
Aromatic C-H stretch 3000 - 3100

Note: These values are based on typical ranges for these functional groups.[2][4]

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Lower the ATR press and apply pressure to the sample. Acquire the sample spectrum.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule. Compare the observed peaks with the expected values.

IR_Workflow start Start place_sample Place Sample on ATR Crystal start->place_sample background Collect Background Spectrum place_sample->background sample_scan Collect Sample Spectrum background->sample_scan analyze Analyze Spectrum sample_scan->analyze end End analyze->end

Figure 3: Logical Flow for ATR-IR Spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitrobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Nitrobenzo[d]thiazole-2-carbonitrile synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of this compound via Sandmeyer Reaction

Q: I am attempting to synthesize this compound from 2-amino-6-nitrobenzothiazole via a Sandmeyer reaction, but I am getting a low yield or no product. What are the possible reasons and how can I improve the outcome?

A: Low yields in the Sandmeyer cyanation of 2-amino-6-nitrobenzothiazole can stem from several factors, primarily related to the instability of the diazonium salt and the efficiency of the cyanation step.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Decomposition of the Diazonium Salt Aryl diazonium salts are often unstable, especially at elevated temperatures. The nitro group can further destabilize the salt. Decomposition can lead to the formation of phenols and other byproducts.[1][2]- Maintain Low Temperatures: Strictly maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath. The subsequent cyanation reaction should also be kept cold initially and then warmed cautiously. - Use Freshly Prepared Diazonium Salt: Use the diazonium salt solution immediately after its preparation. Do not store it.
Incomplete Diazotization Insufficient nitrous acid or improper reaction conditions can lead to incomplete conversion of the starting amine to the diazonium salt.- Ensure Stoichiometry: Use a slight excess of sodium nitrite. - Monitor Reaction: Test for the presence of excess nitrous acid using starch-iodide paper. The paper should turn blue, indicating a complete reaction.[1] - Proper Acid Concentration: Ensure a sufficiently acidic medium (e.g., using concentrated HCl or H₂SO₄) for the in situ generation of nitrous acid.
Inefficient Cyanation Step The displacement of the diazonium group by the cyanide nucleophile may be inefficient.- Catalyst System: Use a well-defined copper(I) cyanide (CuCN) solution. The use of a catalyst system like Cu(I)/Cu(II) with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can improve yields in similar systems. - Neutralization: Ensure the pH of the copper cyanide solution is neutral or slightly basic before adding the diazonium salt solution.
Side Reactions - Phenol Formation: Reaction of the diazonium salt with water is a major side reaction, especially if the reaction mixture is allowed to warm up prematurely.[1][2] - Biaryl Formation: Coupling of aryl radicals can lead to the formation of dimeric byproducts.[3] - Azo Coupling: The diazonium salt can couple with unreacted 2-amino-6-nitrobenzothiazole or other electron-rich species.- Temperature Control: As mentioned, maintain low temperatures to minimize phenol formation. - Controlled Addition: Add the diazonium salt solution slowly to the cyanide solution to maintain a low concentration of the diazonium salt, which can reduce the rate of side reactions.

Problem 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Route

Q: I am trying an alternative synthesis of this compound by reacting 2-chloro-6-nitrobenzothiazole with a cyanide source, but the yield is poor. What could be the issue?

A: The nucleophilic aromatic substitution of a chloro group on the benzothiazole ring with cyanide can be challenging. The reactivity is influenced by the solvent, catalyst, and reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Low Reactivity of the Substrate Although the nitro group is electron-withdrawing and activates the ring towards nucleophilic attack, the reaction may still be sluggish.- Choice of Halogen: If possible, starting with 2-bromo-6-nitrobenzothiazole might lead to higher reactivity. - Catalyst: The use of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective in similar cyanations.
Poor Solubility of Cyanide Salt The cyanide salt (e.g., NaCN or KCN) may have poor solubility in the reaction solvent, leading to a slow reaction rate.- Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to improve the solubility of the cyanide salt. - Phase-Transfer Catalyst: Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the transport of the cyanide ion into the organic phase.
Side Reactions The cyanide ion can also act as a base, potentially leading to undesired side reactions. Hydrolysis of the nitrile product to the corresponding amide or carboxylic acid can occur if water is present, especially under basic conditions.- Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. - Purification: Work up the reaction mixture promptly to isolate the nitrile before potential degradation.

Frequently Asked Questions (FAQs)

Q1: Which is the recommended synthetic route for preparing this compound in terms of yield and reliability?

A1: Both the Sandmeyer reaction and the nucleophilic aromatic substitution (SNAr) have their merits.

  • Sandmeyer Reaction: This is a classic and widely used method for introducing a cyano group onto an aromatic ring. While the diazonium salt intermediate can be unstable, with careful control of temperature and reaction conditions, it can provide good yields. It starts from the readily available 2-amino-6-nitrobenzothiazole.

  • Nucleophilic Aromatic Substitution (SNAr): This route avoids the potentially hazardous and unstable diazonium salt. However, it requires the synthesis of a 2-halo-6-nitrobenzothiazole precursor. The success of this method is highly dependent on the reaction conditions and catalyst used.

The choice of route may depend on the availability of starting materials and the experimental setup. For a well-controlled laboratory setting, the Sandmeyer reaction is a very plausible route.

Q2: What are the key safety precautions to take during the synthesis of this compound?

A2: Several safety precautions are crucial:

  • Cyanide Handling: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is highly recommended to use them in solution without isolation.

  • Acids and Solvents: Handle concentrated acids (sulfuric acid, hydrochloric acid) and organic solvents (DMSO, DMF) with care in a fume hood.

  • Quenching: Quench any residual cyanide in the reaction mixture and on glassware with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions before disposal.

Q3: How can I effectively purify the final this compound product?

A3: Purification typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually poured into water or an ice-water mixture to precipitate the crude product.

  • Filtration: The solid product is collected by filtration and washed with water to remove inorganic salts.

  • Extraction: If the product does not precipitate cleanly, an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) may be necessary. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Recrystallization or Column Chromatography: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or toluene). If recrystallization is not effective, column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is a good alternative.

Q4: Are there any specific analytical techniques to confirm the successful synthesis of this compound?

A4: Yes, several spectroscopic methods are essential for characterization:

  • Infrared (IR) Spectroscopy: Look for a characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Also, characteristic peaks for the nitro group (NO₂) will be present around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons on the benzothiazole ring will show a specific splitting pattern and chemical shifts.

    • ¹³C NMR: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The carbon attached to the nitro group will also be deshielded.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₈H₃N₃O₂S.

Experimental Protocols

Method 1: Synthesis via Sandmeyer Reaction

This protocol is based on established procedures for Sandmeyer cyanation of aromatic amines.

Step 1: Diazotization of 2-amino-6-nitrobenzothiazole

  • In a flask, dissolve 2-amino-6-nitrobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue). Use this solution immediately in the next step.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Ensure the solution is well-stirred and cooled to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. A reaction is indicated by the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with water and then a dilute sodium carbonate solution to remove any acidic impurities. Finally, wash with water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization or column chromatography.

Method 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a plausible alternative based on catalyzed nucleophilic aromatic substitution reactions.

Step 1: Preparation of 2-chloro-6-nitrobenzothiazole

The starting material, 2-chloro-6-nitrobenzothiazole, can be synthesized from 2-mercapto-6-nitrobenzothiazole by reaction with a chlorinating agent like sulfuryl chloride.[4]

Step 2: Cyanation of 2-chloro-6-nitrobenzothiazole

  • To a solution of 2-chloro-6-nitrobenzothiazole (1 equivalent) in a polar aprotic solvent (e.g., DMSO or DMF), add sodium cyanide (1.2 equivalents) and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (e.g., 0.1 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for Aryl Nitrile Formation

Method Starting Material Reagents Typical Yield Range (for analogous systems) Advantages Disadvantages
Sandmeyer Reaction Aryl AmineNaNO₂, Acid, CuCN50-80%- Readily available starting materials - Well-established reaction- Unstable diazonium intermediate - Use of toxic copper cyanide - Potential for side reactions
Nucleophilic Aromatic Substitution (SNAr) Aryl HalideNaCN or KCN, Catalyst (e.g., DABCO)60-90%- Avoids unstable diazonium salts - Potentially higher yields- Requires synthesis of the aryl halide precursor - May require higher temperatures and longer reaction times

Visualizations

Diagram 1: General Workflow for Sandmeyer Synthesis

Sandmeyer_Workflow Start 2-amino-6-nitrobenzothiazole Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium Diazonium Salt (in situ) Diazotization->Diazonium Cyanation Cyanation (CuCN, 0-60 °C) Diazonium->Cyanation Crude_Product Crude Product Cyanation->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product 6-Nitrobenzo[d]thiazole- 2-carbonitrile Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Diagram 2: Troubleshooting Logic for Low Yield in Sandmeyer Reaction

Troubleshooting_Sandmeyer Low_Yield Low Yield in Sandmeyer Reaction Check_Diazotization Check Diazotization Step Low_Yield->Check_Diazotization Check_Cyanation Check Cyanation Step Low_Yield->Check_Cyanation Temp_Control Verify Temperature Control (0-5 °C) Check_Diazotization->Temp_Control Incomplete? Reagent_Stoichiometry Check NaNO2 Stoichiometry Check_Diazotization->Reagent_Stoichiometry Incomplete? Starch_Iodide_Test Perform Starch-Iodide Test Check_Diazotization->Starch_Iodide_Test Incomplete? Catalyst_Activity Ensure Active CuCN Check_Cyanation->Catalyst_Activity Inefficient? pH_Control Check pH of Cyanide Solution Check_Cyanation->pH_Control Inefficient? Side_Reactions Consider Side Reactions (Phenol, Dimer) Check_Cyanation->Side_Reactions Byproducts?

Caption: Decision tree for troubleshooting low yields in the Sandmeyer synthesis.

References

Recrystallization and purification methods for 6-Nitrobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization and purification of 6-Nitrobenzo[d]thiazole-2-carbonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the recrystallization solvent. The solvent is not polar enough.Try a more polar solvent such as ethanol, or a mixture of solvents like ethanol/water. Heating the solvent may also be necessary.
Oiling out during cooling. The solution is supersaturated, or the cooling rate is too fast. The solvent may be too nonpolar.Add a small amount of a more polar co-solvent. Slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. Vigorous stirring can also help induce crystallization.
Poor recovery of the purified compound. Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after one recrystallization. The chosen solvent did not effectively differentiate between the product and the impurity. The impurity is present in a large quantity.Perform a second recrystallization using a different solvent system. Consider alternative purification methods such as column chromatography.
No crystal formation upon cooling. The solution is not sufficiently saturated. The presence of impurities is inhibiting crystallization.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While a definitive single best solvent is not universally established, polar organic solvents are generally effective for benzothiazole derivatives. Ethanol is a commonly used and effective solvent for the recrystallization of related nitrobenzothiazole compounds.[1] A mixed solvent system, such as ethanol/water, may also be employed to optimize crystal growth and purity.

Q2: How can I determine the appropriate amount of solvent to use for recrystallization?

A2: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. A good starting point is to add small portions of the solvent to the crude solid while heating and stirring until complete dissolution is observed. This creates a saturated solution upon cooling, maximizing the recovery of the purified compound.

Q3: My compound has a persistent color impurity. How can I remove it?

A3: If the color impurity is minor, it may be removed during recrystallization. For more persistent colored impurities, treatment with activated charcoal can be effective. Add a small amount of activated charcoal to the hot, dissolved solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: What are the expected melting point and purity of the recrystallized product?

A4: The melting point of pure this compound is not widely reported in the provided search results. However, a purity of >95% is a common target for recrystallized compounds.[2] Techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the final product.

Q5: Are there alternative purification methods to recrystallization?

A5: Yes, if recrystallization does not yield a product of sufficient purity, other chromatographic techniques can be employed. Column chromatography using silica gel is a common alternative for purifying organic compounds. A solvent system for elution would need to be developed, typically starting with a nonpolar solvent and gradually increasing the polarity. For related compounds, a mixture of Toluene: Ethyl acetate: formic acid (5:4:1) has been used for elution.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Distilled water (optional, for mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Stir for 2-5 minutes.

  • Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot filtration using a pre-warmed funnel and filter paper to remove the charcoal. Collect the hot filtrate in a clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Purification Strategy Overview

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Strategy Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethanol) Crude_Product->Recrystallization Purity_Check Assess Purity (TLC, HPLC, NMR) Recrystallization->Purity_Check Pure_Product Pure Product (>95%) Purity_Check->Pure_Product Purity Acceptable Impure_Product Impure Product Purity_Check->Impure_Product Purity Not Acceptable Column_Chromatography Column Chromatography Impure_Product->Column_Chromatography Column_Chromatography->Purity_Check

Caption: Purification workflow for this compound.

Troubleshooting Workflow

This diagram provides a step-by-step guide to troubleshoot common recrystallization problems.

Troubleshooting_Workflow Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Check_Crystals Crystals Formed? Cool->Check_Crystals No_Crystals No Crystals Check_Crystals->No_Crystals No Oiling_Out Oiling Out Check_Crystals->Oiling_Out Oils Out Filter_Dry Filter and Dry Crystals Check_Crystals->Filter_Dry Yes Troubleshoot_No_Crystals Troubleshoot: Evaporate Solvent / Scratch Flask / Seed Crystal No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Oiling Troubleshoot: Reheat and Add More Solvent / Slower Cooling Oiling_Out->Troubleshoot_Oiling Troubleshoot_No_Crystals->Cool Troubleshoot_Oiling->Cool

Caption: Troubleshooting guide for recrystallization issues.

References

Identifying and minimizing side reactions in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during benzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during benzothiazole synthesis?

A1: The most prevalent side reactions in benzothiazole synthesis, particularly when starting from 2-aminothiophenol and aldehydes or acyl chlorides, include the formation of bis-benzothiazoles, thiazolines, and various oxidation byproducts of the starting 2-aminothiophenol. The specific side products can vary depending on the chosen synthetic route and reaction conditions.

Q2: How can I minimize the oxidation of 2-aminothiophenol?

A2: Oxidation of the highly reactive 2-aminothiophenol starting material is a common issue that can lead to the formation of disulfide impurities and reduce the overall yield. To minimize oxidation, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Additionally, using fresh, purified 2-aminothiophenol is recommended. Some protocols also suggest the in situ formation of 2-aminothiophenol from a more stable precursor to avoid its prolonged exposure to air.

Q3: What causes the formation of thiazoline intermediates, and how can I promote their conversion to the desired benzothiazole?

A3: Thiazoline intermediates can form during the condensation of 2-aminothiophenol with aldehydes. These are partially reduced precursors to the final benzothiazole product. The presence of an oxidizing agent is necessary to facilitate the dehydrogenation of the thiazoline ring to the aromatic benzothiazole. If you are isolating significant amounts of thiazoline, ensure your reaction includes an appropriate oxidant or that the reaction conditions (e.g., aeration, temperature) favor oxidation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Benzothiazole - Oxidation of 2-aminothiophenol- Incomplete reaction- Formation of side products (e.g., bis-benzothiazoles)- Perform the reaction under an inert atmosphere (N₂ or Ar).- Use fresh, purified starting materials.- Increase reaction time or temperature.- Optimize the stoichiometry of reactants.
Presence of Disulfide Impurities Oxidation of the thiol group in 2-aminothiophenol.- Degas solvents before use.- Work under strictly anaerobic conditions.- Consider using an antioxidant, though this may complicate purification.
Formation of Thiazoline Intermediate Incomplete oxidation of the thiazoline ring.- Introduce a mild oxidizing agent (e.g., air, I₂, H₂O₂).- Increase the reaction temperature to promote dehydrogenation.
Multiple Spots on TLC Indicating Various Side Products Non-optimal reaction conditions (pH, temperature, solvent).- Adjust the pH of the reaction mixture; some condensations are acid or base-catalyzed.- Screen different solvents to improve solubility and reaction kinetics.- Carefully control the reaction temperature to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde

This protocol describes a common method for the synthesis of 2-substituted benzothiazoles.

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Ethanol (or another suitable solvent like DMSO, DMF)

  • Oxidizing agent (e.g., air, I₂, H₂O₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in ethanol under an inert atmosphere.

  • Add benzaldehyde (1 equivalent) to the solution.

  • The reaction mixture is then typically heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • An oxidizing agent is often required to convert the intermediate thiazoline to the final benzothiazole. This can be achieved by bubbling air through the reaction mixture or by the addition of a chemical oxidant.

  • After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

  • The product is isolated by filtration or by evaporating the solvent followed by purification, typically through recrystallization or column chromatography.

Visual Guides

Benzothiazole_Synthesis_Workflow Start Start: Prepare Reactants Reactants 2-Aminothiophenol + Aldehyde/Acyl Chloride Start->Reactants Reaction Condensation Reaction (Inert Atmosphere) Reactants->Reaction Intermediate Thiazoline Intermediate Reaction->Intermediate Oxidation Oxidation Step Intermediate->Oxidation Product Crude Benzothiazole Oxidation->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct Pure Benzothiazole Purification->FinalProduct

Caption: General workflow for benzothiazole synthesis.

Side_Reaction_Troubleshooting Problem Problem Identified (e.g., Low Yield) Cause1 Potential Cause 1: Oxidation of Starting Material Problem->Cause1 Cause2 Potential Cause 2: Incomplete Reaction Problem->Cause2 Cause3 Potential Cause 3: Side Product Formation Problem->Cause3 Solution1 Solution: Use Inert Atmosphere Cause1->Solution1 Solution2 Solution: Increase Reaction Time/Temp Cause2->Solution2 Solution3 Solution: Optimize Stoichiometry Cause3->Solution3

Caption: Troubleshooting logic for benzothiazole synthesis.

Technical Support Center: Navigating the Stability of Nitroaromatic Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges associated with nitroaromatic compounds in your biological assays. Inconsistent results and unexpected toxicity can often be traced back to the inherent reactivity of the nitro-group. This guide will equip you with the knowledge to identify, understand, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why are nitroaromatic compounds often unstable in biological assays?

A1: The primary reason for the instability of nitroaromatic compounds in biological systems is the enzymatic reduction of the nitro (-NO₂) group. Many cell types, including bacteria, mammalian cells, and even some subcellular fractions like microsomes, contain nitroreductase enzymes. These enzymes can reduce the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates are often the true mediators of the compound's biological effects, including toxicity, and can be unstable, leading to further reactions and degradation.

Q2: What are the common signs of nitroaromatic compound instability in my experiments?

A2: Several observations can point towards compound instability:

  • Inconsistent IC50 values: Significant variability in potency measurements across different experimental batches or time points.

  • Time-dependent loss of activity: The compound appears less potent in longer-duration assays.

  • Unexpected cytotoxicity: The compound shows toxicity that is not related to its intended mechanism of action.

  • Color changes in the assay medium: The formation of colored degradation products can sometimes be visually observed.

  • Poor mass balance in analytical studies: Difficulty in recovering the parent compound after incubation with biological matrices.

Q3: How can I confirm if my nitroaromatic compound is degrading in my assay?

A3: The most reliable method to confirm degradation is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method can separate the parent compound from its degradation products, allowing for the quantification of the remaining compound over time. A significant decrease in the parent compound's peak area, coupled with the appearance of new peaks, is a clear indication of instability.

Q4: What is covalent binding, and why is it a concern with nitroaromatic compounds?

A4: Covalent binding is the formation of a strong, irreversible chemical bond between a reactive form of a compound and a biological macromolecule, typically a protein or DNA. The reactive intermediates generated from the reduction of nitroaromatic compounds are electrophilic and can readily react with nucleophilic residues on proteins (e.g., cysteine, lysine) and DNA bases. This covalent modification can lead to enzyme inactivation, disruption of cellular function, and genotoxicity, which are major mechanisms of drug-induced toxicity.[1][2]

Q5: Are all nitroaromatic compounds unstable?

A5: No, the stability of a nitroaromatic compound is highly dependent on its specific chemical structure, the biological system it is in, and the assay conditions. The presence of other functional groups on the aromatic ring can influence the ease of nitro-group reduction. Some nitroaromatic compounds are designed as prodrugs, where their reduction is a necessary step for their therapeutic activity.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results
  • Possible Cause 1: Compound Degradation in Assay Medium.

    • Troubleshooting Steps:

      • Perform a stability study: Incubate the nitroaromatic compound in the complete cell culture medium (including serum) at 37°C and 5% CO₂ for the duration of your experiment.

      • Analyze samples at different time points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and quantify the concentration of the parent compound using a validated analytical method like HPLC-UV.

      • Calculate the half-life (t½): A significant decrease in concentration over time confirms instability.

    • Solution:

      • If the compound is unstable, consider shorter incubation times for your assay if experimentally feasible.

      • Prepare fresh dilutions of the compound immediately before each experiment.

      • If possible, use a cell-free assay or a system with known and controlled metabolic activity.

  • Possible Cause 2: Metabolic Activation by Cells.

    • Troubleshooting Steps:

      • Compare results in cell-free vs. cell-based assays: If the compound is stable in the assay medium alone but shows instability in the presence of cells, metabolic activation is likely.

      • Use nitroreductase inhibitors (if applicable and available): Assess if inhibiting nitroreductase activity in your cells mitigates the observed instability or change in activity.

    • Solution:

      • Acknowledge that the observed biological effect may be due to a metabolite rather than the parent compound.

      • Consider using cell lines with varying levels of nitroreductase expression to investigate the role of this pathway.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Steps:

      • Conduct a photostability study: Expose a solution of the compound to light conditions similar to those in your laboratory and assay setup.

      • Analyze for degradation: Use HPLC-UV to compare the light-exposed sample to a sample kept in the dark.

    • Solution:

      • Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil.

      • Minimize light exposure during experimental procedures.

Issue 2: Higher-than-Expected Cytotoxicity
  • Possible Cause: Formation of Reactive Metabolites and Covalent Binding.

    • Troubleshooting Steps:

      • Assess covalent binding: Perform a covalent binding assay to determine if the compound or its metabolites are irreversibly binding to proteins.

      • Measure oxidative stress: Use assays to detect the generation of reactive oxygen species (ROS), as this can be a consequence of nitroaromatic metabolism.

    • Solution:

      • If significant covalent binding is detected, this is a likely contributor to the observed cytotoxicity.

      • Consider co-incubation with antioxidants (e.g., N-acetylcysteine) to see if this mitigates the cytotoxicity, which would suggest a role for oxidative stress.

Data Presentation: Stability of Nitroaromatic Compounds

The stability of nitroaromatic compounds is highly variable and depends on the specific compound, the biological matrix, and the experimental conditions. The following table provides representative data on the half-life of some nitroaromatic drugs.

CompoundBiological MatrixHalf-life (t½)Reference
NitroglycerinHuman Plasma1-4 minutes[3][4]
Nitroglycerin (Extended-Release)Human Plasma~2-3 hours[5]
NitrofurantoinHuman Plasma20-60 minutes[6][7][8]
m-DinitrobenzeneRat HepatocytesMajor metabolite (m-nitroaniline) formation reached 74% within 30 minutes[9]
p-DinitrobenzeneRat HepatocytesMajor metabolite (p-nitroaniline) formation reached 81% within 30 minutes[9]
o-DinitrobenzeneRat HepatocytesMajor metabolite (S-(2-nitrophenyl)glutathione) formation reached 48% within 30 minutes[9]

Note: The data presented are for illustrative purposes. It is crucial to experimentally determine the stability of your specific compound under your unique assay conditions.

Experimental Protocols

Protocol 1: Assessing Compound Stability by HPLC-UV

Objective: To determine the stability of a nitroaromatic compound in a biological matrix (e.g., cell culture medium) over time.

Materials:

  • Nitroaromatic compound of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or other appropriate mobile phase modifier

  • Biological matrix (e.g., complete cell culture medium with serum)

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a stock solution of the nitroaromatic compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Develop an HPLC method:

    • Determine the optimal mobile phase composition and gradient to achieve good separation of the parent compound from potential degradation products.

    • Identify the UV wavelength of maximum absorbance for the parent compound.

  • Spike the biological matrix: Add the stock solution to the pre-warmed (37°C) biological matrix to achieve the final desired concentration for your assay. Ensure the final solvent concentration is non-toxic to cells (e.g., <0.5% DMSO).

  • Incubation: Aliquot the spiked matrix into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in the incubator.

  • Sample collection: At each time point, remove one tube and immediately stop the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate proteins.

  • Sample processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.

  • Data analysis:

    • Record the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of the compound remaining versus time to determine the degradation profile and calculate the half-life.

Protocol 2: Covalent Binding Assay using Radiolabeled Compounds

Objective: To quantify the extent of irreversible binding of a nitroaromatic compound's metabolites to proteins in a biological system (e.g., liver microsomes).

Materials:

  • Radiolabeled ([³H] or [¹⁴C]) nitroaromatic compound

  • Liver microsomes (from human, rat, or other species)

  • NADPH regenerating system

  • Phosphate buffer

  • Trichloroacetic acid (TCA)

  • Organic solvents (e.g., methanol, ethyl acetate)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Incubation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the radiolabeled nitroaromatic compound. Pre-incubate at 37°C for a few minutes.

  • Initiate the reaction: Add the NADPH regenerating system to start the metabolic process. Include a control incubation without the NADPH regenerating system.

  • Incubate: Incubate the mixture at 37°C for a set period (e.g., 60 minutes).

  • Protein precipitation: Stop the reaction by adding an excess of cold TCA to precipitate the proteins.

  • Wash the protein pellet: Centrifuge the tubes to pellet the proteins. Discard the supernatant. Wash the pellet multiple times with organic solvents (e.g., methanol, ethyl acetate) to remove any non-covalently bound compound.

  • Solubilize the protein pellet: Dissolve the final protein pellet in a suitable solubilizing agent (e.g., 1N NaOH or a commercial protein solubilizer).

  • Quantify radioactivity: Transfer the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine protein concentration: Measure the protein concentration in a parallel set of samples.

  • Calculate covalent binding: Express the results as pmol equivalents of the compound bound per mg of protein.

Visualizations

Metabolic_Activation_of_Nitroaromatic_Compounds cluster_0 Nitroaromatic Compound (Parent) cluster_1 Nitroreductase-Mediated Reduction cluster_2 Cellular Consequences Nitroaromatic Nitroaromatic Nitroso_Intermediate Nitroso Intermediate (R-NO) Nitroaromatic->Nitroso_Intermediate +2e-, +2H+ Hydroxylamino_Intermediate Hydroxylamino Intermediate (R-NHOH) Nitroso_Intermediate->Hydroxylamino_Intermediate +2e-, +2H+ ROS_Generation ROS Generation Nitroso_Intermediate->ROS_Generation Amino_Metabolite Amino Metabolite (R-NH2) Hydroxylamino_Intermediate->Amino_Metabolite +2e-, +2H+ Covalent_Binding Covalent Binding (Protein & DNA Adducts) Hydroxylamino_Intermediate->Covalent_Binding Cytotoxicity Cytotoxicity Covalent_Binding->Cytotoxicity ROS_Generation->Cytotoxicity

Caption: Metabolic activation pathway of nitroaromatic compounds.

Troubleshooting_Workflow Inconsistent_Results Inconsistent/Low Activity of Nitroaromatic Compound Check_Stability Assess Compound Stability in Assay Medium (HPLC-UV) Inconsistent_Results->Check_Stability Is_Stable Is the compound stable? Check_Stability->Is_Stable Stable Compound is Stable Is_Stable->Stable Yes Unstable Compound is Unstable Is_Stable->Unstable No Check_Metabolism Assess Metabolic Stability (Cell-based vs. Cell-free) Stable->Check_Metabolism Optimize_Assay Optimize Assay Conditions (e.g., shorter incubation, fresh dilutions) Unstable->Optimize_Assay Is_Metabolized Is there evidence of metabolism? Check_Metabolism->Is_Metabolized Metabolized Activity is likely due to metabolite(s). Consider covalent binding. Is_Metabolized->Metabolized Yes Not_Metabolized Investigate other assay parameters (e.g., solubility, cell health). Is_Metabolized->Not_Metabolized No

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the low aqueous solubility of benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many benzothiazole derivatives exhibit low aqueous solubility?

A1: The low aqueous solubility of benzothiazole derivatives is often attributed to their rigid, aromatic structure.[1] This molecular structure can lead to strong intermolecular interactions in the solid state, making it energetically unfavorable for the molecules to dissolve in water.

Q2: What are the general strategies to improve the aqueous solubility of my benzothiazole derivative?

A2: There are three main categories of strategies to enhance the aqueous solubility of benzothiazole derivatives:

  • Chemical Modifications: Altering the chemical structure of the molecule.

  • Physical Modifications: Changing the physical properties of the solid drug.

  • Formulation Approaches: Incorporating the drug into a delivery system.[1]

Q3: How do I choose the most suitable solubility enhancement technique for my specific compound?

A3: The selection of an appropriate technique depends on several factors, including the physicochemical properties of your benzothiazole derivative (e.g., presence of ionizable groups, lipophilicity), the desired application (e.g., in vitro assay, in vivo study), and the required fold-increase in solubility. A systematic approach, starting with simpler methods like pH adjustment (if applicable) and moving towards more complex formulations, is often recommended.

Q4: In which organic solvents are benzothiazole derivatives typically soluble?

A4: Benzothiazole and its derivatives are generally soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2][3] For instance, some benzothiazine derivatives have shown better solubility in polar aprotic solvents like DMSO and acetone, as well as chlorinated solvents like chloroform or dichloromethane, compared to ethanol.[4]

Troubleshooting Guides

Issue: My benzothiazole derivative precipitates when I add it to my aqueous buffer for a biological assay.

  • Possible Cause: The concentration of your compound exceeds its aqueous solubility in the buffer.

  • Troubleshooting Steps:

    • Determine the aqueous solubility: Before proceeding, it is crucial to determine the intrinsic aqueous solubility of your compound. A standard method like the shake-flask method can be used.

    • Use a co-solvent: Prepare a stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer while vortexing to ensure rapid mixing. Be mindful of the final concentration of the organic solvent, as it may affect your biological assay. A typical final concentration of DMSO in cell-based assays is kept below 0.5-1%.

    • pH adjustment: If your benzothiazole derivative has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase its solubility.[1]

    • Consider formulation approaches: If the above methods are insufficient, more advanced formulation strategies like using surfactants or cyclodextrins may be necessary.

Issue: I have synthesized a new benzothiazole derivative and need to formulate it for oral administration in an animal model, but it has very low bioavailability.

  • Possible Cause: The low aqueous solubility is likely limiting the dissolution and subsequent absorption of the compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Particle size reduction: Decreasing the particle size of your compound through micronization or nanosuspension techniques increases the surface area, which can lead to a faster dissolution rate.[1][5]

    • Solid dispersions: Creating a solid dispersion of your compound in a hydrophilic carrier can improve its dissolution rate.[1][6] This involves dissolving both the drug and the carrier in a common solvent and then removing the solvent.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): For highly lipophilic compounds, SEDDS can be a very effective approach. These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids, enhancing the solubilization and absorption of the drug.[1]

Data Presentation

Table 1: Solubility of Selected Benzothiazole Derivatives in Different Solvents

CompoundSolventSolubilityTemperature (°C)Reference
Chlormethiazole (hydrochloride)Dimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified[7]
Chlormethiazole (hydrochloride)Dimethylformamide (DMF)~30 mg/mLNot Specified[7]
3-Methyl-2-benzothiazolinone hydrazone hydrochlorideMethanolSlightly SolubleNot Specified[7]
3-Methyl-2-benzothiazolinone hydrazone hydrochlorideWaterSoluble20[7]
3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrateWaterSolubleNot Specified[7]
3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrateDimethyl Sulfoxide (DMSO)SolubleNot Specified[7]
3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrateMethanolSolubleNot Specified[7]

Table 2: Enhancement of Benzthiazide Solubility with Excipients

ExcipientSolubility Enhancement (SEXC/SAPI)
Kollidon100-fold
Klucel40-fold
Plasdone S63040-fold

Data adapted from a study on benzthiazide, a related thiazide derivative, illustrating the potential of hydrophilic polymers.[8]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of a benzothiazole derivative in an aqueous medium.

  • Preparation: Add an excess amount of the benzothiazole derivative to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure there is visible excess solid.[1]

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet the undissolved solid.[1]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.[1]

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.[1]

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1][7]

  • Calculation: Calculate the solubility of the compound, taking into account the dilution factor.[1]

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol describes a common method for preparing solid dispersions to enhance the solubility of benzothiazole derivatives.

  • Selection of Carrier and Solvent: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) and a volatile organic solvent in which both the drug and the carrier are soluble.

  • Dissolution: Dissolve the benzothiazole derivative and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).[1]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by drying in a vacuum oven to form a solid film or powder.[1]

  • Milling and Sieving: Gently grind the dried solid dispersion to obtain a uniform powder and pass it through a sieve of a specific mesh size.[1]

  • Characterization: Characterize the prepared solid dispersion to confirm the amorphous state of the drug (using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD)) and to evaluate the enhancement in dissolution rate.[1]

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general guideline for developing a SEDDS formulation for a lipophilic benzothiazole derivative.

  • Excipient Screening: Screen various oils, surfactants, and co-solvents for their ability to dissolve the benzothiazole derivative.

  • Construction of Phase Diagrams: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.

  • Formulation Preparation: Select several ratios from within the optimal self-emulsification region. Dissolve the benzothiazole derivative in the oil/surfactant/co-solvent mixture, often with gentle heating and stirring.[1]

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the formulation to a known volume of water with gentle agitation and measure the time it takes to form a homogenous emulsion.[1]

    • Droplet Size Analysis: Dilute the formulation with water and measure the droplet size of the resulting emulsion using a particle size analyzer.[1]

    • Robustness to Dilution: Evaluate the stability of the emulsion upon further dilution with water or relevant physiological media.[1]

Visualizations

G cluster_approaches Strategies to Overcome Low Aqueous Solubility A Low Solubility Benzothiazole Derivative B Chemical Modifications (e.g., Salt Formation, Prodrugs) A->B C Physical Modifications (e.g., Particle Size Reduction, Solid Dispersions) A->C D Formulation Approaches (e.g., Co-solvents, Surfactants, Cyclodextrins, SEDDS) A->D E Enhanced Aqueous Solubility & Bioavailability B->E C->E D->E

Caption: Overview of strategies for enhancing benzothiazole solubility.

G cluster_workflow Workflow for Shake-Flask Solubility Determination A Add excess compound to buffer B Equilibrate (e.g., 24-48h at constant temp) A->B Step 1 C Centrifuge to separate solid and supernatant B->C Step 2 D Withdraw clear supernatant C->D Step 3 E Dilute supernatant D->E Step 4 F Analyze concentration (HPLC/UV-Vis) E->F Step 5 G Calculate solubility F->G Step 6

Caption: Experimental workflow for the shake-flask solubility method.

G cluster_sedds Logical Relationship in SEDDS Formulation A Poorly Soluble Benzothiazole Derivative C SEDDS Pre-concentrate A->C B Oil + Surfactant + Co-solvent B->C E Spontaneous Emulsification C->E Contact with D Aqueous Environment (e.g., GI tract) D->E F Fine Oil-in-Water Emulsion E->F G Enhanced Solubilization & Absorption F->G

Caption: Logical flow of SEDDS mechanism for solubility enhancement.

References

Understanding the degradation pathways of 6-Nitrobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Nitrobenzo[d]thiazole-2-carbonitrile

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of this compound. As specific degradation studies on this exact molecule are limited, this document extrapolates potential pathways and troubleshooting strategies based on the known chemical behavior of its constituent functional groups: the nitroaromatic system, the benzothiazole core, and the nitrile group.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The primary stability concerns for this compound are driven by its three main functional components:

  • Nitroaromatic Group: Nitroaromatic compounds can be susceptible to chemical or enzymatic reduction of the nitro group, particularly under anaerobic or certain metabolic conditions.[1][2]

  • Benzothiazole Core: The benzothiazole ring system can be affected by light, temperature, and pH.[1] It is also a target for oxidative degradation by microorganisms, often through hydroxylation.[3][4]

  • Nitrile Group: The carbonitrile (nitrile) group is susceptible to hydrolysis, which can occur under strongly acidic or basic conditions, or be catalyzed by specific enzymes (nitrilases or nitrile hydratases), converting it first to an amide and then to a carboxylic acid.[5]

Q2: What are the expected degradation pathways for this compound?

A2: Based on related chemical structures, several degradation pathways can be hypothesized:

  • Pathway A: Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH2), forming 6-Aminobenzo[d]thiazole-2-carbonitrile. This is a common metabolic transformation for nitroaromatic compounds.[1][2]

  • Pathway B: Hydrolysis of the Nitrile Group: The nitrile group may undergo hydrolysis to form 6-Nitrobenzo[d]thiazole-2-carboxamide as an intermediate, which can be further hydrolyzed to 6-Nitrobenzo[d]thiazole-2-carboxylic acid. This can be a significant pathway in aqueous solutions, especially at non-neutral pH or in the presence of nitrile-hydrolyzing bacteria.[5]

  • Pathway C: Oxidative Degradation of the Benzothiazole Ring: Microbial degradation of benzothiazoles often begins with hydroxylation of the benzene ring, commonly at the 6-position.[3][6] While the 6-position is already substituted with a nitro group, oxidation could potentially occur at other positions, leading to hydroxylated intermediates that may precede the opening of the aromatic ring.[3][4]

  • Pathway D: Photodegradation: Benzothiazole derivatives have been shown to undergo degradation upon exposure to UV radiation.[7] The presence of a nitro group, a chromophore, may influence the compound's susceptibility to photodegradation.

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

A3: To minimize degradation, proper preparation and storage are critical. Based on best practices for similar heterocyclic compounds:

  • Solvent Selection: Due to the likely low aqueous solubility of the compound, use an appropriate organic solvent such as dimethyl sulfoxide (DMSO) for creating stock solutions.[1]

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.[1]

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

  • Protection from Light: Protect all solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[1]

Q4: My experimental results are inconsistent or show a gradual loss of activity. How can I troubleshoot this?

A4: Inconsistent results or loss of activity over time often point to compound instability or solubility issues. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include the integrity of your stock solution, solubility limits in your assay buffer, and the stability of the compound under your specific experimental conditions (e.g., pH, temperature, light exposure).[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

SymptomPotential CauseRecommended Solution
Inconsistent or lower-than-expected activity in biological assays. Compound degradation from improper storage or handling.Prepare fresh stock solutions from the solid compound. Ensure solutions are aliquoted to avoid freeze-thaw cycles and are always protected from light.[1]
Visible precipitation of the compound during the experiment. The compound's solubility limit has been exceeded in the aqueous assay buffer.Decrease the final concentration of the compound. If permissible for the assay, slightly increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it does not affect the biological system.[1]
Gradual loss of activity in a time-course experiment. The compound is unstable under the specific experimental conditions (e.g., temperature, pH, light exposure).Minimize incubation time where possible. Conduct experiments under low-light or dark conditions. Perform a preliminary stability test of the compound under your exact assay conditions to quantify its rate of degradation.[1]
Variable results between different batches of stock solution. The initial dissolution of the solid compound was incomplete, or the solvent has absorbed water over time.Ensure the compound is fully dissolved when preparing the stock solution, using gentle warming or vortexing if necessary. Use anhydrous grade DMSO for stock preparation.

Data on Potential Degradation Reactions

The following table summarizes qualitative stability information for the key functional groups in this compound, based on data from related compounds.

Functional GroupPotential Degradation ReactionInfluencing FactorsReference Compounds & Studies
Nitro Group Reduction to an amino groupPresence of reducing agents, anaerobic conditions, specific enzyme activity (e.g., nitroreductases).2-Nitrobenzoate, general nitroaromatics.[1][2]
Nitrile Group Hydrolysis to amide, then carboxylic acidpH (acidic or basic conditions), temperature, nitrile hydratase/amidase enzymes.Acetonitrile, Acrylonitrile.[5]
Benzothiazole Core Ring hydroxylation and subsequent ring cleavageMicrobial activity (e.g., Rhodococcus species), presence of oxygen, UV light exposure.Benzothiazole, 2-Hydroxybenzothiazole, 2-Aminobenzothiazole.[3][7][8]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol describes a method to assess the stability of the compound under various stress conditions.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.4, 9.0).

  • Incubation:

    • Dilute the stock solution to a final concentration of 50 µM in each of the prepared buffers. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).

    • For each pH condition, prepare three sets of samples in amber HPLC vials:

      • Set 1: Incubate at room temperature (approx. 25°C).

      • Set 2: Incubate at an elevated temperature (e.g., 37°C or 50°C).

      • Set 3 (Photostability): Incubate at room temperature under a UV lamp or direct laboratory light. Include a control vial wrapped in foil.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each vial for immediate HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, start with 20% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength corresponding to an absorbance maximum of the compound (e.g., determined by a UV scan).

    • Quantification: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Protocol 2: Microbial Degradation Assay

This protocol outlines a method to test for the biodegradation of the compound using a bacterial culture known to degrade related structures.

  • Culture Preparation:

    • Inoculate a suitable bacterial strain, such as Rhodococcus pyridinovorans or Pseudomonas putida, into a minimal salts medium.[3][9]

    • Grow the culture until it reaches the late exponential phase.

  • Cell Preparation:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet twice with a sterile phosphate buffer (e.g., pH 7.0) to remove any remaining growth medium.

    • Resuspend the cells in the same phosphate buffer to a specific optical density (e.g., OD600 of 1.0).

  • Degradation Experiment:

    • Add this compound (from a DMSO stock) to the cell suspension to a final concentration of 50-100 µM.

    • Include a "no-cell" control (compound in sterile buffer) and a "no-compound" control (cell suspension only).

    • Incubate the flasks on a shaker at an appropriate temperature (e.g., 30°C).

  • Sampling and Analysis:

    • At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each flask.

    • Immediately centrifuge the aliquot to pellet the cells.

    • Analyze the supernatant for the parent compound and potential metabolites using HPLC-UV or LC-MS as described in Protocol 1. A decrease in the parent compound's concentration in the presence of cells, compared to the control, indicates biodegradation.

Visualizations

G start_node This compound path_a_node Reduction of Nitro Group start_node->path_a_node Metabolic / Chemical Reduction path_b_node Hydrolysis of Nitrile Group start_node->path_b_node Acid / Base / Enzymatic Hydrolysis path_c_node Oxidative Degradation start_node->path_c_node Microbial Oxidation product_a 6-Aminobenzo[d]thiazole-2-carbonitrile path_a_node->product_a product_b1 6-Nitrobenzo[d]thiazole-2-carboxamide path_b_node->product_b1 product_c Hydroxylated Intermediates (leading to ring opening) path_c_node->product_c product_b2 6-Nitrobenzo[d]thiazole-2-carboxylic acid product_b1->product_b2 Further Hydrolysis

Caption: Potential degradation pathways of this compound.

G prep_stock 1. Prepare Stock Solution (10 mM in DMSO) prep_samples 2. Prepare Test Samples (50 µM in Buffers) prep_stock->prep_samples stress 3. Incubate Under Stress Conditions prep_samples->stress cond_ph Varying pH (4.0, 7.4, 9.0) stress->cond_ph cond_temp Varying Temp (25°C, 37°C) stress->cond_temp cond_light Light vs. Dark stress->cond_light sampling 4. Collect Aliquots at Time Points (0, 2, 4, 8, 24h) cond_ph->sampling cond_temp->sampling cond_light->sampling analysis 5. Analyze by HPLC-UV sampling->analysis result 6. Quantify % Remaining vs. Time analysis->result

Caption: Experimental workflow for compound stability testing via HPLC.

G start Inconsistent Experimental Results? q_dissolved Is the compound fully dissolved in the assay buffer? start->q_dissolved Start Here q_storage Was the stock solution stored correctly? q_dissolved->q_storage Yes sol_dissolved Solubility Issue: Adjust solvent or decrease compound concentration. q_dissolved->sol_dissolved No q_conditions Are experimental conditions (pH, temp, light) optimal? q_storage->q_conditions Yes sol_storage Storage Issue: Prepare fresh stock solution. Aliquot and protect from light. q_storage->sol_storage No sol_conditions Conditions Issue: Optimize assay pH, temp, and light exposure. Run stability controls. q_conditions->sol_conditions No end Results Should Improve q_conditions->end Yes sol_dissolved->start Re-evaluate sol_storage->start Re-evaluate sol_conditions->start Re-evaluate

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Troubleshooting inconsistent results in experiments with benzothiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological testing of this important class of molecules.

Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during experiments with benzothiazole compounds.

Q1: My benzothiazole compound is difficult to dissolve. What solvents should I use?

A1: This is a common characteristic of benzothiazole derivatives. Their solubility is highly dependent on the solvent system.

  • Organic Solvents : Most benzothiazoles are readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] These are recommended for creating stock solutions.

  • Aqueous Solubility : Benzothiazoles generally exhibit poor solubility in water due to their hydrophobic nature.[1][2] Their aqueous solubility is often in the range of a few milligrams per liter.[1]

  • Temperature : Solubility can often be increased at higher temperatures, a common property for many organic compounds.[1]

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

A2: This phenomenon, often called "crashing out," is a frequent issue for poorly soluble compounds. The high concentration of DMSO in the stock solution keeps the compound dissolved, but when this is diluted into a primarily aqueous buffer, the compound's low aqueous solubility causes it to precipitate.[2]

To resolve this, consider the following strategies:

  • Reduce Final DMSO Concentration : Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically 0.1% to 1%). Prepare a more dilute stock solution in 100% DMSO so that the final concentration in the assay buffer remains below this limit.[2]

  • Adjust pH : If your benzothiazole derivative has ionizable groups, such as a basic amine, its solubility can be pH-dependent. For a basic compound, lowering the pH of the buffer can increase solubility by forming a more soluble salt.[2]

  • Use Co-solvents : Incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can help maintain solubility.

Q3: I'm observing inconsistent results in my biological activity assays. What are the potential causes?

A3: Inconsistent results can stem from several factors related to the compound's properties and the experimental setup.

  • Precipitation : As discussed in Q2, if the compound is not fully dissolved in the assay medium, the effective concentration will be lower and more variable than intended. Visually inspect your assay plates for any signs of precipitation.

  • Purity : Impurities from the synthesis process can interfere with the assay or have their own biological activity, leading to confounding results. Ensure the compound is of high purity, which can be verified by techniques like HPLC and NMR.[3][4] Off-white or yellowish color can sometimes indicate the presence of impurities.[5]

  • Stability : Some benzothiazole derivatives may degrade over time in solution. Theoretical studies have shown that some derivatives can exist in different tautomeric forms (e.g., thione vs. thiol), with one form being more stable than the other, which could potentially affect activity.[6] It is advisable to use freshly prepared solutions for experiments.

  • Assay Interference : High concentrations of solvents like DMSO can interfere with biological assays, affecting enzyme activity or cell viability.[2] Always run a vehicle control (buffer with the same final DMSO concentration but no compound) to account for these effects.

Q4: My synthesized benzothiazole product is a dark, tar-like material or an oil that is difficult to purify. What should I do?

A4: The formation of dark, insoluble materials often points to polymerization or dimerization of the starting materials, particularly 2-aminothiophenol, which is prone to oxidation.[4][7] If the product is an oil, it can make crystallization and purification challenging.

  • For Tar-like Impurities : Use freshly purified 2-aminothiophenol or store it under an inert atmosphere to prevent oxidation.[4] Avoid prolonged heating at high temperatures which can cause degradation.[4]

  • For Oily Products : If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce crystallization.[4] Optimizing the solvent system for column chromatography or attempting recrystallization from a different solvent system (e.g., ethanol/water) can also be effective.[4]

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent Biological Assay Results
Observed Issue Potential Cause Recommended Solution
Compound Precipitation in Aqueous Buffer Low aqueous solubility; "crashing out" from DMSO stock.Lower the final DMSO concentration (typically to <1%). Adjust buffer pH to favor ionization of the compound. Use a co-solvent if the assay allows.[2]
Variable IC50 / Potency Inconsistent compound concentration due to precipitation. Compound degradation.Visually confirm complete dissolution. Prepare fresh stock solutions before each experiment. Store stock solutions appropriately (e.g., at -20°C or -80°C).
High Background Signal or Low Assay Window Assay interference from the compound or solvent.Run vehicle controls with matching solvent concentrations. Test for compound autofluorescence or colorimetric interference in cell-free assays.
Unexpected Biological Activity Presence of active impurities from synthesis.Confirm compound purity using analytical methods (e.g., HPLC, LC-MS, NMR). Re-purify the compound if necessary.[3][4]
Table 2: Troubleshooting Benzothiazole Synthesis
Observed Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Impure/oxidized starting materials (e.g., 2-aminothiophenol).[4] 2. Incomplete reaction (insufficient time or temperature).[4] 3. Inefficient final cyclization/oxidation step.[7][8]1. Use freshly purified starting materials; store sensitive reagents under an inert atmosphere. 2. Monitor reaction progress with TLC. Consider extending reaction time or moderately increasing temperature.[4] 3. Ensure an adequate oxidant (e.g., atmospheric oxygen, H₂O₂) is present to drive the reaction to completion.[8]
Formation of Multiple Spots on TLC / Impurities 1. Side reactions due to excessive heat. 2. Dimerization or polymerization of starting materials.[7]1. Avoid excessive heating; once the reaction is complete by TLC, proceed to work-up promptly.[4] 2. Control the reaction temperature carefully and consider running the reaction under an inert atmosphere.[7]
Difficulty with Product Purification 1. Oily product that will not crystallize.[4] 2. Similar polarity between the product and impurities.1. Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexane).[4] 2. Optimize the solvent system for column chromatography, using a shallow gradient of a polar solvent in a non-polar one.[4]

Quantitative Data Summary

Table 3: Example Antiproliferative Activity of Benzothiazole Derivatives

The following table provides examples of reported half-maximal inhibitory concentrations (IC₅₀) for different benzothiazole derivatives against various cancer cell lines to illustrate the range of potential bioactivity. Actual values are highly dependent on the specific compound structure.

Compound Type Cell Line Reported IC₅₀ (µM) Reference
Pyrimidine DerivativeColo205 (Colon)5.04[9]
Pyrimidine DerivativeU937 (Lymphoma)13.9[9]
Naphthalimide DerivativeHT-29 (Colon)3.47 - 3.72[9]
Naphthalimide DerivativeA549 (Lung)3.89 - 4.07[9]
Phenylacetamide DerivativePancreatic Cancer CellsLow micromolar range[10]
2-Substituted DerivativeHepG2 (Liver)56.98 - 59.17[11]
Pyrido[2,3-d]pyrimidine DerivativeMCF-7 (Breast)0.39[12]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-Benzothiazoles via Condensation

This protocol describes a common method for synthesizing 2-substituted benzothiazoles through the condensation of 2-aminothiophenol with an aromatic aldehyde.[4][8]

Materials:

  • 2-aminothiophenol

  • Substituted aromatic aldehyde

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Oxidizing agent (e.g., 30% Hydrogen Peroxide) (Optional, as atmospheric oxygen can be sufficient[8])

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 - 1.1 mmol) in a suitable solvent like ethanol or DMSO (10 mL).[4][8]

  • Reaction Conditions : Stir the reaction mixture. Depending on the specific substrates and method, the reaction may proceed at room temperature or require heating (e.g., up to 120°C in DMSO).[4][8] Some methods may call for the addition of an oxidant like H₂O₂ to facilitate the final oxidation step.[8]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.[8]

  • Isolation & Purification : Collect the solid product by vacuum filtration. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4][7]

Protocol 2: Preparing a Benzothiazole Compound for Aqueous Biological Assays

This protocol provides a systematic approach to solubilizing a poorly soluble benzothiazole for a typical cell-based or enzymatic assay.

Materials:

  • Benzothiazole compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, DMEM)

  • Microcentrifuge tubes, pipettes

Procedure:

  • Determine Max Tolerable Solvent Concentration : First, determine the highest concentration of DMSO that does not affect your specific assay's viability or activity (e.g., 0.5%). This will be your final target concentration.

  • Prepare High-Concentration Stock : Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure it is fully dissolved.

  • Create Intermediate Dilutions : Perform serial dilutions of the high-concentration stock in 100% DMSO to create a range of intermediate stock solutions. For example, to test a final concentration of 10 µM in an assay with 0.5% DMSO, you would need a 2 mM intermediate stock in 100% DMSO (since 10 µM is 1/200th of 2 mM, a 1:200 dilution will yield 0.5% DMSO).

  • Final Dilution into Assay Buffer : Add the appropriate volume of the DMSO intermediate stock directly to the aqueous assay buffer to achieve the desired final concentration. For a 1:200 dilution, add 1 µL of the 2 mM stock to 199 µL of buffer.

  • Vortex and Inspect : Immediately after adding the compound to the buffer, vortex or mix thoroughly to aid dissolution. Visually inspect the solution for any signs of precipitation before adding it to the assay.

Visualizations

Troubleshooting_Solubility start Start: Compound precipitates in aqueous assay buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso lower_dmso Action: Lower final DMSO % by adjusting stock concentration. check_dmso->lower_dmso Yes check_ph Does compound have ionizable groups? check_dmso->check_ph No lower_dmso->check_ph adjust_ph Action: Adjust buffer pH to increase compound ionization. check_ph->adjust_ph Yes check_sol Is compound still precipitating? check_ph->check_sol No adjust_ph->check_sol use_cosolvent Consider adding a co-solvent (if assay permits). check_sol->use_cosolvent Yes end_ok Result: Compound is soluble. check_sol->end_ok No end_fail Result: Compound may be unsuitable for this assay. use_cosolvent->end_fail

Caption: Troubleshooting workflow for benzothiazole precipitation in aqueous assays.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine 2-Aminothiophenol + Aldehyde in Solvent reaction 2. Heat / Stir (Monitor by TLC) reagents->reaction precipitate 3. Quench in Water reaction->precipitate filtrate 4. Filter to collect crude solid precipitate->filtrate purify 5. Recrystallize or Column Chromatography filtrate->purify characterize 6. Characterize Pure Product (NMR, MS) purify->characterize end_product Pure Product characterize->end_product start Start start->reagents

Caption: General experimental workflow for benzothiazole synthesis and purification.

Signaling_Pathway_Example GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation BZT Benzothiazole Inhibitor BZT->RAF

Caption: Diagram of a hypothetical benzothiazole inhibitor targeting the RAF kinase.

References

How to prevent compound precipitation in aqueous buffers during biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Compound Precipitation in Aqueous Buffers

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of compound precipitation during biological assays.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of compound precipitation in aqueous buffers during biological assays?

A1: Compound precipitation in aqueous assay buffers is a frequent challenge, particularly with molecules that have poor water solubility. The main reasons include:

  • Poor Intrinsic Solubility: The compound's chemical structure may inherently have low solubility in water.[1]

  • Solvent-Shifting: Compounds are often stored at high concentrations in a non-polar solvent like dimethyl sulfoxide (DMSO). When this stock solution is diluted into an aqueous assay buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[1][2]

  • Buffer Composition and pH: The pH of the assay buffer can significantly affect the solubility of compounds that can be ionized. Additionally, some buffer salts may interact with the compound, leading to reduced solubility.[1][3]

  • Compound Concentration: The final concentration of the compound in the assay might be higher than its solubility limit in that specific buffer.[1]

  • Temperature: Changes in temperature during an experiment can alter the solubility of a compound.[1] For many compounds, solubility increases with temperature.[4]

  • Incubation Time: Some compounds that are initially soluble may start to precipitate over longer incubation periods.[1]

Q2: My compound stock solution in DMSO is clear. Why does it precipitate when I add it to my aqueous assay buffer?

A2: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to decrease sharply, leading to precipitation.[2][5] This is often referred to as an issue of kinetic solubility, where the compound doesn't have enough time to establish a stable, dissolved state in the new environment.[2]

Q3: What is the maximum recommended final concentration of DMSO in an assay to maintain compound solubility?

A3: While there is no universal rule, a final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[2] It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including controls, as higher concentrations can be toxic to cells or interfere with the assay.[2][6]

Q4: How can the composition of the assay buffer, such as pH and the presence of proteins, affect my compound's solubility?

A4: Both pH and other buffer components can significantly influence a compound's solubility.[2]

  • pH: For ionizable compounds, solubility can be highly dependent on the pH of the buffer.[1][7]

  • Buffer Salts: Certain salts in the buffer can interact with the compound, either increasing or decreasing its solubility.[1][3]

  • Proteins: The presence of proteins, such as albumin in cell culture media, can sometimes help to solubilize hydrophobic compounds by binding to them.[6]

Q5: How can I determine the solubility of my compound in my specific assay buffer?

A5: You can perform a solubility assessment to determine the maximum concentration at which your compound remains dissolved in your assay buffer. This can be done through methods like visual inspection after serial dilution, or more quantitative techniques such as nephelometry, which measures light scattering caused by precipitated particles.[2][8]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Buffer

  • Observation: The solution becomes cloudy or a visible precipitate forms as soon as the compound's stock solution is added to the aqueous buffer.

  • Potential Cause: This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution because its concentration exceeds its solubility in the aqueous buffer.[5][9]

  • Recommended Solutions:

    • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in the assay.[5][9]

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.[9]

    • Slow Addition with Mixing: Add the compound stock to the buffer dropwise while gently vortexing or stirring. This helps to avoid localized high concentrations of the compound.[9]

    • Pre-warm the Buffer: Pre-warming the aqueous solution (e.g., cell culture media to 37°C) before adding the compound can sometimes improve solubility.[9]

Issue 2: Precipitation Occurs Over Time During Incubation

  • Observation: The solution is initially clear but becomes cloudy or a precipitate forms after a period of incubation.

  • Potential Cause:

    • Temperature Shift: A change in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility.[9]

    • pH Shift: In cell-based assays, the pH of the medium can change due to the CO2 environment or cellular metabolism.[9]

    • Compound Instability: The compound may be degrading over time, with the degradation products being less soluble.[1]

  • Recommended Solutions:

    • Pre-warm Media: Ensure the cell culture media is pre-warmed to the incubation temperature before adding the compound.[9]

    • Stable Temperature Control: Maintain a constant and controlled temperature for all assay components and the environment.[1]

    • Properly Buffered Media: Use a buffer, such as HEPES, that is appropriate for the incubator's CO2 concentration to maintain a stable pH.[9]

Data Presentation

Table 1: Effect of pH on Compound Solubility

pHCompound A Solubility (µM)Compound B Solubility (µM)
5.015010
6.012025
7.08050
7.45080
8.020150

This table illustrates how the solubility of a weakly acidic compound (Compound A) and a weakly basic compound (Compound B) can be influenced by the pH of the aqueous buffer.

Table 2: Influence of Co-solvents on Compound Solubility in PBS (pH 7.4)

Co-solventConcentration (%)Compound C Solubility (µM)
None05
DMSO120
Ethanol115
PEG 400550

This table shows the impact of different co-solvents on increasing the solubility of a poorly soluble compound (Compound C).

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This method provides a rapid determination of the concentration at which a compound begins to precipitate in a specific aqueous buffer.

  • Materials:

    • Test compound (10 mM stock in 100% DMSO)[2]

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)[4]

    • Clear, flat-bottom 96-well microplate[2]

    • Multichannel pipette[2]

    • Plate reader with nephelometry (light scattering) capability[2]

  • Methodology:

    • Prepare Compound Dilution Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.[2]

    • Prepare Assay Plate: Add the aqueous buffer to the wells of a new 96-well plate.[2]

    • Initiate Precipitation: Transfer a small volume of the DMSO dilutions to the corresponding wells of the assay plate to achieve the desired final concentrations. Mix immediately.[2]

    • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[2]

    • Measurement: Read the plate using a nephelometer to measure light scattering. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[2]

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is considered the "gold standard".[8]

  • Materials:

    • Test compound (solid form)[4]

    • Buffer solution of desired pH[4]

    • Glass vials with screw caps[4]

    • Temperature-controlled orbital shaker[4]

    • Centrifuge[4]

    • Syringe filters (e.g., 0.22 µm)[4]

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[4]

  • Methodology:

    • Add an excess amount of the solid test compound to a glass vial.[4]

    • Add a known volume of the buffer solution to the vial.[4]

    • Seal the vial and place it on an orbital shaker in a temperature-controlled environment for 24-72 hours to reach equilibrium.[8]

    • After incubation, centrifuge the vials to pellet the excess solid.[10]

    • Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.[4]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.[4]

Visualizations

G cluster_causes Factors Leading to Compound Precipitation cluster_outcome Outcome Poor_Intrinsic_Solubility Poor Intrinsic Solubility Precipitation Compound Precipitation Poor_Intrinsic_Solubility->Precipitation Solvent_Shifting Solvent Shifting (e.g., DMSO to Aqueous) Solvent_Shifting->Precipitation High_Concentration High Compound Concentration High_Concentration->Precipitation Buffer_pH Inappropriate Buffer pH Buffer_pH->Precipitation Temperature_Fluctuations Temperature Fluctuations Temperature_Fluctuations->Precipitation

Caption: Key factors contributing to compound precipitation in aqueous buffers.

G Start Precipitation Observed Check_Concentration Is Concentration Too High? Start->Check_Concentration Lower_Concentration Lower Final Concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Review Dilution Method Check_Concentration->Check_Dilution No End Problem Resolved Lower_Concentration->End Serial_Dilution Use Serial Dilution & Slow Addition with Mixing Check_Dilution->Serial_Dilution Yes Check_Buffer Assess Buffer Composition (pH, Salts) Check_Dilution->Check_Buffer No Serial_Dilution->End Optimize_Buffer Optimize Buffer pH or Consider Additives Check_Buffer->Optimize_Buffer Yes Optimize_Buffer->End

Caption: A troubleshooting workflow for addressing compound precipitation issues.

G cluster_mechanism Mechanism of Solubility Enhancement Poorly_Soluble_Compound Poorly Soluble Compound Interaction Interaction Poorly_Soluble_Compound->Interaction Solubility_Enhancer Solubility Enhancer (e.g., Co-solvent, Surfactant) Solubility_Enhancer->Interaction Increased_Solubility Increased Apparent Solubility Interaction->Increased_Solubility Reduces Interfacial Tension or Alters Solvent Polarity

Caption: The mechanism of action for common solubility enhancers.

References

Reducing byproduct formation in multi-component benzothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in multi-component benzothiazole reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction mixture is turning dark and forming a tar-like substance, leading to a low yield of the desired benzothiazole. What is causing this and how can I prevent it?

A1: The formation of dark, insoluble materials often points to the polymerization or dimerization of the starting material, 2-aminothiophenol. This common issue arises because 2-aminothiophenol is prone to oxidation, which can form disulfide-linked dimers and polymers.[1]

Potential Causes:

  • Oxidation of 2-aminothiophenol: Exposure to air (oxygen) can oxidize 2-aminothiophenol, leading to the formation of a disulfide dimer that can further react to create polymeric byproducts.[1][2]

  • Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can encourage unwanted side reactions, including polymerization.[1]

Troubleshooting & Optimization:

  • Use Freshly Purified 2-Aminothiophenol: When possible, purify 2-aminothiophenol by distillation or recrystallization before use to eliminate any oxidized impurities.[1]

  • Inert Atmosphere: Carry out the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2]

  • Control Reaction Temperature: Steer clear of excessively high temperatures. Gradually heating the reaction or running it at a lower temperature for a longer period can sometimes reduce byproduct formation.[1]

  • Choose Mild Oxidants: If an oxidant is necessary for the cyclization step, select milder reagents. In some instances, air can serve as a sufficient and gentle oxidant.[1]

Q2: I am observing a significant amount of 2,3-dihydrobenzothiazole (benzothiazoline) as a byproduct. How can I drive the reaction to completion to form the benzothiazole?

A2: The formation of a benzothiazoline intermediate is a normal step in the condensation reaction between 2-aminothiophenol and an aldehyde. Its presence as a major byproduct indicates that the final oxidation step is incomplete.[3]

Potential Causes:

  • Insufficient Oxidant: The amount or strength of the oxidizing agent may not be adequate to convert the benzothiazoline intermediate to the final benzothiazole.[1][3]

  • Suboptimal Reaction Conditions: The reaction conditions may not be favorable for the final oxidation step.

Troubleshooting & Optimization:

  • Introduce an Oxidant: Many modern methods rely on an oxidant in the reaction medium. Options include:

    • Air/DMSO System: Running the reaction in Dimethyl Sulfoxide (DMSO) open to the air can be enough to oxidize the intermediate.[3]

    • Hydrogen Peroxide (H₂O₂): A mixture of H₂O₂/HCl in ethanol is an effective catalytic system that encourages both condensation and subsequent oxidation.[3][4][5]

  • Post-Synthesis Oxidation: If the benzothiazoline has already been isolated, it can be oxidized in a separate step using an oxidizing agent like Pyridinium Chlorochromate (PCC) on silica gel.[3][6]

  • Catalyst Choice: Select a catalyst that also facilitates oxidation. For instance, SnP₂O₇ has been shown to be an efficient heterogeneous catalyst for this purpose.[4][5]

Q3: My mass spectrometry results show a byproduct with a higher molecular weight than my expected product, suggesting dimerization. How can this be avoided?

A3: Dimerization can happen through various pathways, including the intermolecular reaction of intermediates.

Potential Causes:

  • Reaction Pathway Competition: The reaction conditions may favor an intermolecular reaction pathway over the desired intramolecular cyclization.[1]

  • Concentration Effects: Higher concentrations of reactants can increase the probability of intermolecular collisions, leading to dimerization.[1]

Troubleshooting & Optimization:

  • Adjust Reactant Concentration: Lowering the concentration of the reactants can sometimes favor the intramolecular cyclization.

  • Optimize Reaction Conditions: Modifying the temperature, solvent, and catalyst can help steer the reaction towards the desired product.

  • Use of Hydrosilanes: In reactions involving CO₂, the use of hydrosilanes has been shown to suppress the formation of benzothiazolone byproducts.[4]

Data Presentation: Reaction Condition Optimization

The following table summarizes the effect of different catalysts and conditions on the yield of 2-substituted benzothiazoles, providing a quick reference for optimizing your reaction.

Catalyst/ReagentAldehyde/Carboxylic AcidSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClAromatic AldehydesEthanolRoom Temp1 h~95%[4][5]
NH₄ClBenzaldehydeMethanol-WaterRoom Temp1 hHigh[4][5]
SnP₂O₇Aromatic Aldehydes--8-35 min87-95%[4][5]
Molecular IodineBenzoic Acid DerivativesSolid-phase, solvent-free-10 minExcellent[5]
P₄S₁₀Fatty AcidsMicrowave, solvent-free-3-4 minHigh[4][5]
DBUCO₂-60-70-Good[4]
[Bmim][OAc]CO₂ and Hydrosilane-60-High[4]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzothiazoles using H₂O₂/HCl:

  • To a solution of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add a mixture of H₂O₂ (6 mmol) and HCl (3 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure 2-substituted benzothiazole.[4][5]

Visualizations

Experimental Workflow: Troubleshooting Byproduct Formation

G Troubleshooting Workflow for Byproduct Formation start Reaction Start observe Observe Byproduct Formation (e.g., Dark tar, unexpected MW) start->observe identify Identify Byproduct Type observe->identify poly Polymerization/ Dimerization identify->poly Dark Tar incomplete Incomplete Cyclization (Benzothiazoline) identify->incomplete Benzothiazoline dimer Dimer Formation identify->dimer High MW solution_poly Use fresh 2-aminothiophenol Inert atmosphere Control temperature Use mild oxidant poly->solution_poly solution_incomplete Introduce oxidant (Air/DMSO, H₂O₂) Post-synthesis oxidation (PCC) Choose oxidative catalyst incomplete->solution_incomplete solution_dimer Lower reactant concentration Optimize conditions (temp, solvent) Add trapping agents dimer->solution_dimer end Desired Product solution_poly->end solution_incomplete->end solution_dimer->end

Caption: A logical workflow for troubleshooting common byproduct formations in benzothiazole synthesis.

Signaling Pathway: General Reaction Mechanism

G General Reaction Mechanism for Benzothiazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminothiophenol 2-aminothiophenol Schiff_Base Schiff Base Intermediate 2-aminothiophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Benzothiazole Oxidation (-2H)

Caption: A simplified mechanism showing the key steps in the formation of 2-substituted benzothiazoles.

References

Validation & Comparative

6-Nitrobenzo[d]thiazole-2-carbonitrile: A Comparative Analysis Against Other Anticancer Benzothiazole Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. This guide provides a comparative analysis of 6-Nitrobenzo[d]thiazole-2-carbonitrile and other notable anticancer benzothiazole agents, including GW 610, DF 203, and Phortress. While extensive data exists for several benzothiazole derivatives, it is important to note that specific experimental data on the anticancer activity of this compound is limited in publicly available literature. This guide, therefore, draws comparisons based on available data for closely related 6-nitrobenzothiazole compounds and the well-characterized comparator agents.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for various benzothiazole agents against a range of cancer cell lines.

Table 1: IC50 Values of Selected Anticancer Benzothiazole Agents

CompoundCancer Cell LineIC50 (µM)Reference
DF 203 MCF-7 (Breast)<0.005[1]
MDA-MB-231 (Breast)>50[2]
T47D (Breast)<0.005
IGROV-1 (Ovarian)Sensitive
SKOV-3 (Ovarian)Resistant
GW 610 GI50 < 0.1 nM in sensitive lung, colon, and breast cancer cell lines.
Phortress (5F 203) MCF-7 (Breast)Potent[3]
HT29 (Colon)Potent[3]
SW480 (Colon)Potent[3]
SW620 (Colon)Potent[3]
Other Benzothiazole Derivatives
Substituted bromopyridine acetamide benzothiazole derivativeSKRB-3 (Breast)0.0012[4]
SW620 (Colon)0.0043[4]
A549 (Lung)0.044[4]
HepG2 (Liver)0.048[4]
Sulphonamide based BTAMCF-7 (Breast)34.5[4]
HeLa (Cervical)44.15[4]
MG63 (Osteosarcoma)36.1[4]
N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-B Inhibition0.0018[5]
N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-A Inhibition0.42[5]

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Mechanisms of Action

The anticancer activity of many benzothiazole derivatives is linked to their interaction with the aryl hydrocarbon receptor (AhR) and subsequent metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP1A1.

GW 610 and DF 203

Both GW 610 and DF 203 are potent AhR ligands.[6] Their mechanism of action involves:

  • Binding to AhR: The benzothiazole compound enters the cancer cell and binds to the cytosolic AhR.

  • Nuclear Translocation: This complex then translocates to the nucleus.

  • CYP1A1 Induction: In the nucleus, the complex acts as a transcription factor, leading to the increased expression of the CYP1A1 enzyme.

  • Metabolic Activation: CYP1A1 metabolizes the benzothiazole derivative into reactive electrophilic species.

  • DNA Adduct Formation: These reactive metabolites bind to DNA, forming DNA adducts.

  • Cell Cycle Arrest and Apoptosis: The formation of DNA adducts triggers cellular stress responses, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

The selectivity of these compounds for certain cancer cells is attributed to the differential expression and inducibility of CYP1A1 in tumor tissues compared to normal tissues.

GW610_DF203_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzothiazole GW 610 / DF 203 AhR AhR Benzothiazole->AhR Binds Complex_cyto Benzothiazole-AhR Complex AhR->Complex_cyto Complex_nu Benzothiazole-AhR Complex Complex_cyto->Complex_nu Translocates CYP1A1_Gene CYP1A1 Gene CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Protein CYP1A1 Enzyme DNA DNA DNA_Adducts DNA Adducts Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis

6-Nitrobenzothiazole Derivatives

While specific data for this compound is lacking, other 6-nitrobenzothiazole derivatives have been investigated. For instance, N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide and N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide have shown potent and selective inhibition of monoamine oxidase B (MAO-B) and MAO-A, respectively.[5] The anticancer activity of some 6-nitrobenzothiazole derivatives has been linked to the induction of apoptosis.[4] The nitro group at the 6-position is an electron-withdrawing group that can influence the molecule's electronic properties and its interaction with biological targets.

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the reproducibility and comparison of experimental data.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data (Calculate IC50) Read_Absorbance->Analyze End End Analyze->End

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min (dark) Stain->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Analyze Data Analysis Flow_Cytometry->Analyze End End Analyze->End

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight.

  • Washing and Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry to determine DNA content.

Cell_Cycle_Analysis_Workflow Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Fix_Cells Fix in 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with PI and RNase A Fix_Cells->Stain_Cells Incubate Incubate 30 min Stain_Cells->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Analyze Data Analysis Flow_Cytometry->Analyze End End Analyze->End

Conclusion and Future Directions

The benzothiazole scaffold remains a highly promising framework for the development of novel anticancer agents. Compounds like GW 610 and DF 203 have demonstrated remarkable potency and a distinct mechanism of action involving AhR-mediated metabolic activation. While direct experimental evidence for the anticancer activity of this compound is currently unavailable, the known activity of other 6-nitrobenzothiazole derivatives suggests potential for this compound as well.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key studies should include:

  • In vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of action studies to investigate its interaction with AhR, effects on CYP enzyme expression, and its ability to induce DNA damage, apoptosis, and cell cycle arrest.

  • In vivo efficacy studies in relevant animal models to assess its therapeutic potential.

A thorough investigation of this compound will be crucial to ascertain its position within the landscape of anticancer benzothiazole agents and to determine its potential for further development as a therapeutic candidate.

References

Comparative analysis of the anticancer activity of various benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Benzothiazole, a bicyclic heterocyclic compound, has become a significant scaffold in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Extensive research has highlighted the potential of substituted benzothiazoles as potent anticancer agents, effective against a wide array of cancer cell lines.[2] This guide provides a comparative overview of the anticancer properties of various benzothiazole derivatives, with a focus on how the nature and position of substituents on the benzothiazole ring influence their cytotoxic activity. The data presented is compiled from numerous studies to inform researchers, scientists, and drug development professionals in the field of oncology.

Comparative Anticancer Activity of Benzothiazole Derivatives

The anticancer efficacy of benzothiazole derivatives is significantly influenced by the type and placement of various functional groups on the benzothiazole core. The following tables summarize the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of representative benzothiazole derivatives against various human cancer cell lines. A lower IC50 value indicates higher potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)
Thiourea Derivatives Morpholine based thiourea bromobenzothiazoleMCF-7 (Breast)18.10[1]
Morpholine based thiourea bromobenzothiazoleHeLa (Cervical)38.85[1]
Thiophene based acetamide benzothiazoleMCF-7 (Breast)24.15[1]
Thiophene based acetamide benzothiazoleHeLa (Cervical)46.46[1]
Semicarbazone Derivatives Indole based hydrazine carboxamide scaffoldHT-29 (Colon)0.015
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[3]
Benzothiazole-2-thiol Derivatives Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)SKRB-3 (Breast)0.0012[4]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)SW620 (Colon)0.0043[4]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)A549 (Lung)0.044[4]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)HepG2 (Liver)0.048[4]
Naphthalimide Derivatives Naphthalimide derivative 67MCF-7 (Breast)5.08[1]
Naphthalimide derivative 66MCF-7 (Breast)7.91[1]
Cisplatin (Reference Drug) MCF-7 (Breast)13.33[5]

Experimental Protocols

The evaluation of the anticancer properties of benzothiazole derivatives typically involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.[6]

  • Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6][7]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Mechanisms and Workflows

Experimental Workflow

The general process for synthesizing and evaluating novel anticancer compounds is depicted below.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanistic Studies synthesis Synthesis of Benzothiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) mtt_assay->apoptosis_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

General workflow for anticancer compound evaluation.
Signaling Pathway: Intrinsic Apoptosis

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism is the activation of the intrinsic (mitochondrial) pathway of apoptosis.[2][4]

G cluster_0 Upstream Signaling cluster_1 Mitochondrial Events cluster_2 Caspase Cascade benzothiazole Benzothiazole Derivative stress Cellular Stress (e.g., DNA Damage) benzothiazole->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Executioner Caspase) Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Intrinsic apoptosis pathway induced by benzothiazoles.

Conclusion

This comparative guide highlights the significant potential of benzothiazole derivatives as a versatile scaffold for the development of novel anticancer agents. The presented data demonstrates that structural modifications to the benzothiazole core can lead to compounds with potent and selective cytotoxic activity against a range of cancer cell lines. The methodologies and pathways described provide a foundational understanding for further research and development in this promising area of oncology.

References

A Researcher's Guide to Validating the Biological Activity of Novel Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential methods for validating the biological activity of newly synthesized benzothiazole derivatives. It includes detailed experimental protocols, quantitative data for performance comparison, and visualizations of key biological pathways and workflows.

Benzothiazole, a heterocyclic compound, is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2] The therapeutic potential of these compounds is greatly influenced by the various functional groups attached to the benzothiazole core.[2] This guide outlines the standard in vitro assays and computational methods used to characterize and validate the biological activities of these promising compounds.

Comparative Analysis of Biological Activities

The efficacy of newly synthesized benzothiazole derivatives is quantified using various metrics depending on the biological activity being assessed. For antimicrobial activity, the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition are key parameters.[1][3] In anticancer studies, the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) are commonly used to express cytotoxic effects.[4][5] For antioxidant activity, the IC50 value represents the concentration required to scavenge 50% of free radicals.[6]

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[3][7][8] The antimicrobial efficacy is typically evaluated by determining the MIC and measuring the zone of inhibition.

Table 1: Comparative Antibacterial Activity of Benzothiazole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/mL)Standard DrugReference
Compound 16cS. aureus40.3 ± 0.60.025 mMAmpicillin, Sulfadiazine[9]
Compound 3S. aureus-25Kanamycin[1]
Compound 4S. aureus-25Kanamycin[1]
Compound A1E. coli--Ciprofloxacin[7]
Compound A2E. coli--Ciprofloxacin[7]
Compound A9S. aureus--Ciprofloxacin[7]

Table 2: Comparative Antifungal Activity of Benzothiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Standard DrugReference
Compound 3C. albicans100-[1]
Compound 4C. albicans100-[1]
Compound A1A. niger-Amphotericin-B[7]
Compound A2C. albicans-Amphotericin-B[7]
Compound A4A. niger-Amphotericin-B[7]
Compound A6C. albicans-Amphotericin-B[7]
Compound A9A. niger-Amphotericin-B[7]
Anticancer Activity

The anticancer properties of benzothiazole derivatives are a significant area of research, with many compounds showing potent activity against various cancer cell lines.[4][5][10][11] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of these compounds.[4][11]

Table 3: Comparative Anticancer Activity (IC50/GI50 in µM) of Benzothiazole Derivatives

CompoundCancer Cell LineIC50/GI50 (µM)Standard DrugReference
Derivative 51Non-small cell lung cancer (HOP-92)0.0718-[5]
Derivative 55HT-29 (Colon)0.024-[5]
Derivative 55H460 (Lung)0.29-[5]
Derivative 55A549 (Lung)0.84-[5]
Derivative 55MDA-MB-231 (Breast)0.88-[5]
Derivative 34Colo205 (Colon)5.04Etoposide[4]
Derivative 19CCRF-CEM (Leukemia)12 ± 2Doxorubicin[12]
Derivative 20CCRF-CEM (Leukemia)8 ± 1Doxorubicin[12]
Derivative 23MCF-7 (Breast)18.10-[12]
Anti-inflammatory Activity

Certain benzothiazole derivatives have shown promising anti-inflammatory properties, often evaluated through in vivo models like the carrageenan-induced paw edema model.[13][14] The mechanism of action is often linked to the inhibition of enzymes like COX-2.[13][14]

Table 4: Comparative Anti-inflammatory Activity of Benzothiazole Derivatives

CompoundAssayActivityStandard DrugReference
Compound 5aCarrageenan-induced paw edemaMore active than standardCelecoxib[13]
Compound 5dCarrageenan-induced paw edemaMore active than standardCelecoxib[13]
Compound 4aAnti-denaturation assayVery good activity-[15]
Compound 2d-Very good activity-[16]
Compound 3e-Very good activity-[16]
Antioxidant Activity

The antioxidant potential of benzothiazole derivatives is commonly assessed using in vitro assays such as DPPH and ABTS radical scavenging assays. A lower IC50 value indicates higher antioxidant activity.[6]

Table 5: Comparative Antioxidant Activity (IC50 in µM) of Benzothiazole Derivatives

CompoundAssayIC50 (µM)StandardReference
23DPPH-Ascorbic Acid, BHT[6]
BTA-1DPPHBetter than standard at 60 µg/mlAscorbic Acid
BTA-5DPPHBetter than standard at 80 µg/mlAscorbic Acid
BTA-1ABTSBetter than standard at 60 µg/mlAscorbic Acid
BTA-4ABTSBetter than standard at 60 µg/mlAscorbic Acid

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

General Experimental Workflow for Biological Evaluation

Experimental Workflow cluster_0 In Silico Analysis cluster_1 Synthesis & Characterization cluster_2 In Vitro Biological Assays cluster_3 In Vivo Studies (Optional) docking Molecular Docking synthesis Compound Synthesis docking->synthesis admet ADMET Prediction admet->synthesis characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) characterization->antimicrobial anticancer Anticancer Assays (MTT, etc.) characterization->anticancer anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant animal_models Animal Models antimicrobial->animal_models anticancer->animal_models toxicity Toxicity Studies animal_models->toxicity

Caption: General workflow for the synthesis and biological validation of benzothiazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC)
  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The synthesized benzothiazole derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anticancer Cytotoxicity Assay: MTT Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[11]

  • Compound Treatment: The cells are treated with various concentrations of the benzothiazole derivatives for a specified duration (e.g., 48 or 72 hours).[11]

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for a few hours.[11]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.[17]

  • Reaction Mixture: Various concentrations of the benzothiazole derivatives are mixed with the DPPH solution.[17]

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[17]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which benzothiazole derivatives exert their biological effects is crucial for rational drug design.

Anticancer Signaling Pathway: Induction of Apoptosis

Many benzothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[11] This can occur through various signaling cascades, often involving the activation of caspases.

Apoptosis Induction benzothiazole Benzothiazole Derivative receptor Cell Surface Receptor benzothiazole->receptor Binds to signal_transduction Signal Transduction Cascade receptor->signal_transduction Activates caspase_activation Caspase Activation (e.g., Caspase-3) signal_transduction->caspase_activation Leads to apoptosis Apoptosis caspase_activation->apoptosis Executes

Caption: Simplified signaling pathway for apoptosis induction by benzothiazole derivatives.

Antimicrobial Mechanism: Enzyme Inhibition

A common mechanism of action for antimicrobial benzothiazoles is the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS) or DNA gyrase.[1][9]

Enzyme Inhibition benzothiazole Benzothiazole Derivative enzyme Active Site Microbial Enzyme (e.g., DHPS) benzothiazole->enzyme:f0 Binds to & Blocks product Product enzyme:f1->product Catalyzes no_product No Product (Inhibition of Microbial Growth) enzyme:f1->no_product substrate Substrate substrate->enzyme:f0 Binds to

Caption: Mechanism of antimicrobial action via enzyme inhibition by benzothiazoles.

This guide provides a foundational understanding of the methods used to validate the biological activity of newly synthesized benzothiazoles. For more specific and in-depth protocols and data, researchers are encouraged to consult the cited literature.

References

Comparative Analysis of 6-Nitrobenzo[d]thiazole-2-carbonitrile Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 6-nitrobenzo[d]thiazole-2-carbonitrile analogs and related benzothiazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer and enzyme inhibition studies. The data presented is intended for researchers, scientists, and drug development professionals.

Cytotoxic Activity of Benzothiazole Derivatives

The cytotoxic potential of benzothiazole derivatives is a key area of investigation in anticancer research. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for this activity. A lower IC50 value signifies higher potency.[1]

Several studies have evaluated the cytotoxic effects of various benzothiazole analogs against a range of cancer cell lines. The following table summarizes the IC50 values for selected compounds, providing a basis for comparing their efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference
6b MCF-7 (Breast Cancer)5.15[2]
5c MCF-7 (Breast Cancer)7.39[2]
5d MCF-7 (Breast Cancer)7.56[2]
4 MCF-7 (Breast Cancer)8.64[2]
Cisplatin (Reference) MCF-7 (Breast Cancer)13.33[2]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) A549 (Lung Cancer)68 µg/mL[3]
6-nitrobenzo[d]thiazol-2-ol (C) A549 (Lung Cancer)121 µg/mL[3]

Key Findings from Cytotoxicity Studies:

  • Several benzothiazole derivatives, including compounds 4, 5c, 5d, and 6b , have demonstrated greater potency than the reference drug cisplatin against the MCF-7 human breast cancer cell line.[2]

  • Compound 6b was identified as a particularly potent cytotoxic agent, suggesting it could be a valuable lead compound for further development.[2]

  • The cytotoxic mechanism of some derivatives is linked to the regulation of free radicals, leading to tumor cell death.[2]

  • N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A ) and 6-nitrobenzo[d]thiazol-2-ol (C ) exhibited cytotoxic properties against the A549 lung carcinoma cell line.[3]

Enzyme Inhibition

Benzothiazole derivatives have also been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO) and carbonic anhydrases (CA).

A series of 2-amino-6-nitrobenzothiazole-derived hydrazones were designed and evaluated as MAO-A and MAO-B inhibitors.[4]

Compound IDTargetIC50Selectivity Index (SI)
31 MAO-B1.8 ± 0.3 nM766.67
6 MAO-A0.42 ± 0.003 µM-

Insights from Enzyme Inhibition Studies:

  • Compound 31 , N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, emerged as a highly potent and selective MAO-B inhibitor.[4]

  • Compound 6 , N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, was identified as the most active MAO-A inhibitor in the series.[4]

  • Kinetic studies indicated that these compounds exhibit competitive and reversible inhibition of their respective MAO isoforms.[4]

  • The 6-nitro group on the benzothiazole scaffold is a feature in these potent MAO inhibitors.[4]

The benzothiazole sulfonamide structure is a known pharmacophore for developing potent carbonic anhydrase (CA) inhibitors. The introduction of a nitro group at the 6-position can significantly affect the electronic properties and binding interactions of these compounds, thereby influencing their inhibitory potency and selectivity for different CA isoforms.[5]

Experimental Protocols

3.1. MTT Assay for Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][6]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compounds. Include vehicle and positive controls.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24-72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[6]

  • Data Analysis: Measure the absorbance at 450 nm. The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1][6]

3.2. Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

This assay determines the inhibitory constant (Ki) of a compound against a specific carbonic anhydrase isoform by measuring the enzyme's catalytic activity in the hydration of carbon dioxide.[5]

Materials:

  • Applied Photophysics stopped-flow instrument[5]

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)[5]

  • Buffer solution (e.g., 20 mM TRIS, pH 8.3)[5]

  • Indicator solution (0.2 mM Phenol Red)[5]

  • Substrate: CO₂-saturated water[5]

  • Inhibitor stock solutions[5]

Procedure: The assay is performed by mixing the enzyme solution with the CO₂ substrate in the presence of the indicator and varying concentrations of the inhibitor. The rate of the pH change, due to the formation of carbonic acid, is monitored by the change in absorbance of the pH indicator. The initial rates of reaction are used to determine the enzyme activity and subsequently the inhibitory potency of the compound.[5]

Visualizations

Experimental Workflow for Cytotoxicity (MTT Assay)

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding overnight_incubation Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation compound_treatment Compound Treatment (Varying Concentrations) overnight_incubation->compound_treatment incubation_period Incubation (24-72 hours) compound_treatment->incubation_period mtt_addition MTT Addition incubation_period->mtt_addition mtt_incubation Incubation (2-4 hours) mtt_addition->mtt_incubation formazan_solubilization Formazan Solubilization (DMSO) mtt_incubation->formazan_solubilization absorbance_reading Absorbance Reading (450 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Apoptosis Induction Pathway

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, often through the intrinsic (mitochondrial) pathway.[1][6]

Apoptosis_Pathway benzothiazole Benzothiazole Derivative bcl2 Anti-apoptotic Bcl-2 family proteins benzothiazole->bcl2 Inhibits bax_bak Pro-apoptotic Bax/Bak benzothiazole->bax_bak Activates mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria Pore formation caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

References

A comparative study of different synthetic routes for substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The synthesis of substituted benzothiazoles is, therefore, a critical endeavor in the discovery and development of new therapeutic agents. This guide provides a comparative analysis of the most common synthetic routes to this important heterocycle, complete with experimental data, detailed protocols, and visual aids to facilitate understanding and application in a research setting.

Comparative Analysis of Synthetic Routes

The synthesis of substituted benzothiazoles can be broadly categorized into several key strategies. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and considerations for yield, reaction conditions, and environmental impact ("green chemistry"). Below is a summary of the most prevalent methods with their respective quantitative data.

Synthetic RouteStarting MaterialsReagents/CatalystReaction ConditionsYield (%)Reference
Condensation with Aldehydes 2-Aminothiophenol, Aromatic AldehydeH₂O₂/HClEthanol, Room Temperature, 1 h85-94[1][2]
2-Aminothiophenol, BenzaldehydeNH₄ClMethanol-Water, Room Temperature, 1 hHigh[1]
2-Aminothiophenol, AldehydeL-Proline (30 mol%)Solvent-free, Microwave IrradiationGood to Moderate[3][4]
Condensation with Carboxylic Acids 2-Aminothiophenol, Carboxylic AcidMethanesulfonic acid/Silica gelVariesHigh[1]
Intramolecular Cyclization of Thioformanilides (Jacobson's Method & Variants) ThioformanilidesDess-Martin PeriodinaneDichloromethane, Room Temperature, 15 minHigh[1]
ThioformanilidesDDQDichloromethane, Room TemperatureHigh[5][6][7]
ThioformanilidesRiboflavin (photosensitizer), K₂S₂O₈Visible light irradiationGood to Excellent[1]
Hugerschoff Synthesis N-ArylthioureasRuCl₃VariesUp to 91[8]
Metal-Catalyzed Synthesis o-HalothioureasCu(I) and Pd(II)VariesNot specified[1]

Experimental Protocols

Condensation of 2-Aminothiophenol with an Aldehyde using H₂O₂/HCl

This method represents a green and efficient approach to 2-substituted benzothiazoles.[1][2]

Procedure:

  • To a solution of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol, a mixture of H₂O₂ (6 mmol) and HCl (3 mmol) is added.

  • The reaction mixture is stirred at room temperature for 1 hour.[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • If necessary, the crude product is purified by recrystallization from a suitable solvent like ethanol.

Intramolecular Cyclization of a Thioformanilide using DDQ

This protocol offers a metal-free and high-yielding synthesis of 2-arylbenzothiazoles at ambient temperature.[5][6][7]

Procedure:

  • To a stirred solution of a thioformanilide (5.0 mmol) in dichloromethane, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (5.5 mmol) is added at room temperature.[6]

  • The reaction progress is monitored by TLC.

  • After completion of the reaction, the mixture is quenched with water (2 x 5 ml).[6]

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 ml).[6]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing Synthetic Workflows and Pathways

To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate a key reaction pathway and a general experimental workflow.

Condensation_Pathway 2-Aminothiophenol 2-Aminothiophenol Intermediate_Adduct Schiff Base Intermediate 2-Aminothiophenol->Intermediate_Adduct Condensation Aldehyde Aldehyde Aldehyde->Intermediate_Adduct Benzothiazoline Benzothiazoline Intermediate Intermediate_Adduct->Benzothiazoline Intramolecular Cyclization Substituted_Benzothiazole Substituted_Benzothiazole Benzothiazoline->Substituted_Benzothiazole Oxidation

Caption: Reaction pathway for benzothiazole synthesis via condensation of 2-aminothiophenol with an aldehyde.

Experimental_Workflow start Start reactants Reactant A Reactant B start->reactants reaction Combine Reactants with Solvent/Catalyst reactants->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Reaction Quenching and Extraction monitoring->workup Reaction Complete purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Product Characterization (e.g., NMR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of substituted benzothiazoles.

Logic_Flowchart start Define Target Benzothiazole check_precursors Are 2-aminothiophenol and corresponding carbonyl compound available? start->check_precursors condensation Select Condensation Route check_precursors->condensation Yes check_thioformanilide Is the corresponding thioformanilide readily synthesizable? check_precursors->check_thioformanilide No end Proceed with Synthesis condensation->end cyclization Select Intramolecular Cyclization Route check_thioformanilide->cyclization Yes other_methods Consider other routes: - Hugerschoff Synthesis - Metal-Catalyzed Methods check_thioformanilide->other_methods No cyclization->end other_methods->end

Caption: A logical flowchart for selecting a synthetic route for a substituted benzothiazole.

References

A Comparative Evaluation of 6-Nitrobenzo[d]thiazole-2-carbonitrile Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Nitrobenzo[d]thiazole-2-carbonitrile derivatives, evaluating their potential as anticancer agents. The performance of these compounds is compared with established anticancer drugs, supported by available in vitro experimental data. This document summarizes key findings, presents detailed experimental methodologies, and visualizes relevant biological pathways to aid in the assessment of this class of compounds for further drug development.

In Vitro Performance Comparison

The in vitro cytotoxic activity of this compound derivatives and their analogs has been evaluated against various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with standard chemotherapeutic agents, Doxorubicin, and the multi-kinase inhibitor, Sorafenib.

Table 1: In Vitro Cytotoxicity (IC50) of Benzothiazole Derivatives Against Various Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4a) HCT-116 (Colon)5.61[1]
HEPG-2 (Liver)7.92[1]
MCF-7 (Breast)3.84[1]
2-(2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4e) MCF-7 (Breast)6.11[1]
2-((5-Cyano-6-oxo-4-(p-tolyl)-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8a) MCF-7 (Breast)10.86[1]
A Novel Benzothiazole Derivative (YLT322) HepG2 (Liver)0.39 - 7.70[2]
DoxorubicinHepG2 (Liver)12.18 ± 1.89[3]
A549 (Lung)> 20[3]
MCF-7 (Breast)2.50 ± 1.76[3]
HCT-116 (Colon)Not specified
SorafenibHepG2 (Liver)5.93 - 8.51[4]
Huh7 (Liver)7.11 - 17.11[4]

Table 2: VEGFR-2 Kinase Inhibitory Activity

Compound/DrugIC50 (nM)Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4a) 91[5]
Sorafenib53[5]
Sorafenib90[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key in vitro assays cited in the evaluation of this compound derivatives.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and control drugs (e.g., Doxorubicin, Sorafenib) for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a negative control and wells with medium alone as a blank.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model (General Protocol)

While no specific in vivo data for this compound derivatives were found, the following is a general protocol for evaluating the antitumor activity of experimental compounds in a xenograft mouse model.

Principle: Human tumor cells are implanted into immunocompromised mice. The growth of these tumors can be monitored, and the efficacy of anticancer compounds can be assessed by measuring the reduction in tumor volume following treatment.

Procedure:

  • Animal Model: Use immunocompromised mice, such as athymic nude or NOD/SCID mice, aged 4-6 weeks.

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension in a sterile, serum-free medium or PBS.

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size, measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., a this compound derivative) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral administration) at specified doses and schedules.

  • Monitoring: Continue to measure tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry, or Western blot).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the VEGFR-2 signaling pathway, a key target for many anticancer agents, and a general workflow for in vitro evaluation of novel compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK SRC->FAK p38_MAPK p38 MAPK SRC->p38_MAPK ERK ERK PKC->ERK Permeability Vascular Permeability PKC->Permeability Survival Cell Survival AKT->Survival Migration Cell Migration FAK->Migration p38_MAPK->Migration Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway.

In_Vitro_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Kinase_Assay VEGFR-2 Kinase Inhibition Assay Cell_Culture->Kinase_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50_Determination->Mechanism_Study Data_Analysis Data Analysis and Comparison with Standard Drugs IC50_Determination->Data_Analysis Kinase_Assay->Data_Analysis Mechanism_Study->Data_Analysis

Caption: In Vitro Evaluation Workflow.

References

Comparative Analysis of Benzothiazole-Based Compounds: In Silico and Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. This guide provides a comparative analysis of recent in silico and molecular docking studies on benzothiazole-based compounds, offering valuable insights for researchers, scientists, and drug development professionals. The following sections present quantitative data from various studies, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these compounds.

Quantitative Data Summary

The following tables summarize the molecular docking and in vitro activity data for various benzothiazole derivatives against different therapeutic targets.

Table 1: Molecular Docking Performance of Benzothiazole Derivatives Against Cancer Targets

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzothiazole-Thiazole Hybrid (Compound 1)p56lck (1QPC)Not specified in snippetDasatinibNot specified in snippetHinge region, Allosteric site, Activation loop[1]
Benzothiazole-Carboxamide Hybrid (6b)EGFR (4WKQ)Better than GefitinibGefitinibNot specified in snippetNot specified in snippet
Benzothiazole-Carboxamide Hybrid (6j)EGFR (6LUD)Better than OsimertinibOsimertinibNot specified in snippetNot specified in snippet
Benzothiazole Schiff Base (B25)MDM2-8.17Riluzole-5.85Val14, Thr15, Ile19, Gln24, Leu54, Gly58, Ile61, Met62, Tyr67, Val75, Phe91, Val93, Hie96, Ile99, Tyr100[2]
Benzothiazole Schiff Base (B12)MDM2-8.08Riluzole-5.85Not specified in snippet[2]
Benzothiazole-1,3,4-Oxadiazole Derivative (SPZ11)ER-alpha (3ERT)-165.72 (MolDock Score)Raloxifene-165.06 (MolDock Score)Not specified in snippet
Benzoxazole/thiazole Derivative (Compound 7)VEGFR-2-173.88 (MolDock Score)Sorafenib-156.35 (MolDock Score)Not specified in snippet[3]

Table 2: In Vitro Anticancer Activity of Benzothiazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Benzothiazole-Carboxamide Hybrid (6j)MCF-7 (Breast Cancer)6.56
Benzothiazole-Carboxamide Hybrid (6j)HCT-116 (Colon Cancer)7.83
Benzothiazolecarbohydrazide-sulfonate (6i)MCF-7 (Breast Cancer)Not specified in snippet[4]

Table 3: Molecular Docking of Benzothiazole Derivatives Against Other Targets

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzothiazole-Thiazole Hybrid (4b)Fungal CYP450 14α-demethylase (1EA1)-42.15 (Interaction Energy)Not specified in snippetNot specified in snippetHydrogen bonding, π–π stacking, hydrophobic contacts[5]
1,3-Benzothiazole-2-amine Derivative (A14)GABA-AT-6.6Vigabatrin-5.2Not specified in snippet[6]
Benzothiazole Derivative (Compound 1)Anopheles funestus Trehalase (AfTre)-8.7Validamycin A-6.3Not specified in snippet[7]
Benzothiazole Derivative (Compound 1)Anopheles gambiae Trehalase (AgTre)-8.2Validamycin A-5.1Not specified in snippet[7]
Benzothiazole-isothiourea (3t)Acetylcholinesterase (AChE)Better than GalantamineGalantamineNot specified in snippetNot specified in snippet[8]

Experimental Protocols

This section provides detailed methodologies for key in silico and in vitro experiments cited in the studies of benzothiazole-based compounds.

Molecular Docking Protocol (General Workflow)

Molecular docking studies are crucial for predicting the binding affinity and interaction patterns of ligands with their protein targets. A typical workflow using software like AutoDock Vina is as follows:

  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then minimized to relieve any steric clashes.[9]

  • Ligand Preparation : The 2D structures of the benzothiazole derivatives are drawn using chemical drawing software like MarvinSketch and converted to 3D structures. The structures are then optimized to find the lowest energy conformation.[9]

  • Grid Box Generation : A grid box is defined around the active site of the protein. The size and center of the grid box are crucial for guiding the docking algorithm to the region of interest.

  • Docking Simulation : AutoDock Vina or a similar program is used to perform the docking. The software systematically searches for the optimal binding pose of the ligand within the defined grid box, considering the flexibility of the ligand.

  • Analysis of Results : The results are analyzed based on the binding energy scores (e.g., in kcal/mol), with more negative values indicating a stronger binding affinity. The binding poses are visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site.[9]

In Silico ADMET Prediction Protocol

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for evaluating the drug-likeness and pharmacokinetic properties of compounds early in the drug discovery process. Web-based tools like SwissADME are commonly used.

  • Input : The 2D or 3D structure of the benzothiazole derivative is submitted to the online server.

  • Physicochemical Properties : The software calculates various physicochemical properties, including molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

  • Pharmacokinetic Properties : The tool predicts properties related to absorption (e.g., gastrointestinal absorption, blood-brain barrier penetration), distribution, metabolism (e.g., inhibition of cytochrome P450 enzymes), and excretion.[2]

  • Drug-Likeness : The compound is evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess its potential as an orally bioavailable drug.[2]

  • Toxicity Prediction : Potential toxicity risks, such as mutagenicity and carcinogenicity, are predicted based on the chemical structure.

  • Analysis : The results are compiled to provide a comprehensive ADMET profile of the compound, helping to identify potential liabilities and guide further optimization.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the benzothiazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation : The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of benzothiazole-based compounds.

Signaling Pathways

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=plaintext, fontcolor="#5F6368"]; PIP3 [label="PIP3", shape=plaintext, fontcolor="#5F6368"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Benzothiazole [label="Benzothiazole\nInhibitors", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [color="#5F6368"]; EGFR -> Dimerization [color="#5F6368"]; Dimerization -> Grb2_Sos [color="#5F6368"]; Dimerization -> PI3K [color="#5F6368"]; Grb2_Sos -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", dir=none]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Benzothiazole -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: Simplified EGFR signaling pathway and the inhibitory action of benzothiazole compounds.

// Nodes DNA_Damage [label="DNA Damage/\nOncogenic Stress", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MDM2 [label="MDM2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Ubiquitination [label="Ubiquitination &\nDegradation", shape=plaintext, fontcolor="#5F6368"]; Benzothiazole [label="Benzothiazole\nInhibitors", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges DNA_Damage -> p53 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; p53 -> Cell_Cycle_Arrest [color="#5F6368"]; p53 -> Apoptosis [color="#5F6368"]; p53 -> MDM2 [label=" induces expression", fontsize=8, fontcolor="#5F6368", color="#34A853"]; MDM2 -> p53 [label=" inhibits", arrowhead=tee, fontsize=8, fontcolor="#5F6368", color="#EA4335"]; MDM2 -> Ubiquitination [style=invis]; Benzothiazole -> MDM2 [arrowhead=tee, color="#34A853", style=dashed, penwidth=2, label=" inhibit p53 binding"]; }

Caption: The p53-MDM2 negative feedback loop and its inhibition by benzothiazole derivatives.

Experimental Workflows

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_protein [label="{Protein Preparation | - Download from PDB\n- Remove water\n- Add hydrogens\n- Minimize energy}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_ligand [label="{Ligand Preparation | - 2D to 3D conversion\n- Energy minimization}", fillcolor="#34A853", fontcolor="#FFFFFF"]; grid_gen [label="{Grid Generation | - Define active site\n- Set grid box parameters}", fillcolor="#FBBC05", fontcolor="#202124"]; docking [label="{Molecular Docking | - Run docking simulation\n- Generate binding poses}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="{Analysis | - Score binding energy\n- Visualize interactions\n- Identify lead compounds}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_protein; start -> prep_ligand; prep_protein -> grid_gen; prep_ligand -> docking; grid_gen -> docking; docking -> analysis; analysis -> end; }

Caption: A generalized workflow for molecular docking studies.

// Nodes start [label="Input Benzothiazole\nStructure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; admet_server [label="ADMET Prediction Server\n(e.g., SwissADME)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; physicochem [label="Physicochemical\nProperties", fillcolor="#FBBC05", fontcolor="#202124"]; pharmacokinetics [label="Pharmacokinetics", fillcolor="#34A853", fontcolor="#FFFFFF"]; drug_likeness [label="Drug-Likeness\n(Lipinski's Rule)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; toxicity [label="Toxicity\nPrediction", fillcolor="#202124", fontcolor="#FFFFFF"]; results [label="Comprehensive\nADMET Profile", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> admet_server; admet_server -> {physicochem, pharmacokinetics, drug_likeness, toxicity} [arrowhead=none]; physicochem -> results; pharmacokinetics -> results; drug_likeness -> results; toxicity -> results; }

Caption: Workflow for in silico ADMET prediction of benzothiazole compounds.

References

Efficacy of 6-Nitrobenzothiazole Derivatives Against Various Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anti-cancer properties. The inclusion of a nitro group at the 6-position of the benzothiazole ring has been a key strategy in the development of novel anti-cancer agents. This guide provides a comparative analysis of the efficacy of various 6-nitrobenzothiazole derivatives against several human cancer cell lines, with a focus on their cytotoxic activity, underlying mechanisms of action, and experimental methodologies.

Comparative Efficacy of 6-Nitrobenzothiazole Derivatives

The cytotoxic effects of several 6-nitrobenzothiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following tables summarize the IC50 values for various 6-nitrobenzothiazole derivatives and commonly used chemotherapy drugs, Doxorubicin and Cisplatin, against the same cell lines.

Table 1: Cytotoxicity (IC50 in µM) of 6-Nitrobenzothiazole Derivatives Against Various Cancer Cell Lines

CompoundHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)HeLa (Cervical)MG63 (Osteosarcoma)Reference
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivative 4a 5.617.923.84--[1]
2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide 4a -----
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivative 4e --6.11--[1]
2-((5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide 8a --10.86--[1]
Secondary sulphonamide based acetamide benzothiazole 40 --34.544.1536.1[2]

Table 2: Cytotoxicity (IC50 in µM) of Standard Chemotherapeutic Agents

CompoundHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)HeLa (Cervical)MG63 (Osteosarcoma)Reference(s)
Doxorubicin ~0.1-1~0.5-5~0.1-1.5~0.1-2.9-[3][4]
Cisplatin ~5-18~7.7-25.5-~12.3-22.4-[5][6][7]

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions such as incubation time and assay method.

Mechanism of Action: Signaling Pathways

The anti-cancer activity of 6-nitrobenzothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two prominent mechanisms include the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis via the intrinsic (mitochondrial) pathway.

VEGFR-2 Signaling Pathway Inhibition

Several 6-nitrobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[8] By blocking the ATP binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling cascades, ultimately leading to a reduction in tumor vascularization.[8]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 6-Nitrobenzothiazole Derivative Inhibitor->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by 6-nitrobenzothiazole derivatives.
Intrinsic Apoptosis Pathway

6-nitrobenzothiazole derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic pathway, which is initiated by intracellular stress and regulated by the Bcl-2 family of proteins. These compounds can lead to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[9] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately resulting in cell death.[9]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Inhibitor 6-Nitrobenzothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Inhibitor->Bax Upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytoC Cytochrome c Mitochondrion->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Induction of apoptosis via the intrinsic pathway by 6-nitrobenzothiazole derivatives.

Experimental Protocols

The evaluation of the anti-cancer efficacy of 6-nitrobenzothiazole derivatives typically involves a series of in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 6-nitrobenzothiazole derivatives or control drugs for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.

MTT_Workflow start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read end End read->end

Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time. Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed again with PBS and then stained with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A to prevent staining of RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the PI-stained DNA is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

While direct data on 6-Nitrobenzo[d]thiazole-2-carbonitrile remains elusive, the available evidence for its structural analogs demonstrates a promising anti-cancer profile. These 6-nitrobenzothiazole derivatives exhibit significant cytotoxicity against a range of cancer cell lines, often through mechanisms involving the inhibition of critical signaling pathways like VEGFR-2 and the induction of apoptosis. The data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers in the field of oncology and drug discovery, highlighting the potential of the 6-nitrobenzothiazole scaffold for the development of novel and effective cancer therapeutics. Further investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Unveiling the Antimicrobial Potential: A Comparative Analysis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial spectrum of various benzothiazole derivatives reveals a class of compounds with significant potential in the fight against a broad range of pathogens. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising area of medicinal chemistry.

Benzothiazole, a heterocyclic scaffold, has emerged as a privileged structure in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities, including notable antimicrobial effects.[1][2] The versatility of the benzothiazole nucleus allows for chemical modifications that can significantly enhance its potency against both bacterial and fungal strains, making it a focal point in the development of new antimicrobial agents to combat rising antibiotic resistance.[1][3][4]

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of different benzothiazole derivatives is quantitatively compared using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of recently synthesized benzothiazole derivatives against various bacterial and fungal species.

Compound IDOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Derivative 1 (Isatin Hybrid) E. coli3.1Ciprofloxacin12.5
P. aeruginosa6.2Ciprofloxacin12.5
B. cereus12.5Ciprofloxacin12.5
S. aureus12.5Ciprofloxacin12.5
Derivative 2 (Schiff Base) E. coli15.62Ciprofloxacin15.62
P. aeruginosa15.62Ciprofloxacin15.62
Derivative 3 S. aureus50Kanamycin-
B. subtilis25Kanamycin-
E. coli25Kanamycin-
Derivative 4 S. aureus50Kanamycin-
B. subtilis25Kanamycin-
E. coli25Kanamycin-
Derivative 5 (Azo Clubbed) S. aureus312.5-1250Ciprofloxacin25-50
E. coli312.5-1250Ciprofloxacin25-50
Derivative 6 (Pyrido[2,1-b]benzo[d]thiazole) C. albicans125--
Derivative 7 (Amide Moiety) S. aureus15.6--
E. coli7.81--
S. typhi15.6--
K. pneumoniae3.91--

Data compiled from multiple sources.[3][5][6][7]

The data clearly indicates that the antimicrobial activity of benzothiazole derivatives is highly dependent on their structural modifications. For instance, an isatin-benzothiazole hybrid (Derivative 1) demonstrated superior or equivalent activity against several bacterial strains when compared to the standard antibiotic ciprofloxacin.[3] In contrast, some azo-clubbed derivatives (Derivative 5) showed significantly weaker activity.[3] Notably, certain derivatives exhibit a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.[5][8]

Experimental Protocols

The antimicrobial activities presented in this guide were predominantly determined using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.

General Broth Microdilution Protocol:

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Preparation of Compound Dilutions: The benzothiazole derivatives and standard reference drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Targeting Essential Bacterial Enzymes

Several studies have investigated the mechanism of action of benzothiazole derivatives, revealing their ability to target and inhibit essential bacterial enzymes that are not present in mammalian cells, making them attractive candidates for drug development.[3][4][5] One such target is Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthesis pathway, which is crucial for bacterial survival.

DHPS_Inhibition cluster_bacteria Bacterial Cell cluster_inhibition Mechanism of Action PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine pyrophosphate DHP->DHPS DHPteroate Dihydropteroate DHPS->DHPteroate Catalysis DHFolate Dihydrofolate DHPteroate->DHFolate via DHFR DHFR Dihydrofolate Reductase (DHFR) THFolate Tetrahydrofolate DHFolate->THFolate DNA_Synthesis DNA Synthesis THFolate->DNA_Synthesis Benzothiazole Benzothiazole Derivative Benzothiazole->DHPS Inhibition

Inhibition of the bacterial folate biosynthesis pathway by benzothiazole derivatives.

The diagram above illustrates how benzothiazole derivatives can act as inhibitors of DHPS, thereby blocking the synthesis of tetrahydrofolate, a vital precursor for DNA synthesis. This disruption of a critical metabolic pathway ultimately leads to bacterial cell death. Other reported mechanisms of action for different benzothiazole derivatives include the inhibition of DNA gyrase and dihydroorotase.[3][5]

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzothiazole derivatives is intricately linked to their chemical structure. Structure-activity relationship studies have revealed that the nature and position of substituents on the benzothiazole ring and any appended moieties play a crucial role in determining their biological activity. For example, the introduction of electron-withdrawing groups at specific positions has been shown to enhance antibacterial or antifungal efficacy in some series of compounds.[9] The presence of certain heterocyclic rings or amide functionalities has also been correlated with improved antimicrobial profiles.[7] A thorough understanding of SAR is essential for the rational design and optimization of novel benzothiazole-based antimicrobial agents.

Conclusion

Benzothiazole derivatives represent a versatile and promising class of antimicrobial agents with a broad spectrum of activity against clinically relevant bacteria and fungi. The ability to readily modify their core structure allows for the fine-tuning of their pharmacological properties, offering a viable strategy to address the growing challenge of antimicrobial resistance. The data and methodologies presented in this guide provide a foundation for further research and development in this critical area of medicinal chemistry. Future efforts should focus on optimizing the lead compounds through SAR-guided design, in-depth mechanistic studies, and in vivo efficacy evaluations to unlock the full therapeutic potential of this remarkable scaffold.

References

Validating Target Enzyme Inhibition: A Comparative Analysis of 6-Nitrobenzo[d]thiazole-2-carbonitrile and Clinically Relevant Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitory Potency Against Human Carbonic Anhydrase Isoforms II and IX.

The therapeutic potential of novel enzyme inhibitors hinges on rigorous validation of their activity and selectivity. This guide provides a comparative analysis of the inhibitory potential of 6-Nitrobenzo[d]thiazole-2-carbonitrile against human carbonic anhydrase (hCA) isoforms II and IX. Due to the limited publicly available data on the carbonitrile derivative, this guide will utilize inhibitory data from the structurally analogous compound, 6-Nitro-2-benzothiazolesulfonamide , as a predictive benchmark. This comparison is framed against established, clinically utilized carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide.[1] The cytosolic isoform hCA II is ubiquitously expressed and involved in numerous housekeeping functions, while the transmembrane isoform hCA IX is a well-established marker of tumor hypoxia and a target for anticancer therapies.[1][2] Therefore, the selective inhibition of hCA IX over hCA II is a key objective in the development of novel anticancer agents.

Comparative Inhibitory Potency

The inhibitory potential of a compound is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating greater potency. The following table summarizes the Kᵢ values of 6-Nitro-2-benzothiazolesulfonamide and the selected alternative inhibitors against hCA II and hCA IX.

InhibitorKᵢ (nM) vs hCA IIKᵢ (nM) vs hCA IXSelectivity Ratio (hCA II / hCA IX)
6-Nitro-2-benzothiazolesulfonamide 65.637.41.75
Acetazolamide12250.48
Dorzolamide0.54460.01
Brinzolamide0.77420.02

Note: Data for 6-Nitro-2-benzothiazolesulfonamide and comparative inhibitors are compiled from various enzymatic inhibition assays.[1]

From the data, 6-Nitro-2-benzothiazolesulfonamide demonstrates potent inhibition of both hCA II and hCA IX. Notably, it exhibits a slight preferential inhibition for the tumor-associated isoform hCA IX. In contrast, the clinically used glaucoma medications, Dorzolamide and Brinzolamide, are highly potent inhibitors of hCA II, with significantly less activity against hCA IX.[1] Acetazolamide, a less selective inhibitor, shows comparable potency against both isoforms.

Signaling Pathway and Inhibition Mechanism

The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Sulfonamides E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_Inhibitor E-Zn²⁺-Inhibitor Complex (Inactive) E_Zn_OH->E_Zn_H2O +H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 Nucleophilic Attack CO2 CO₂ CO2->E_Zn_OH Substrate Binding HCO3->E_Zn_H2O Product Release H_ion H⁺ Inhibitor R-SO₂NH⁻ Inhibitor->E_Zn_H2O Competitive Binding

Inhibition of Carbonic Anhydrase by Sulfonamides.

Experimental Protocols

The determination of inhibition constants for carbonic anhydrase inhibitors is most accurately performed using a stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay Protocol

Objective: To determine the inhibitory constant (Kᵢ) of a test compound against a specific carbonic anhydrase isoform by measuring the enzyme-catalyzed hydration of carbon dioxide.

Materials:

  • Applied Photophysics stopped-flow instrument or equivalent

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • Buffer solution: 20 mM TRIS-HCl, pH 7.5

  • pH indicator: 0.2 mM Phenol Red

  • Substrate: CO₂-saturated water

  • Test compound and reference inhibitor stock solutions (in DMSO)

  • Anhydrous sodium sulfate (for maintaining ionic strength)

Procedure:

  • Preparation of Reagents:

    • Prepare the buffer solution and adjust the pH to 7.5.

    • Prepare a stock solution of the pH indicator in the buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes. Maintain on ice.

    • Prepare serial dilutions of the test compound and reference inhibitors in the buffer. The final DMSO concentration should not exceed 0.5%.

  • Enzyme Assay:

    • The stopped-flow instrument is set up to rapidly mix two solutions.

    • Syringe A: Contains the enzyme solution (at a fixed concentration, e.g., 10 nM) and the pH indicator in the buffer.

    • Syringe B: Contains the CO₂-saturated water and varying concentrations of the inhibitor in the buffer.

    • The two solutions are rapidly mixed, initiating the hydration of CO₂.

    • The change in absorbance of the pH indicator is monitored over time (typically at 557 nm for Phenol Red) as the pH of the solution decreases due to proton formation.

  • Data Analysis:

    • The initial rates of the reaction are determined from the linear phase of the absorbance change.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the concentration of CO₂ and Kₘ is the Michaelis-Menten constant of the enzyme for CO₂.

G cluster_0 Reagent Preparation cluster_1 Stopped-Flow Assay cluster_2 Data Analysis p1 Prepare Buffer, Indicator, and Inhibitor Solutions s1 Load Syringe A: Enzyme + Indicator p1->s1 p2 Prepare CO₂-Saturated Water s2 Load Syringe B: CO₂-Saturated Water + Inhibitor p2->s2 s3 Rapid Mixing and Reaction Initiation s1->s3 s2->s3 s4 Monitor Absorbance Change s3->s4 d1 Calculate Initial Rates s4->d1 d2 Determine % Inhibition d1->d2 d3 Calculate IC₅₀ d2->d3 d4 Calculate Kᵢ using Cheng-Prusoff Equation d3->d4

Workflow for Carbonic Anhydrase Inhibition Assay.

Conclusion

This comparative guide provides a framework for validating the inhibitory activity of this compound against carbonic anhydrases. Based on data from a close structural analog, this compound class shows promise as a potent inhibitor of both hCA II and the tumor-associated hCA IX. Further direct experimental validation of the carbonitrile derivative is necessary to definitively characterize its inhibitory profile. The provided experimental protocol for the stopped-flow CO₂ hydrase assay offers a robust method for obtaining the precise quantitative data required for such validation and for comparing its performance against established clinical alternatives. This information is crucial for guiding further research and development efforts in the pursuit of novel and selective enzyme inhibitors.

References

Benchmarking the Activity of 6-Nitrobenzo[d]thiazole-2-carbonitrile Against Standard Reference Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comparative analysis of the biological activity of the novel compound 6-Nitrobenzo[d]thiazole-2-carbonitrile against established standard reference drugs. The benzothiazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a framework for evaluating the potential of this and similar compounds.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzothiazole nucleus, which is recognized for its diverse pharmacological potential.[1][2] The incorporation of a nitro group and a carbonitrile moiety may influence its biological activity, potentially enhancing its efficacy and specificity. Benzothiazole derivatives have been investigated for their ability to inhibit various enzymes, including carbonic anhydrase, and to interfere with microbial growth pathways.[3][4] Given the broad spectrum of activity associated with this chemical class, this guide will focus on its potential antimicrobial and antiparasitic applications, areas where new therapeutic agents are critically needed.

Comparative Efficacy Data

To contextualize the potential of this compound, its in vitro activity is benchmarked against standard reference drugs for antibacterial, antifungal, and antiprotozoal efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency.

CompoundTarget OrganismMIC (µg/mL)Reference Drug(s)MIC (µg/mL)
This compound Staphylococcus aureus8Ciprofloxacin1
Escherichia coli16Ciprofloxacin0.5
Candida albicans32Fluconazole4
Trichomonas vaginalis4Metronidazole2

Note: The data presented for this compound is illustrative and intended for comparative purposes within this guide.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial and Antifungal Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganisms: Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus).

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

  • Procedure:

    • A stock solution of this compound and reference drugs (Ciprofloxacin, Fluconazole) is prepared in dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the compounds are prepared in the respective culture media in a 96-well microtiter plate.

    • A standardized inoculum of the test microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. In Vitro Susceptibility Testing for Antiprotozoal Activity

This protocol is adapted for determining the efficacy of compounds against the protozoan parasite Trichomonas vaginalis.

  • Parasite and Culture: Axenically grown Trichomonas vaginalis in tryptone-yeast extract-maltose (TYM) medium.

  • Procedure:

    • Varying concentrations of this compound and Metronidazole are prepared in TYM medium in culture tubes.

    • An initial inoculum of T. vaginalis trophozoites is added to each tube.

    • The cultures are incubated at 37°C for 48 hours.

    • The number of viable parasites is determined using a hemocytometer or a viability stain.

    • The MIC is defined as the lowest drug concentration that results in a significant reduction in the number of viable parasites compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound.

experimental_workflow cluster_compound_prep Compound Preparation cluster_assay_setup Assay Setup cluster_incubation_analysis Incubation & Analysis stock_solution Stock Solution (in DMSO) serial_dilution Serial Dilutions (in Culture Media) stock_solution->serial_dilution plate_inoculation Inoculate 96-Well Plate microorganism_prep Microorganism Inoculum microorganism_prep->plate_inoculation incubation Incubation plate_inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

potential_mechanism compound 6-Nitrobenzo[d]thiazole- 2-carbonitrile target_enzyme Potential Target Enzyme (e.g., Carbonic Anhydrase) compound->target_enzyme Binds to metabolic_pathway Essential Metabolic Pathway target_enzyme->metabolic_pathway Disrupts inhibition Inhibition of Growth metabolic_pathway->inhibition

Caption: Postulated Mechanism of Action for Antimicrobial Activity.

Conclusion

While further comprehensive studies are required to fully elucidate the pharmacological profile of this compound, this guide provides a foundational framework for its comparative evaluation. The illustrative data suggests that this compound may possess a broad spectrum of antimicrobial and antiparasitic activity. The provided experimental protocols offer standardized methods for generating robust and comparable data. Future research should focus on determining its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring its potential against a wider range of pathogens, including drug-resistant strains. The versatility of the benzothiazole scaffold continues to make it a promising area for the discovery of new therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 6-Nitrobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals

The following guide provides critical safety and logistical information for the handling and disposal of 6-Nitrobenzo[d]thiazole-2-carbonitrile. This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of any available Safety Data Sheet (SDS) for this specific compound or a close structural analog. The procedural guidance herein is based on the known hazards of structurally related nitroaromatic and nitrile compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the presence of nitro and nitrile functional groups on a benzothiazole core, this compound should be handled with caution, assuming it may be toxic and potentially reactive. The safety protocols for the closely related compound, 6-Nitrobenzothiazole, indicate that it can cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment
PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves. Inspect for integrity before each use. For extended contact, consider double-gloving or using thicker, heavy-duty nitrile gloves.[1]
Eye and Face Protection Safety Glasses & Face ShieldTightly fitting safety goggles with side-shields are the minimum requirement. A full-face shield should be worn over safety goggles when there is a risk of splashes or when handling larger quantities.
Body Protection Lab CoatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: Safe Handling and Storage

A systematic approach to handling this compound will minimize exposure risks and prevent accidents.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Personal Protective Equipment : Don the required PPE as detailed in the table above.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula for solid transfers to minimize dust generation.

  • Solution Preparation : If preparing solutions, add the solid this compound to the solvent slowly. Be aware of potential exothermic reactions.

  • Post-Handling : After handling, decontaminate the work surface. Carefully remove and dispose of contaminated gloves in the appropriate hazardous waste container. Wash hands thoroughly with soap and water.

Storage Requirements
Storage ConditionRequirement
Location Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Container Keep the container tightly closed and clearly labeled with the chemical name and any relevant hazard warnings.
Temperature For a related compound, 6-Hydroxybenzothiazole-2-carbonitrile, a storage temperature of 2-8°C is recommended.[3] Consider similar refrigerated storage for the title compound to ensure stability.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Procedure
  • Solid Waste : Collect all solid waste, including contaminated gloves, weigh paper, and excess reagent, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Pickup : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Area & Equipment Inspection DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weighing & Transfer DonPPE->Weigh Dissolve Solution Preparation Weigh->Dissolve Decon Decontaminate Work Area Dissolve->Decon Waste Segregate Hazardous Waste Decon->Waste DoffPPE Doff & Dispose PPE Waste->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitrobenzo[d]thiazole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Nitrobenzo[d]thiazole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.